Tixocortol
描述
Structure
3D Structure
属性
IUPAC Name |
(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-17-(2-sulfanylacetyl)-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O4S/c1-19-7-5-13(22)9-12(19)3-4-14-15-6-8-21(25,17(24)11-26)20(15,2)10-16(23)18(14)19/h9,14-16,18,23,25-26H,3-8,10-11H2,1-2H3/t14-,15-,16-,18+,19-,20-,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWDBSCORAARPPF-VWUMJDOOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)CS)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4(C(=O)CS)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30895062 | |
| Record name | Tixocortol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30895062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Boiling Point |
607ºC at 760 mmHg | |
| Record name | Tixocortol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09091 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Solubility |
Insoluble | |
| Record name | Tixocortol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09091 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
61951-99-3 | |
| Record name | Tixocortol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61951-99-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tixocortol [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061951993 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tixocortol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09091 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Tixocortol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30895062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pregn-4-ene-3,20-dione, 11,17-dihydroxy-21-mercapto-, (11β) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TIXOCORTOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZX3KEK657Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
50-55ºC | |
| Record name | Tixocortol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09091 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Foundational & Exploratory
Tixocortol's Engagement with Glucocorticoid Receptors: A Technical Guide to its Mechanism of Action
For Immediate Release
A Deep Dive into the Molecular Interactions of a Dissociated Corticosteroid
This technical guide provides a comprehensive analysis of the mechanism of action of tixocortol on glucocorticoid receptors (GR). This compound, a synthetic corticosteroid, is recognized for its potent local anti-inflammatory effects with minimal systemic glucocorticoid activity.[1][2] This "dissociated" characteristic is central to its therapeutic applications and is rooted in its specific interactions with the glucocorticoid receptor. This document summarizes available quantitative data, details relevant experimental protocols, and provides visual representations of the key signaling and experimental workflows for researchers, scientists, and drug development professionals.
Glucocorticoid Receptor Binding Affinity
This compound and its prodrug, this compound pivalate, exhibit a moderate binding affinity for the glucocorticoid receptor. The relative binding affinity of these compounds has been determined in competitive binding assays using radiolabeled dexamethasone. These studies indicate that while this compound and its pivalate ester bind to the glucocorticoid receptor, their affinity is lower than that of dexamethasone and cortisol. This moderate affinity, combined with its rapid metabolism, contributes to its localized action and reduced systemic side effects.[3][4]
One study investigated the affinity of this compound pivalate and this compound for the dexamethasone binding sites in mouse thymocytes. The rank order of relative affinity was determined to be: dexamethasone (1.00), cortisol (0.20), this compound pivalate (0.16), this compound (0.065), and cortisol acetate (0.05).[3] This demonstrates that this compound pivalate has a higher affinity for the glucocorticoid receptor than its active metabolite, this compound.[3]
The rapid and extensive metabolism of this compound into inactive metabolites that show no affinity for the glucocorticoid receptor is a key factor in its favorable safety profile.[2][4]
Quantitative Data: Glucocorticoid Receptor Binding Affinity
| Compound | Relative Binding Affinity (Dexamethasone = 1) | Cell Type | Reference |
| Dexamethasone | 1.00 | Mouse Thymocytes | [3] |
| Cortisol | 0.20 | Mouse Thymocytes | [3] |
| This compound Pivalate | 0.16 | Mouse Thymocytes | [3] |
| This compound | 0.065 | Mouse Thymocytes | [3] |
| Cortisol Acetate | 0.05 | Mouse Thymocytes | [3] |
Glucocorticoid Receptor Signaling: Transactivation vs. Transrepression
Glucocorticoids exert their effects through two primary mechanisms mediated by the glucocorticoid receptor: transactivation and transrepression.[2][5]
-
Transactivation: In this pathway, the glucocorticoid-GR complex binds directly to glucocorticoid response elements (GREs) on the DNA, leading to the transcription of target genes. This mechanism is associated with many of the metabolic and systemic side effects of corticosteroids.[2]
-
Transrepression: Here, the glucocorticoid-GR complex does not directly bind to DNA but instead interacts with other transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), to inhibit their activity.[2][5] This "tethering" mechanism is primarily responsible for the anti-inflammatory effects of glucocorticoids.[2]
Visualizing the Signaling Pathways
References
- 1. Pharmacological study of a new anti-inflammatory steroid, this compound pivalate (JO 1016) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Affinity of this compound pivalate (JO 1016), this compound, cortisol acetate and cortisol for dexamethasone receptors of mouse thymus cells and rat renomedullary interstitial cells in culture. Correlation with their biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isolation and identification of major metabolites of this compound pivalate in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ligand-induced differentiation of glucocorticoid receptor (GR) trans-repression and transactivation: preferential targetting of NF-κB and lack of I-κB involvement - PMC [pmc.ncbi.nlm.nih.gov]
Tixocortol Pivalate: A Technical Guide to its Discovery, Synthesis, and Core Functional Principles
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tixocortol pivalate, a synthetic corticosteroid, holds a significant position in pharmacology due to its potent localized anti-inflammatory effects with minimal systemic glucocorticoid activity.[1][2] This distinct characteristic makes it an invaluable agent for topical and localized treatments, avoiding the broader side effects associated with systemic corticosteroids.[1][3] This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of this compound pivalate. It includes a detailed presentation of quantitative data, in-depth experimental protocols, and visual diagrams of its synthesis, experimental workflows, and signaling pathways to facilitate a deeper understanding for research and drug development professionals.
Discovery and Development
This compound pivalate, also known by the names pregn-4-ene-3,20-dione-21-thiol-11β,17α-dihydroxy-21- pivalate and JO 1016, was originally developed by Jouveinal Laboratoires.[1] The primary motivation behind its development was the need for a corticosteroid with a high therapeutic index for treating localized inflammatory conditions.[1] The key to its unique pharmacological profile lies in its chemical structure, specifically the 21-thioester group. This feature is believed to facilitate its rapid metabolism, thereby reducing systemic effects.[1] While the original synthesis patents from Jouveinal are not readily accessible in public databases, contemporary and detailed synthetic routes have been published, ensuring its availability for research purposes.[1]
Synthesis of this compound Pivalate
A common and representative method for the synthesis of this compound pivalate involves the reaction of a hydrocortisone derivative with a pivaloyl thio-donor.[1]
Reaction Scheme
References
Tixocortol: A Comprehensive Technical Guide on its Chemical and Physical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tixocortol is a synthetic corticosteroid, specifically a 21-thiol derivative of hydrocortisone, recognized for its localized anti-inflammatory properties with minimal systemic glucocorticoid and mineralocorticoid effects.[1] This unique profile is attributed to its rapid metabolism to inactive forms, making it a subject of interest for topical and targeted therapies. This technical guide provides an in-depth overview of the chemical and physical properties of this compound, its mechanism of action, and relevant experimental protocols.
Chemical and Physical Properties
The chemical and physical properties of this compound and its common ester prodrug, this compound Pivalate, are summarized below. Data for this compound is less abundant in the literature compared to its pivalate form.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Chemical Name | (11β)-11,17-Dihydroxy-21-mercaptopregn-4-ene-3,20-dione | [2] |
| Synonyms | Tixocortolum, 11β,17α-dihydroxy-21-mercaptoprogesterone | [1] |
| Molecular Formula | C₂₁H₃₀O₄S | [1][2] |
| Molecular Weight | 378.53 g/mol | [2][3] |
| Appearance | Fine white solid | [2] |
| Melting Point | 220-221 °C (decomposes) | [2] |
| Solubility | Insoluble in water.[1] Soluble in organic solvents. | |
| pKa (Thiol Group) | Estimated to be around 9-10. Thiols are generally more acidic than alcohols, and the pKa of the thiol group in this compound is influenced by the adjacent ketone. A precise experimental value is not readily available in the literature. | |
| UV max (95% Ethanol) | 241 nm (ε 1.65 x 10⁴) | [2] |
Table 2: Chemical and Physical Properties of this compound Pivalate
| Property | Value | Source |
| Chemical Name | (11β)-21-[(2,2-Dimethyl-1-oxopropyl)thio]-11,17-dihydroxypregn-4-ene-3,20-dione | [2] |
| Synonyms | Pivalone, JO-1016 | [2][4] |
| Molecular Formula | C₂₆H₃₈O₅S | [2][4] |
| Molecular Weight | 462.64 g/mol | [2][4] |
| Appearance | Crystals from ethanol | [2] |
| Melting Point | 195-200 °C; >198°C (decomposes) | [2][5] |
| Solubility | Practically insoluble in water.[6] Soluble in organic solvents like Dimethyl sulfoxide (DMSO).[6] | |
| Optical Rotation | [α]D²⁰ +145° (c = 1 in dioxane) | [2] |
| UV max (Methanol) | 229 nm (log ε 4.259) | [2] |
Spectroscopic Data
Detailed experimental spectra for this compound are not widely published. The following represents expected spectroscopic characteristics based on its structure and data from related corticosteroids.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H-NMR: Expected signals would include characteristic peaks for the steroid backbone, with protons adjacent to hydroxyl and carbonyl groups shifted downfield. The thiol proton (-SH) would likely appear as a broad singlet, with its chemical shift dependent on concentration and solvent.
-
¹³C-NMR: The spectrum would show distinct signals for the 21 carbons of the steroid skeleton. The carbonyl carbons (C3 and C20) would resonate at low field (typically >200 ppm). The carbon bearing the thiol group (C21) would also have a characteristic chemical shift.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups:
-
O-H stretch (alcohols): Broad band around 3400 cm⁻¹
-
C-H stretch (alkanes and alkenes): 2850-3000 cm⁻¹
-
C=O stretch (ketones): Strong bands around 1700 cm⁻¹ (C20) and 1660 cm⁻¹ (C3, conjugated)
-
C=C stretch (alkene): Around 1620 cm⁻¹
-
S-H stretch (thiol): Weak band around 2550 cm⁻¹
Mass Spectrometry
The mass spectrum of this compound would show a molecular ion peak (M⁺) at m/z 378.5. Fragmentation patterns would likely involve the loss of water from the hydroxyl groups, cleavage of the side chain at C17, and fragmentation of the steroid rings.
Signaling Pathway
This compound, like other corticosteroids, exerts its anti-inflammatory effects primarily through its interaction with the glucocorticoid receptor (GR). Upon entering the cell, this compound binds to the cytosolic GR, which is part of a multiprotein complex. This binding event triggers a conformational change, leading to the dissociation of chaperone proteins and the translocation of the this compound-GR complex into the nucleus. Inside the nucleus, this complex modulates gene expression by binding to glucocorticoid response elements (GREs) on the DNA, leading to the upregulation of anti-inflammatory proteins and the downregulation of pro-inflammatory cytokines and chemokines.
Experimental Protocols
Synthesis of this compound
A detailed, publicly available protocol for the direct synthesis of this compound is scarce. However, it can be prepared by the hydrolysis of its pivalate ester. A general procedure would involve:
-
Dissolution: Dissolve this compound pivalate in a suitable organic solvent (e.g., methanol or ethanol).
-
Hydrolysis: Add a base (e.g., sodium hydroxide or potassium carbonate) dissolved in water to the solution.
-
Reaction: Stir the mixture at room temperature and monitor the reaction progress by a suitable technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Neutralization: Upon completion, neutralize the reaction mixture with a dilute acid (e.g., hydrochloric acid).
-
Extraction: Extract the product into an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with water and brine, dry it over an anhydrous salt (e.g., sodium sulfate), and concentrate it under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.
Note: This is a generalized protocol and would require optimization for specific laboratory conditions.
Synthesis of this compound Pivalate
A representative synthesis involves the reaction of a hydrocortisone derivative with a pivaloyl thio-donor.[7]
-
Preparation of Reactants: In a dry, inert-atmosphere flask, dissolve cesium thiopivalate (1.1 equivalents) in anhydrous tetrahydrofuran (THF) at room temperature with stirring. In a separate flask, dissolve hydrocortisone 21-mesylate (1.0 equivalent) in anhydrous THF.
-
Reaction: Slowly add the hydrocortisone 21-mesylate solution to the cesium thiopivalate solution over 1 hour, maintaining the temperature below 20°C.
-
Stirring: Stir the reaction mixture at room temperature for 16 hours.
-
Precipitation: Cool the reaction mixture to below 10°C and add purified water to precipitate the product.
-
Isolation: Stir the resulting suspension for approximately 2 hours. Filter the precipitate and wash it thoroughly with purified water.
-
Drying: Dry the product under vacuum to yield this compound pivalate.
High-Performance Liquid Chromatography (HPLC) for this compound Pivalate
A general reversed-phase HPLC method can be used for the analysis of this compound pivalate.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and water. The exact ratio may need to be optimized.
-
Detection: UV detection at the wavelength of maximum absorbance (around 229 nm for the pivalate).
-
Quantification: Based on the peak area of a standard of known concentration.
Glucocorticoid Receptor Binding Assay
This assay determines the affinity of this compound for the glucocorticoid receptor.
-
Preparation of Cytosol: Prepare a cytosolic fraction from a suitable tissue source (e.g., rat liver or thymus) by homogenization and ultracentrifugation.
-
Incubation: Incubate the cytosol with a fixed concentration of a radiolabeled glucocorticoid (e.g., [³H]-dexamethasone) and varying concentrations of unlabeled this compound.
-
Separation: After incubation, separate the bound and free radioligand using a method such as dextran-coated charcoal adsorption.
-
Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.
-
Analysis: Calculate the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) to determine its relative binding affinity.
Conclusion
This compound is a corticosteroid with a unique pharmacological profile that makes it a valuable compound for localized anti-inflammatory therapies. While a substantial body of knowledge exists, particularly for its pivalate ester, further research to fully characterize the parent compound, including its precise physicochemical properties and detailed spectroscopic data, would be beneficial for its continued development and application in pharmaceutical sciences.
References
- 1. researchgate.net [researchgate.net]
- 2. Steroidal C-21 mercapto derivatives as dissociated steroids: discovery of an inhaled dissociated steroid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. abcam.com [abcam.com]
- 4. researchgate.net [researchgate.net]
- 5. Glucocorticoid Receptor-Dependent Binding Analysis Using Chromatin Immunoprecipitation and Quantitative Polymerase Chain Reaction | Springer Nature Experiments [experiments.springernature.com]
- 6. Glucocorticoid Receptor - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Stability of corticosteroid patch test preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
Tixocortol structural formula and CAS number lookup
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Tixocortol, a synthetic corticosteroid notable for its localized anti-inflammatory effects and minimal systemic activity. This document delves into its chemical structure, quantitative pharmacological data, detailed experimental protocols, and the primary signaling pathway associated with its mechanism of action.
Chemical Identity and Properties
This compound is a 21-thiol derivative of hydrocortisone, classified as a class A corticosteroid.[1] Its chemical structure is characterized by a pregnane skeleton with key functional groups that dictate its biological activity.
Structural Formula:
-
IUPAC Name: (8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-17-(2-sulfanylacetyl)-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one[1]
-
SMILES: C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2--INVALID-LINK--O[1]
The pivalate ester, this compound Pivalate, is a commonly used prodrug.
The following table summarizes key physicochemical and pharmacokinetic properties of this compound and its pivalate ester.
| Property | Value | Reference |
| This compound | ||
| Molar Mass | 378.53 g·mol⁻¹ | [2] |
| This compound Pivalate | ||
| Molar Mass | 462.64 g·mol⁻¹ | [6][7] |
| Melting Point | 195-200 °C | [3] |
| Bioavailability (oral, in rats) | 10-20% | [3] |
| Volume of Distribution (intravenous, in rats) | 21.7 L/kg | [1][3] |
| Plasma Clearance (intravenous, in rats) | 33.3 L·h⁻¹·kg⁻¹ | [1][3] |
Mechanism of Action: Glucocorticoid Receptor Signaling
This compound exerts its anti-inflammatory effects primarily through its interaction with the glucocorticoid receptor (GR). As a GR agonist, it modulates the transcription of genes involved in the inflammatory response. Upon binding to the cytosolic GR, the receptor-ligand complex translocates to the nucleus, where it can either activate the transcription of anti-inflammatory genes or repress the activity of pro-inflammatory transcription factors such as NF-κB and AP-1.[2]
Experimental Protocols
This section provides detailed methodologies for key experiments related to the synthesis and evaluation of this compound's biological activity.
Synthesis of this compound Pivalate
This protocol describes a representative synthesis of this compound pivalate from a hydrocortisone derivative.[1]
Materials:
-
Hydrocortisone 21-mesylate
-
Cesium thiopivalate
-
Anhydrous Tetrahydrofuran (THF)
-
Purified water
Procedure:
-
In a suitable reaction vessel, dissolve cesium thiopivalate in anhydrous THF.
-
In a separate flask, dissolve hydrocortisone 21-mesylate (1.0 equivalent) in anhydrous THF.
-
Slowly add the hydrocortisone 21-mesylate solution to the cesium thiopivalate solution over 1 hour, maintaining the temperature below 20°C.
-
Stir the reaction mixture at room temperature for 16 hours.
-
Cool the reaction mixture to below 10°C and add purified water to precipitate the product.
-
Stir the resulting suspension for approximately 2 hours.
-
Filter the precipitate and wash thoroughly with purified water.
-
Dry the product under a vacuum to yield this compound pivalate.
In Vitro Anti-inflammatory Activity: Inhibition of Prostaglandin E₂ (PGE₂) Secretion
This protocol details a method to assess the local anti-inflammatory efficacy of this compound pivalate by measuring its ability to inhibit the production of the pro-inflammatory mediator PGE₂ in a cell culture model.[2]
Materials:
-
Rat renomedullary interstitial cells (or a suitable alternative like RAW 264.7 macrophages)
-
Appropriate cell culture media and supplements
-
This compound pivalate
-
Lipopolysaccharide (LPS) or another inflammatory stimulus
-
PGE₂ ELISA kit
Procedure:
-
Cell Culture: Culture the selected cell line in appropriate media and conditions until confluent.
-
Treatment: Pre-incubate the cells with varying concentrations of this compound pivalate for a specified time (e.g., 1-2 hours).
-
Stimulation: Induce an inflammatory response by adding an appropriate stimulus (e.g., LPS) to the cell culture medium.
-
Incubation: Incubate the cells for a period sufficient to allow for PGE₂ production (e.g., 24 hours).
-
Sample Collection: Collect the cell culture supernatant.
-
PGE₂ Measurement: Quantify the concentration of PGE₂ in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of PGE₂ secretion for each concentration of this compound pivalate compared to the stimulated, untreated control.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Pleurisy in Rats
This protocol evaluates the local anti-inflammatory activity of this compound pivalate in an acute model of inflammation.[1]
Materials:
-
Male Wistar rats
-
Carrageenan solution (1% in sterile saline)
-
This compound pivalate and reference compounds (e.g., Dexamethasone)
-
Anesthetic agent
-
Phosphate-buffered saline (PBS)
Procedure:
-
Administer this compound pivalate or the reference compound locally into the pleural cavity of the rats.
-
Thirty minutes later, inject 0.1 mL of carrageenan solution into the pleural cavity to induce inflammation.
-
Four hours after the carrageenan injection, euthanize the animals.
-
Collect the pleural exudate by washing the cavity with a known volume of PBS.
-
Measure the volume of the collected exudate.
-
Determine the total leukocyte count in the exudate using a hemocytometer.
-
Calculate the percentage inhibition of exudate volume and leukocyte migration for the this compound pivalate-treated group compared to the control group.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies on this compound and its derivatives, facilitating a clear comparison of its pharmacological properties.
Table 1: Glucocorticoid Receptor Binding Affinity
| Compound | Relative Binding Affinity (%) (Dexamethasone = 100%) | Reference |
| Dexamethasone | 100 | [1] |
| This compound Pivalate | Data not available in the provided search results |
Note: While this compound acts as a glucocorticoid receptor agonist, specific quantitative binding affinity data relative to standards like dexamethasone was not found in the provided search results.
Table 2: In Vivo Anti-inflammatory Activity of this compound Derivatives [4]
| Compound | Model | ED₅₀ / ED₃₀ |
| This compound 17-butyrate, 21-propionate | Carrageenan-induced edema (rat) | ED₃₀ of 3 µg |
| Croton oil-induced inflammation (rat) | ED₅₀ of 5 ng | |
| Carrageenan-induced pleurisy (rat) | 4 µ g/pleural cavity | |
| Carrageenan-induced pleurisy (mouse) | 2 µ g/pleural cavity | |
| Cotton pellet-induced granuloma (rat) | ED₅₀ of 39 µ g/pellet | |
| Oxazolone-induced hypersensitivity | ED₅₀ of 13 ng |
Conclusion
This compound and its esters, particularly this compound pivalate, represent a class of corticosteroids with a favorable therapeutic profile for localized inflammatory conditions. Their chemical structure facilitates potent local anti-inflammatory action with minimal systemic side effects, a property attributed to their rapid metabolism. The provided experimental protocols offer a foundation for researchers to further investigate the synthesis, mechanism, and efficacy of this compound in various preclinical models. The data summarized herein underscores its potential for applications where targeted anti-inflammatory effects are desired without the complications of systemic glucocorticoid exposure.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Comparative pharmacokinetic studies of this compound pivalate and cortisol in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory properties of this compound 17-butyrate,21-propionate (JO 1222), a novel, locally acting corticosteroid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. EP3153502A1 - Method for synthesising a mineral salt of pivalic acid as an intermediate product - Google Patents [patents.google.com]
Tixocortol Pivalate: A Comprehensive Technical Guide on its Pharmacokinetics and Metabolic Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tixocortol pivalate (TP) is a synthetic corticosteroid characterized by its potent local anti-inflammatory activity with minimal systemic glucocorticoid effects. This favorable therapeutic profile is primarily attributed to its unique pharmacokinetic properties, namely its rapid and extensive metabolism into inactive metabolites. This technical guide provides an in-depth analysis of the pharmacokinetics and metabolic pathways of this compound pivalate, presenting quantitative data, detailed experimental methodologies, and visual representations of its metabolic fate. Understanding these characteristics is crucial for the development of novel locally-acting corticosteroids with improved safety and efficacy.
Introduction
This compound pivalate, a 21-thiol derivative of hydrocortisone, is classified as a class A corticosteroid.[1] Its clinical utility lies in the treatment of local inflammatory conditions where systemic corticosteroid side effects are a concern. The significant dissociation between its topical efficacy and systemic activity is a direct consequence of its rapid metabolic inactivation.[2][3] This document serves as a comprehensive resource for researchers and drug development professionals, detailing the absorption, distribution, metabolism, and excretion (ADME) of this compound pivalate, with a focus on its metabolic pathways and the experimental methods used for their elucidation.
Pharmacokinetics
Absorption and Bioavailability
Following oral administration in rats, the bioavailability of this compound pivalate and its active metabolite, this compound, is low, estimated to be between 0.10 and 0.20.[4] This is in stark contrast to cortisol, which exhibits complete oral bioavailability.[4] After a 25 mg/kg oral dose in rats, the maximum plasma concentrations (Cmax) of this compound pivalate and this compound were approximately 100 times lower than those of cortisol administered at the same dose.[4]
Distribution
This compound pivalate exhibits a significantly larger volume of distribution (Vd) compared to cortisol. In rats, the Vd of this compound pivalate was found to be 21.7 L/kg, which is approximately ten times greater than that of cortisol (1.9 L/kg).[4] This suggests extensive distribution of the drug into tissues.
Metabolism and Excretion
This compound pivalate undergoes rapid and extensive metabolism, primarily in the liver.[2][3] The parent compound is not detected in urine, indicating a very high clearance rate.[2] In rats, the plasma clearance of this compound pivalate is about six times greater than that of cortisol.[2][4] The metabolites of this compound pivalate are primarily excreted in the urine as sulfo- and glucurono-conjugates.[2]
Quantitative Pharmacokinetic Data
The following table summarizes the available pharmacokinetic parameters for this compound pivalate and cortisol in rats, providing a clear comparison of their disposition.
| Parameter | This compound Pivalate (TP) | Cortisol (C) | Reference |
| Administration Route | Intravenous (i.v.) | Intravenous (i.v.) | [4] |
| Dose | 2.5 mg/kg | 2.5 mg/kg | [4] |
| Clearance (Cl) | 33.3 L/h/kg | 4.7 L/h/kg | [4] |
| Volume of Distribution (Vd) | 21.7 L/kg | 1.9 L/kg | [4] |
| Administration Route | Oral (p.o.) | Oral (p.o.) | [4] |
| Bioavailability (F) | 0.10 - 0.20 | Complete | [4] |
| Cmax (at 25 mg/kg) | ~100x lower than Cortisol | - | [4] |
Metabolic Pathways
The metabolism of this compound pivalate is a critical determinant of its localized action and favorable safety profile. It involves two main stages: hydrolysis of the pivalate ester and subsequent extensive modification of the steroid nucleus and the C-21 side chain. The resulting metabolites have no affinity for the glucocorticoid receptor, rendering them inactive.[2]
Phase I Metabolism
The initial and rapid metabolic step is the hydrolysis of the 21-pivalate ester by carboxylesterases to form the active metabolite, this compound (21-thiolcortisol). While the specific human carboxylesterase isoforms (hCE1 and hCE2) involved have not been definitively identified, these enzymes are known to hydrolyze a wide range of ester-containing drugs.[5][6][7]
Following hydrolysis, this compound undergoes extensive Phase I metabolism, catalyzed primarily by cytochrome P450 (CYP) enzymes. The metabolic transformations are similar to those of endogenous cortisol and include:[2]
-
Reduction of the A-ring: The 3-keto, delta 4 system is reduced.
-
Reduction of the C-20 carbonyl group.
-
Oxidation of the C-11 alcohol.
-
Cleavage of the side chain at C-17.
In addition to these cortisol-like transformations, this compound undergoes unique metabolic pathways at the C-21 thiol group:[2]
-
S-methylation followed by oxidation: Transformation into methylthio, methylsulfinyl, and methylsulfonyl derivatives.
-
Reductive cleavage: Cleavage of the C-21-S bond, leading to the formation of 21-methyl structures.
The following diagram illustrates the major metabolic pathways of this compound pivalate.
Phase II Metabolism
The Phase I metabolites of this compound undergo conjugation reactions (Phase II metabolism) to form water-soluble sulfo- and glucurono-conjugates, which are then readily excreted in the urine.[2]
Experimental Protocols
The elucidation of the pharmacokinetic and metabolic profile of this compound pivalate relies on robust analytical methodologies. The following sections detail representative experimental protocols.
In Vivo Pharmacokinetic Study in Rats
A representative experimental design to determine the pharmacokinetic parameters of this compound pivalate is as follows:
-
Animal Model: Male and female rats.
-
Drug Administration:
-
Intravenous (i.v.) administration of [14C]-tixocortol pivalate and [14C]-cortisol at a dose of 2.5 mg/kg.
-
Oral (p.o.) administration of [14C]-tixocortol pivalate at doses ranging from 25 to 1500 mg/kg and [14C]-cortisol at doses of 1 and 25 mg/kg.[4]
-
-
Sample Collection: Serial blood samples are collected at predetermined time points.
-
Sample Analysis: Plasma concentrations of [14C]-radioactivity, [14C]-tixocortol pivalate, and its metabolites are determined using Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) analysis.[4]
-
Pharmacokinetic Analysis: Plasma concentration-time data are used to calculate key pharmacokinetic parameters such as clearance, volume of distribution, and bioavailability.
The following diagram illustrates the experimental workflow for a typical in vivo pharmacokinetic study.
In Vitro Metabolic Stability Assay
The metabolic stability of this compound pivalate can be assessed using human liver microsomes. A general protocol is as follows:
-
Incubation: this compound pivalate (e.g., 1 µM) is incubated with human liver microsomes (e.g., 0.5 mg/mL) in a potassium phosphate buffer at 37°C.[2]
-
Reaction Initiation: The metabolic reaction is initiated by the addition of an NADPH regenerating system.
-
Time-course Sampling: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
Reaction Termination: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Preparation: The samples are centrifuged to precipitate proteins, and the supernatant is collected.
-
LC-MS/MS Analysis: The concentration of the remaining this compound pivalate is quantified using a validated LC-MS/MS method.
-
Data Analysis: The in vitro half-life (t½) and intrinsic clearance (CLint) are calculated from the disappearance rate of the parent drug.
LC-MS/MS Method for Quantification of this compound Pivalate and its Metabolites
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of drugs and their metabolites in biological matrices.
-
Sample Preparation:
-
Hydrolysis: For urine samples, enzymatic hydrolysis (e.g., with β-glucuronidase/sulfatase) is performed to cleave the conjugated metabolites.
-
Extraction: Analytes are extracted from the biological matrix using liquid-liquid extraction (LLE) with a solvent like methyl tert-butyl ether or solid-phase extraction (SPE) with a C18 cartridge.[8]
-
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol) is employed.
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.
-
Detection Mode: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for quantitative analysis, monitoring specific precursor-to-product ion transitions for each analyte and the internal standard.[8]
-
The table below provides representative MRM transitions for this compound pivalate and its key metabolites.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound Pivalate | 463.2 | 361.2 |
| This compound | 379.2 | 347.2 |
| Methylthio Metabolite | 393.2 | 347.2 |
| Methylsulfinyl Metabolite | 409.2 | 347.2 |
| Methylsulfonyl Metabolite | 425.2 | 347.2 |
Conclusion
This compound pivalate's distinct pharmacokinetic profile, characterized by rapid and extensive metabolism into inactive metabolites, is the cornerstone of its favorable safety profile as a locally acting corticosteroid. Its low systemic bioavailability and high clearance effectively minimize the risk of systemic side effects. The metabolic pathways, involving initial ester hydrolysis followed by extensive modifications of the steroid core and the unique C-21 thiol side chain, ensure complete inactivation of the molecule. The experimental protocols outlined in this guide provide a framework for the continued investigation of this compound pivalate and the development of new, safer anti-inflammatory agents. Further research to definitively identify the specific human carboxylesterase and CYP450 isoforms involved in its metabolism would provide a more complete understanding and could aid in predicting potential drug-drug interactions.
References
- 1. This compound pivalate, a corticosteroid with no systemic glucocorticoid effect after oral, intrarectal, and intranasal application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. In vitro identification of cytochrome P450 enzymes responsible for drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isolation and identification of major metabolites of this compound pivalate in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Human carboxylesterases: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Early Pharmacological Profile of Tixocortol Pivalate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the foundational pharmacological studies of Tixocortol pivalate, a synthetic corticosteroid distinguished by its potent local anti-inflammatory effects and minimal systemic activity.[1][2] The document collates key quantitative data, outlines experimental methodologies from early research, and presents visual representations of its mechanism of action.
This compound pivalate, a 21-thiol derivative of hydrocortisone, is classified as a class A corticosteroid.[1][3] Its defining characteristic is the significant dissociation between its local and systemic activities, which is primarily attributed to its rapid and extensive metabolism into inactive compounds that lack affinity for the glucocorticoid receptor.[1][4] This unique pharmacological profile makes it a valuable agent for localized inflammatory conditions, minimizing the risk of systemic side effects commonly associated with corticosteroid therapy.[2][5]
Quantitative Pharmacological Data
The following tables summarize the key quantitative findings from early pharmacological evaluations of this compound pivalate, providing a comparative perspective against other corticosteroids.
Table 1: Glucocorticoid Receptor Binding Affinity
| Compound | Relative Binding Affinity (Dexamethasone = 1) | Cell Type | Reference |
| Dexamethasone | 1 | Mouse Thymocytes | [6] |
| Cortisol | 0.20 | Mouse Thymocytes | [6] |
| This compound pivalate | 0.16 | Mouse Thymocytes | [6] |
| This compound | 0.065 | Mouse Thymocytes | [6] |
| Cortisol Acetate | 0.05 | Mouse Thymocytes | [6] |
Table 2: In Vitro Anti-Inflammatory Activity
| Compound | Concentration | Inhibition of PGE2 Secretion | Cell Type | Reference |
| This compound pivalate | 10⁻⁶ M | 38-55% | Rat Renomedullary Interstitial Cells | [6] |
| Cortisol | 10⁻⁶ M | 38-55% | Rat Renomedullary Interstitial Cells | [6] |
| Cortisol Acetate | 10⁻⁶ M | 38-55% | Rat Renomedullary Interstitial Cells | [6] |
| This compound | 10⁻⁶ M | 26% | Rat Renomedullary Interstitial Cells | [6] |
Table 3: Comparative Systemic Glucocorticoid Activity
| Compound | Route of Administration | Relative Activity (Hydrocortisone Acetate = 1) | Animal Model | Reference |
| This compound pivalate | Oral or Subcutaneous | 60 to 300 times less active | Rats | [5] |
| Hydrocortisone Acetate | Oral or Subcutaneous | 1 | Rats | [5] |
Mechanism of Action: Glucocorticoid Receptor Signaling
This compound pivalate exerts its anti-inflammatory effects through its interaction with the glucocorticoid receptor (GR).[1][7] Upon binding to the cytosolic GR, the receptor-ligand complex translocates to the nucleus, where it modulates gene expression through two primary mechanisms: transactivation and transrepression.[1] The anti-inflammatory effects are largely attributed to transrepression, where the GR complex interferes with the activity of pro-inflammatory transcription factors such as NF-κB and AP-1.[1]
Experimental Protocols
Detailed methodologies for the key experiments cited in the early pharmacological studies of this compound pivalate are outlined below.
Glucocorticoid Receptor Binding Assay
This protocol describes a competitive binding assay to determine the affinity of this compound pivalate for the glucocorticoid receptor.
Methodology:
-
Cell Preparation: Mouse thymocytes are homogenized to prepare a cytosolic fraction containing glucocorticoid receptors.[6]
-
Competitive Binding: The cytosol is incubated with a fixed concentration of radiolabeled dexamethasone and varying concentrations of the test steroid (e.g., this compound pivalate, cortisol).[6]
-
Separation: After incubation, unbound steroid is removed, typically by adsorption to charcoal-dextran.[6]
-
Quantification: The radioactivity of the receptor-bound fraction is measured.
-
Data Analysis: The concentration of the test steroid that inhibits 50% of the specific binding of radiolabeled dexamethasone (IC50) is determined. The relative binding affinity is then calculated in comparison to dexamethasone.
Inhibition of Prostaglandin E2 (PGE2) Secretion Assay
This in vitro assay assesses the anti-inflammatory activity of this compound pivalate by measuring its ability to inhibit the production of the pro-inflammatory mediator PGE2.[6]
Methodology:
-
Cell Culture: Rat renomedullary interstitial cells are cultured to confluence.[6][7]
-
Treatment: The cells are incubated with the test compounds (e.g., this compound pivalate, cortisol) at a specific concentration (e.g., 10⁻⁶ M) for 24 hours.[6]
-
Sample Collection: The cell culture supernatant is collected.
-
PGE2 Measurement: The concentration of PGE2 in the supernatant is quantified using a suitable immunoassay (e.g., radioimmunoassay or ELISA).
-
Data Analysis: The percentage inhibition of PGE2 secretion by the test compound is calculated relative to untreated control cells.
In Vivo Anti-Inflammatory and Systemic Activity Assays
Early in vivo studies in rats were crucial in establishing the dissociated local and systemic effects of this compound pivalate.[5]
Anti-Inflammatory Activity (Local):
-
Carrageenan-Induced Paw Edema: This model assesses acute anti-inflammatory effects. This compound pivalate, applied topically or locally, is evaluated for its ability to reduce paw swelling induced by a sub-plantar injection of carrageenan.
-
Cotton Pellet Granuloma: This model evaluates sub-chronic anti-inflammatory activity. Sterilized cotton pellets are implanted subcutaneously in rats. This compound pivalate is administered locally, and its effect on the weight of the granulomatous tissue formed around the pellets is measured.
Systemic Glucocorticoid Activity:
-
Thymus Involution: A classic indicator of systemic glucocorticoid activity. The effect of orally or subcutaneously administered this compound pivalate on thymus weight is compared to that of hydrocortisone acetate.[5]
-
Liver Glycogen Deposition: Systemic glucocorticoids increase liver glycogen. The effect of this compound pivalate on liver glycogen levels is assessed.[5]
-
Adrenal Suppression: Measurement of plasma corticosterone levels after administration of the test compound to evaluate the suppression of the hypothalamic-pituitary-adrenal (HPA) axis.
The early pharmacological data consistently demonstrated that this compound pivalate possesses potent local anti-inflammatory activity comparable to hydrocortisone, but with significantly reduced systemic glucocorticoid effects.[5] This unique profile, established through a combination of in vitro receptor binding and functional assays, alongside in vivo models of inflammation and systemic activity, has cemented its role as a valuable tool in both clinical practice and pharmacological research.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Corticosteroid - Wikipedia [en.wikipedia.org]
- 4. Isolation and identification of major metabolites of this compound pivalate in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological study of a new anti-inflammatory steroid, this compound pivalate (JO 1016) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Affinity of this compound pivalate (JO 1016), this compound, cortisol acetate and cortisol for dexamethasone receptors of mouse thymus cells and rat renomedullary interstitial cells in culture. Correlation with their biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Unveiling the Solid-State Architecture of Tixocortol Pivalate: A Technical Guide to its Crystal Structure and Polymorphs
For the attention of researchers, scientists, and drug development professionals, this in-depth technical guide provides a comprehensive overview of the crystal structure and known polymorphs of the corticosteroid Tixocortol Pivalate. This document details the crystallographic properties, experimental protocols for characterization, and visual workflows to facilitate a deeper understanding of its solid-state chemistry.
This compound pivalate, a locally active anti-inflammatory corticosteroid, is noted for its therapeutic efficacy with reduced systemic side effects. The solid-state properties of an active pharmaceutical ingredient (API) are critical to its stability, solubility, and bioavailability. This guide focuses on the crystallographic characteristics of this compound Pivalate, specifically its polymorphic forms, which are crucial for drug development and formulation.
Crystal Structure and Polymorphism of this compound Pivalate
Recent scientific investigations have identified two distinct polymorphic forms of this compound Pivalate, designated as Polymorph (I) and Polymorph (II).[1][2] Both forms have been characterized as orthorhombic, belonging to the non-centrosymmetric space group P2₁2₁2₁.[1][2]
The molecular conformation within the crystals features a five-membered ring in an envelope form and three six-membered rings, two in chair conformations and one in a half-chair conformation.[1][3] The primary structural distinction between the two polymorphs lies in the arrangement of the molecules in the crystal lattice and the hydrogen bonding networks.[2] In both polymorphs, molecules are linked by strong O—H⋯O hydrogen bonds, forming layers.[1][2] For Polymorph (I), these layers are along the b-axis, while in Polymorph (II), they are aligned along the c-axis.[1] Polymorph (II) is also characterized by a disorder in the main molecule.[1][2]
Crystallographic Data
The crystallographic data for the two polymorphs of this compound Pivalate are summarized in the tables below. These data were determined by single-crystal X-ray diffraction (SCXRD).
Table 1: Crystal Data and Structure Refinement for this compound Pivalate Polymorphs [1][3]
| Parameter | Polymorph (I) | Polymorph (II) |
| Chemical Formula | C₂₆H₃₈O₅S | C₂₆H₃₈O₅S |
| Formula Weight | 462.63 | 462.63 |
| Temperature (K) | 100(2) | 100(2) |
| Crystal System | Orthorhombic | Orthorhombic |
| Space Group | P2₁2₁2₁ | P2₁2₁2₁ |
| a (Å) | 6.4201(2) | 6.0146(2) |
| b (Å) | 17.6239(7) | 19.2817(7) |
| c (Å) | 20.8997(8) | 20.9887(7) |
| Volume (ų) | 2364.74(15) | 2434.10(14) |
| Z | 4 | 4 |
| Density (calculated) (Mg/m³) | 1.297 | 1.261 |
| Absorption Coefficient (mm⁻¹) | 0.170 | 1.463 |
| F(000) | 1000 | 1000 |
Table 2: Hydrogen Bond Geometry for this compound Pivalate Polymorphs (Å, °) [2]
| Polymorph | D—H···A | d(D—H) | d(H···A) | d(D···A) | ∠(DHA) |
| (I) | O3—H3···O5 | 0.84 | 2.07 | 2.9021(17) | 169 |
| (II) | O3—H3···O5 | 0.84 | 1.96 | 2.802(4) | 175 |
Experimental Protocols
This section provides detailed methodologies for the synthesis and solid-state characterization of this compound Pivalate polymorphs, based on published research.[1][2]
Synthesis of this compound Pivalate
This compound pivalate is synthesized from hydrocortisone mesylate and cesium thiopivalate.[1][2]
Materials:
-
Cesium thiopivalate
-
Tetrahydrofuran (THF)
-
Hydrocortisone mesylate
-
Purified water
Procedure:
-
In a dry, inerted flask, stir a mixture of cesium thiopivalate (2.48 mol) and tetrahydrofuran (1460 mL) at room temperature.
-
Prepare a solution of hydrocortisone mesylate (2.26 mol) in THF (4600 mL).
-
Add the hydrocortisone mesylate solution to the cesium thiopivalate mixture over 1 hour, maintaining the temperature below 293 K.
-
Stir the reaction mixture for 16 hours at room temperature.
-
Cool the mixture to below 283 K and add purified water (12320 mL) to precipitate the product.
-
Stir the resulting suspension for approximately 2 hours.
-
Filter the precipitate and wash it with purified water (10 x 820 mL).
-
Dry the product under vacuum at 323 K overnight to yield a white powder.
Caption: Workflow for the synthesis of this compound Pivalate.
Polymorph Characterization
The identification and characterization of this compound Pivalate polymorphs are primarily achieved through X-ray diffraction techniques.
Objective: To determine the precise three-dimensional atomic arrangement, unit cell dimensions, and space group of single crystals of each polymorph.
Instrumentation:
-
A single-crystal X-ray diffractometer (e.g., Nonius Kappa APEXII or Bruker D8 Venture) equipped with a CCD area detector.
-
Graphite-monochromated Mo Kα radiation (λ = 0.71073 Å).
Procedure:
-
Crystal Mounting: Select a suitable single crystal (typically 0.1-0.3 mm in all dimensions) and mount it on a goniometer head.
-
Data Collection: Center the crystal in the X-ray beam. Collect diffraction data at a controlled temperature (e.g., 100 K) by rotating the crystal through a series of angles.
-
Data Reduction: Integrate the raw diffraction images to obtain a list of reflection intensities and their corresponding Miller indices. Apply corrections for Lorentz and polarization effects.
-
Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods. Refine the atomic positions and thermal parameters using full-matrix least-squares on F².
Objective: To obtain a characteristic diffraction pattern for a polycrystalline sample, which can be used for phase identification and to confirm the presence of the two polymorphs.
Instrumentation:
-
A powder X-ray diffractometer (e.g., PANalytical Empyrean) in transmission mode.
-
Cu Kα radiation (λ Kα1 = 1.54060 Å / Kα2 = 1.54443 Å).
-
A 1D detector (e.g., PIXcel).
Procedure:
-
Sample Preparation: Gently grind the crystalline powder to ensure a random orientation of the crystallites. Place the powder in a sample holder.
-
Data Collection: Mount the sample in the diffractometer. Collect the diffraction pattern over a specified 2θ range (e.g., 2-40°) with a defined step size and counting time.
-
Data Analysis: Identify the peak positions (2θ) and their relative intensities. Compare the experimental pattern with simulated patterns from the single-crystal data to confirm the polymorphic form.
Caption: General workflow for the characterization of this compound Pivalate polymorphs.
Conclusion
The existence of at least two polymorphic forms of this compound Pivalate has been established through detailed crystallographic studies. The data and protocols presented in this guide provide a foundational understanding for researchers and professionals in the pharmaceutical industry. A thorough characterization of the solid-state properties of this compound Pivalate is essential for ensuring the development of a stable, safe, and effective drug product. Further studies may explore the relative stability of these polymorphs and their potential for interconversion under various manufacturing and storage conditions.
References
Methodological & Application
Application Notes and Protocols: Tixocortol Pivalate In Vitro Anti-inflammatory Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tixocortol pivalate is a synthetic corticosteroid distinguished by its potent local anti-inflammatory effects with minimal systemic glucocorticoid activity.[1] This "dissociated" characteristic is attributed to its rapid and extensive metabolism into inactive forms that lack affinity for the glucocorticoid receptor (GR).[1] Like other corticosteroids, this compound pivalate's anti-inflammatory action is primarily mediated through its interaction with the intracellular glucocorticoid receptor.[2] This document provides detailed protocols for in vitro assays to characterize the anti-inflammatory properties of this compound pivalate, a summary of its biological activity, and diagrams of key signaling pathways and experimental workflows.
Mechanism of Action: Glucocorticoid Receptor Signaling
This compound pivalate, a lipophilic molecule, diffuses across the cell membrane and binds to the cytosolic glucocorticoid receptor (GR), which is part of a multiprotein complex including heat shock proteins (e.g., Hsp90, Hsp70).[2] Upon binding, the GR undergoes a conformational change, dissociates from the chaperone proteins, and the activated ligand-receptor complex dimerizes and translocates to the nucleus.[2]
In the nucleus, the GR complex modulates gene expression through two primary mechanisms:
-
Transactivation: The GR dimer can directly bind to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the transcription of anti-inflammatory genes. This mechanism is also associated with many of the metabolic and endocrine side effects of glucocorticoids.[1]
-
Transrepression: The GR monomer can interfere with the activity of pro-inflammatory transcription factors such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[1][2] This "tethering" mechanism, which does not require direct DNA binding by the GR, is a major contributor to the anti-inflammatory effects of glucocorticoids.[1] By inhibiting NF-κB and AP-1, this compound pivalate suppresses the expression of pro-inflammatory genes, leading to a reduction in inflammatory mediators like cytokines and prostaglandins.[2][3]
The "dissociated" nature of this compound pivalate suggests a preference for the transrepression pathway over transactivation, which contributes to its favorable safety profile.[1]
Quantitative Data Summary
The anti-inflammatory efficacy of a corticosteroid is related to its binding affinity for the glucocorticoid receptor and its subsequent biological activity. The following table summarizes the relative binding affinity of this compound pivalate and other steroids for the dexamethasone receptor in mouse thymocytes, along with their biological activity as measured by the inhibition of prostaglandin E2 (PGE2) secretion in rat renomedullary interstitial cells.[2]
| Compound | Relative Affinity for GR (Dexamethasone = 1) | Biological Activity (% Inhibition of PGE2 Secretion at 10⁻⁶ M) |
| Dexamethasone | 1.00 | Not Reported |
| Cortisol | 0.20 | 38-55% |
| This compound pivalate | 0.16 | 38-55% |
| Cortisol pivalate | 0.080 | Not Reported |
| This compound | 0.065 | 26% |
| Cortisol acetate | 0.05 | 38-55% |
| Data sourced from Vivat et al., J Steroid Biochem, 1984.[2] |
Experimental Protocols
Protocol 1: Inhibition of Prostaglandin E2 (PGE2) Secretion
This assay assesses the ability of this compound pivalate to inhibit the production of the pro-inflammatory mediator PGE2 in a cell culture model.[2]
1. Cell Culture:
-
Culture a suitable cell line, such as rat renomedullary interstitial cells or a macrophage cell line like RAW 264.7, in the appropriate culture medium and conditions until confluent.[2]
2. Treatment:
-
Pre-incubate the confluent cells with varying concentrations of this compound pivalate (e.g., 10⁻⁹ M to 10⁻⁵ M) for a specified duration (e.g., 1-2 hours).
-
Include a vehicle control (e.g., DMSO or ethanol) and a positive control (e.g., a known inhibitor of PGE2 synthesis like indomethacin).
3. Induction of Inflammation:
-
Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS) or a cytokine like interleukin-1β (IL-1β), to induce the production of PGE2.
4. Sample Collection:
-
After an appropriate incubation period (e.g., 24 hours), collect the cell culture supernatant.
5. Quantification of PGE2:
-
Measure the concentration of PGE2 in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
6. Data Analysis:
-
Calculate the percentage inhibition of PGE2 secretion for each concentration of this compound pivalate compared to the stimulated vehicle control.
-
Determine the IC₅₀ value, which is the concentration of this compound pivalate that causes 50% inhibition of PGE2 production.
-
Perform statistical analysis, such as ANOVA followed by a post-hoc test, to determine significant differences between treatment groups.[2]
Protocol 2: LPS-Induced Cytokine Release in Macrophages
This protocol evaluates the ability of this compound pivalate to inhibit the production of pro-inflammatory cytokines in response to the bacterial endotoxin, Lipopolysaccharide (LPS).[4]
1. Cell Seeding:
-
Seed a murine macrophage cell line (e.g., RAW 264.7) or primary bone marrow-derived macrophages (BMDMs) in multi-well plates and allow them to adhere overnight.[4]
2. Pre-treatment with Compound:
-
Pre-treat the cells with various concentrations of this compound pivalate for a specified period (e.g., 1 hour).[4] Include a vehicle control.
3. Induction of Inflammation:
-
Add LPS to the cell culture medium to induce an inflammatory response.[4]
4. Incubation:
-
Incubate the cells for a suitable period (e.g., 24 hours) to allow for cytokine production and secretion.[4]
5. Supernatant Collection:
-
Collect the cell culture supernatant.[4]
6. Cytokine Quantification:
-
Quantify the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant using ELISA.[4]
7. Data Analysis:
-
Calculate the IC₅₀ value, which represents the concentration of the compound that inhibits cytokine production by 50%.[4]
Protocol 3: NF-κB Luciferase Reporter Assay
This assay measures the transcriptional activity of NF-κB and is a direct way to assess the inhibitory effect of this compound pivalate on this key pro-inflammatory signaling pathway.
1. Cell Culture and Transfection:
-
Culture a suitable cell line, such as HEK293T cells, in the appropriate medium.
-
Co-transfect the cells with a luciferase reporter plasmid containing NF-κB response elements and a control plasmid (e.g., Renilla luciferase) for normalization of transfection efficiency.
2. Compound Treatment:
-
After transfection (e.g., 24 hours), treat the cells with various concentrations of this compound pivalate for a specified duration (e.g., 1 hour). Include a vehicle control.
3. Stimulation:
-
Stimulate the cells with an NF-κB activator, such as Tumor Necrosis Factor-α (TNF-α) or LPS, to induce NF-κB activation.
4. Cell Lysis and Luciferase Assay:
-
After an appropriate stimulation period (e.g., 6-8 hours), lyse the cells.
-
Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's protocol.
5. Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.
-
Calculate the percentage inhibition of NF-κB activity for each concentration of this compound pivalate relative to the stimulated vehicle control.
-
Determine the IC₅₀ value.
References
Probing the Potency of Tixocortol Pivalate: Application Notes and Protocols for Animal Models of Inflammation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing various animal models for the assessment of the anti-inflammatory efficacy of Tixocortol pivalate. This compound pivalate is a synthetic corticosteroid distinguished by its potent local anti-inflammatory effects and minimal systemic activity, making it an attractive candidate for topical therapies.[1][2] Its favorable safety profile is attributed to its rapid metabolism into inactive forms.[3]
This document outlines detailed experimental protocols for established in vivo models of acute and delayed-type hypersensitivity reactions. Quantitative data from relevant studies are summarized in structured tables for comparative analysis. Furthermore, signaling pathways and experimental workflows are visualized to enhance understanding and reproducibility.
Mechanism of Action: Glucocorticoid Receptor Signaling
This compound pivalate, like other corticosteroids, exerts its anti-inflammatory effects primarily through the glucocorticoid receptor (GR).[3] Upon diffusing into the cell, it binds to the cytosolic GR, causing the dissociation of chaperone proteins and translocation of the activated receptor complex into the nucleus. Within the nucleus, the GR complex modulates gene expression by upregulating anti-inflammatory proteins and downregulating the expression of pro-inflammatory cytokines and chemokines.[1][3] This transrepression of pro-inflammatory transcription factors, such as NF-κB, is a key mechanism of its anti-inflammatory action.[3]
Animal Models for Efficacy Testing
Several well-established animal models are employed to evaluate the topical anti-inflammatory potency of corticosteroids. These models mimic different aspects of inflammation, from acute edema to delayed-type hypersensitivity reactions.
Carrageenan-Induced Paw Edema
This is a widely used and reproducible model for assessing acute inflammation.[4] Injection of carrageenan into the paw induces a biphasic inflammatory response, characterized by the release of histamine and serotonin in the early phase, followed by the production of prostaglandins and other inflammatory mediators in the later phase.[4][5]
Experimental Workflow:
Protocol:
-
Animals: Male Wistar rats (150-200 g) or Swiss albino mice (20-25 g) are commonly used.
-
Acclimatization: House the animals for at least one week before the experiment with free access to food and water.
-
Grouping: Divide the animals into groups (n=6-8 per group):
-
Vehicle control (e.g., acetone or a suitable vehicle).
-
This compound pivalate treatment groups (e.g., 0.5%, 1%, 2% w/v solution).
-
Positive control (e.g., Indomethacin or Dexamethasone solution).
-
-
Baseline Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer.
-
Induction of Edema: Inject 0.1 mL of a 1% (w/v) solution of lambda-carrageenan in sterile saline into the subplantar region of the right hind paw.
-
Treatment: Thirty minutes after carrageenan injection, topically apply a fixed volume (e.g., 20 µL) of the vehicle, this compound pivalate solution, or positive control to the surface of the inflamed paw.
-
Measurement of Edema: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 6 hours) after the carrageenan injection.
-
Data Analysis: Calculate the percentage of edema inhibition for each treatment group compared to the vehicle control group at each time point.
Quantitative Data Summary:
| Animal Model | Compound | Dose | Route | % Inhibition of Edema | Reference |
| Carrageenan-induced paw edema (Rat) | This compound pivalate | 1 mg/paw | Topical | ~50% at 3 hours | [6] |
| Carrageenan-induced paw edema (Rat) | Hydrocortisone acetate | 1 mg/paw | Topical | ~40% at 3 hours | [6] |
| Carrageenan-induced paw edema (Rat) | Indomethacin | 10 mg/kg | Oral | 54% at 3 hours | [7] |
| Carrageenan-induced paw edema (Rat) | Naproxen | 15 mg/kg | Oral | 73% at 3 hours | [7] |
Croton Oil-Induced Ear Edema
This model is used to assess the anti-inflammatory effects of topically applied agents on acute inflammation.[4] Croton oil induces a potent inflammatory response characterized by edema, erythema, and cellular infiltration.[8]
Protocol:
-
Animals: Male Swiss albino mice (20-25 g) are typically used.
-
Grouping: Divide the animals into groups (n=6-8 per group) similar to the carrageenan model.
-
Treatment Application: Apply the test substance (this compound pivalate, vehicle, or positive control like Dexamethasone) in a fixed volume (e.g., 20 µL) to the inner and outer surfaces of the right ear.
-
Induction of Edema: After 30 minutes, apply a fixed volume (e.g., 20 µL) of croton oil solution (e.g., 2.5% in acetone) to the same ear. The left ear serves as a control.
-
Measurement of Edema: After a specified time (e.g., 4-6 hours), sacrifice the animals and take a standard-sized punch biopsy (e.g., 6 mm) from both ears. The difference in weight between the right and left ear punches indicates the degree of edema.
-
Data Analysis: Calculate the percentage inhibition of ear edema for each treatment group compared to the vehicle control group.
Quantitative Data Summary:
| Animal Model | Compound | Dose (per ear) | Route | % Inhibition of Edema | Reference |
| Croton oil-induced ear edema (Mouse) | This compound pivalate | 1.0 mg | Topical | 78.3% at 6 hours | [9] |
| Croton oil-induced ear edema (Mouse) | Dexamethasone | 0.1 mg | Topical | 75.7% at 6 hours | [9] |
| Croton oil-induced ear edema (Rat) | Nicotinamide gel 4% | 0.5 mg/ml | Topical | Significant reduction (p<0.001) | [10] |
Oxazolone-Induced Contact Hypersensitivity
This model is representative of delayed-type hypersensitivity (DTH) reactions and is used to evaluate the efficacy of compounds on cell-mediated immune responses.[11] The model involves a sensitization phase followed by a challenge phase.[11]
Experimental Workflow:
Protocol:
-
Animals: Male BALB/c mice (20-25 g) are commonly used.
-
Sensitization (Day 0): Sensitize the mice by applying 100 µL of a 1.5% oxazolone solution in acetone to a shaved area of the abdomen.[11]
-
Grouping (Day 7): Divide the sensitized mice into treatment groups.
-
Challenge and Treatment (Day 7):
-
Apply the test substance (e.g., 20 µL of this compound pivalate solution) to the inner and outer surfaces of the right ear 30 minutes before and 15 minutes after the oxazolone challenge.[11]
-
Challenge the mice by applying 20 µL of a 1% oxazolone solution in acetone to the right ear.[11] The left ear remains untreated and serves as a control.
-
-
Measurement of Inflammation (Day 8): After 24 hours, measure the thickness of both ears using a digital micrometer. Alternatively, sacrifice the animals and weigh standardized ear punch biopsies.[11][12]
-
Data Analysis: The difference in thickness or weight between the right and left ears is calculated as a measure of inflammation. Calculate the percentage inhibition of the inflammatory response for each treatment group compared to the vehicle control.
Quantitative Data Summary:
| Animal Model | Compound | Route | Efficacy | Reference |
| Oxazolone-induced contact hypersensitivity (Mouse) | This compound pivalate | Topical | Effective in reducing DTH response (specific data not available in searched documents) | [13] |
| Oxazolone-induced contact hypersensitivity (Rat) | Clobetasol | Topical | Markedly reduced ear inflammation | [14] |
| Oxazolone-induced contact hypersensitivity (Rat) | Apremilast | Per os | Markedly reduced ear inflammation | [14] |
| Oxazolone-induced contact hypersensitivity (Rat) | Calcipotriol | Topical | Markedly reduced ear inflammation | [14] |
Conclusion
The animal models described provide robust and reproducible methods for evaluating the topical anti-inflammatory efficacy of this compound pivalate. The carrageenan-induced paw edema and croton oil-induced ear edema models are suitable for assessing effects on acute inflammation, while the oxazolone-induced contact hypersensitivity model is valuable for investigating activity against delayed-type, cell-mediated immune reactions. The presented protocols and comparative data will aid researchers in the design and execution of preclinical studies to further characterize the therapeutic potential of this compound pivalate. Its demonstrated potent local activity, coupled with minimal systemic effects, underscores its promise as a topical anti-inflammatory agent.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. This compound pivalate, a corticosteroid with no systemic glucocorticoid effect after oral, intrarectal, and intranasal application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological study of a new anti-inflammatory steroid, this compound pivalate (JO 1016) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Investigation of inflammatory mechanisms induced by croton oil in mouse ear - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 11. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 12. inotiv.com [inotiv.com]
- 13. A comparison of the effects of this compound pivalate (JO 1016), beclomethasone dipropionate and hydrocortisone acetate on the activation of lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In vivo model of Allergic contact dermatitis - Oxazolone induced inflammation - NEUROFIT Preclinical Contract Research Organization (CRO) [neurofit.com]
Application Notes and Protocols for Tixocortol Pivalate in Preclinical IBD Models
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Due to a notable lack of publicly available, detailed preclinical studies specifically investigating Tixocortol pivalate in Inflammatory Bowel Disease (IBD) models, the following protocols and data are presented as representative examples. These are based on standard methodologies for other locally-acting corticosteroids in similar models and the known pharmacological properties of this compound pivalate.
Introduction
This compound pivalate is a synthetic corticosteroid characterized by its potent local anti-inflammatory effects and low systemic activity.[1][2] This profile makes it an attractive candidate for the topical treatment of inflammatory bowel disease (IBD), particularly distal ulcerative colitis, with the potential to minimize the systemic side effects associated with conventional corticosteroids.[3] Preclinical studies in animal models of IBD are crucial for evaluating the efficacy and mechanism of action of new therapeutic agents like this compound pivalate. These application notes provide a comprehensive overview of the potential administration of this compound pivalate in preclinical IBD models, including detailed experimental protocols and expected outcomes.
Mechanism of Action: Glucocorticoid Receptor Signaling
This compound pivalate, like other corticosteroids, exerts its anti-inflammatory effects primarily through the glucocorticoid receptor (GR).[4] Upon entering the cell, this compound pivalate binds to the cytosolic GR, which is part of a multiprotein complex including heat shock proteins. This binding causes a conformational change, leading to the dissociation of the chaperone proteins. The activated ligand-receptor complex then translocates to the nucleus.
Once in the nucleus, the GR complex modulates gene expression through two primary mechanisms:
-
Transrepression: The GR complex can interfere with the activity of pro-inflammatory transcription factors such as NF-κB and AP-1. This is considered the principal mechanism for its anti-inflammatory effects and involves the GR monomer binding to and inhibiting these transcription factors, thereby reducing the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.
-
Transactivation: The GR dimer can directly bind to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the transcription of anti-inflammatory genes.[4]
The significant dissociation between its local and systemic activities is primarily attributed to its rapid and extensive metabolism in the liver and red blood cells into inactive metabolites that exhibit no binding affinity for the glucocorticoid receptor.[4]
Experimental Protocols
Two of the most commonly used chemically induced models of IBD are the Dextran Sulfate Sodium (DSS) and the 2,4,6-Trinitrobenzenesulfonic acid (TNBS) models.
Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice
This model is particularly useful for studying the innate immune response in colitis and is characterized by epithelial injury.
Materials:
-
Dextran Sulfate Sodium (DSS, 36-50 kDa)
-
8-12 week old C57BL/6 mice
-
This compound pivalate
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
Procedure:
-
Acclimatization: Acclimatize mice for at least 7 days before the start of the experiment.
-
Induction of Colitis: Administer 2-3% (w/v) DSS in the drinking water for 5-7 consecutive days.[5] A control group should receive regular drinking water.
-
Grouping: Randomize mice into the following groups (n=8-10 per group):
-
Control (No DSS, Vehicle)
-
DSS + Vehicle
-
DSS + this compound pivalate (e.g., 1, 5, 10 mg/kg)
-
-
Drug Administration: From day 3 of DSS administration, administer this compound pivalate or vehicle intrarectally once daily.
-
Monitoring: Monitor mice daily for:
-
Body weight
-
Stool consistency
-
Presence of blood in feces (Hemoccult test)
-
Calculate the Disease Activity Index (DAI) based on these parameters.
-
-
Termination: At the end of the study (e.g., day 8-10), euthanize the mice.
-
Endpoint Analysis:
-
Measure colon length and weight.
-
Collect colon tissue for histological analysis (H&E staining).
-
Homogenize a portion of the colon for Myeloperoxidase (MPO) assay to quantify neutrophil infiltration.
-
Homogenize another portion of the colon for cytokine analysis (e.g., TNF-α, IL-1β, IL-6) by ELISA or qPCR.
-
Trinitrobenzenesulfonic Acid (TNBS)-Induced Colitis in Rats
This model induces a transmural inflammation with a Th1-dominant immune response, sharing some features with Crohn's disease.
Materials:
-
2,4,6-Trinitrobenzenesulfonic acid (TNBS)
-
Ethanol
-
8-12 week old Sprague-Dawley rats
-
This compound pivalate
-
Vehicle (e.g., saline)
Procedure:
-
Acclimatization: Acclimatize rats for at least 7 days.
-
Induction of Colitis:
-
Grouping: Randomize rats into the following groups (n=8-10 per group):
-
Control (Ethanol, Vehicle)
-
TNBS + Vehicle
-
TNBS + this compound pivalate (e.g., 1, 5, 10 mg/kg)
-
-
Drug Administration: 24 hours after TNBS instillation, begin daily intrarectal administration of this compound pivalate or vehicle.
-
Monitoring: Monitor daily for body weight, stool consistency, and signs of distress.
-
Termination: Euthanize the rats on day 7 post-TNBS instillation.
-
Endpoint Analysis: Perform the same endpoint analyses as described for the DSS model (colon length and weight, histology, MPO assay, cytokine analysis).
Data Presentation
The following tables present hypothetical quantitative data that might be expected from a study evaluating this compound pivalate in a DSS-induced colitis model in mice.
Table 1: Disease Activity Index (DAI) and Colon Length
| Group | Dose (mg/kg) | Final DAI Score (Mean ± SEM) | Colon Length (cm, Mean ± SEM) |
| Control | - | 0.2 ± 0.1 | 8.5 ± 0.3 |
| DSS + Vehicle | - | 3.5 ± 0.4 | 5.2 ± 0.2 |
| DSS + this compound pivalate | 1 | 2.8 ± 0.3 | 5.9 ± 0.3 |
| DSS + this compound pivalate | 5 | 1.9 ± 0.2 | 6.8 ± 0.2 |
| DSS + this compound pivalate | 10 | 1.2 ± 0.2 | 7.5 ± 0.3 |
Table 2: Myeloperoxidase (MPO) Activity and Cytokine Levels
| Group | Dose (mg/kg) | MPO Activity (U/g tissue, Mean ± SEM) | TNF-α (pg/mg tissue, Mean ± SEM) | IL-1β (pg/mg tissue, Mean ± SEM) |
| Control | - | 1.5 ± 0.3 | 50 ± 8 | 25 ± 5 |
| DSS + Vehicle | - | 12.8 ± 1.5 | 450 ± 40 | 280 ± 30 |
| DSS + this compound pivalate | 1 | 9.7 ± 1.1 | 320 ± 35 | 190 ± 25 |
| DSS + this compound pivalate | 5 | 6.2 ± 0.8 | 210 ± 28 | 110 ± 15 |
| DSS + this compound pivalate | 10 | 3.1 ± 0.5 | 100 ± 15 | 60 ± 10 |
Conclusion
This compound pivalate, with its potent local anti-inflammatory action and minimal systemic effects, represents a promising therapeutic candidate for IBD. The protocols and expected outcomes detailed in these application notes provide a framework for the preclinical evaluation of this compound pivalate in established IBD models. Such studies are essential to further characterize its efficacy and mechanism of action, paving the way for potential clinical applications. Researchers should adapt these general protocols to their specific experimental conditions and institutional guidelines.
References
- 1. Pharmacological study of a new anti-inflammatory steroid, this compound pivalate (JO 1016) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound pivalate, a corticosteroid with no systemic glucocorticoid effect after oral, intrarectal, and intranasal application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Corticosteroid Markers: Part I. This compound-21-Pivalate » SmartPractice Blog [blog.smartpractice.com]
- 4. benchchem.com [benchchem.com]
- 5. redoxis.se [redoxis.se]
- 6. Relevance of TNBS-Colitis in Rats: A Methodological Study with Endoscopic, Histologic and Transcriptomic Characterization and Correlation to IBD | PLOS One [journals.plos.org]
- 7. The TNBS-induced colitis animal model: An overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Video: DNBS/TNBS Colitis Models: Providing Insights Into Inflammatory Bowel Disease and Effects of Dietary Fat [jove.com]
Application of Tixocortol in Fluorescent Chemoaffinity Labeling of Glucocorticoid Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tixocortol pivalate, a synthetic corticosteroid, is distinguished by its potent local anti-inflammatory effects with minimal systemic glucocorticoid activity.[1] This unique "dissociated" characteristic is attributed to its specific interactions with the glucocorticoid receptor (GR) and its rapid metabolism into inactive forms.[1][2] These properties make this compound an interesting candidate for the development of targeted molecular probes. Fluorescent chemoaffinity labeling is a powerful technique used to identify and study ligand-protein interactions directly within a biological system. This application note details a theoretical framework and protocol for the use of a novel this compound-based fluorescent chemoaffinity probe for labeling and studying the glucocorticoid receptor.
Principle of this compound-Based Fluorescent Chemoaffinity Labeling
This method utilizes a specially designed this compound analogue that incorporates three key features:
-
This compound Core: Provides the binding specificity for the glucocorticoid receptor.
-
Photoreactive Group: A moiety (e.g., diazirine or benzophenone) that, upon activation by UV light, forms a highly reactive species that covalently bonds to nearby amino acid residues within the GR binding pocket.
-
Fluorescent Reporter: A fluorophore (e.g., a rhodamine or fluorescein derivative) that allows for the visualization and quantification of the labeled GR.
The probe is first introduced to cells or a protein lysate, where it reversibly binds to the GR. Subsequent exposure to UV light triggers the photoreactive group, leading to the irreversible covalent attachment of the fluorescent this compound probe to the receptor. The labeled GR can then be detected and analyzed using various techniques, such as in-gel fluorescence, microscopy, or mass spectrometry.
Data Presentation
The efficacy of a chemoaffinity label is dependent on the affinity of the parent molecule for its target. The following table summarizes the relative binding affinities of this compound pivalate and other relevant corticosteroids for the glucocorticoid receptor, with dexamethasone set as the reference standard.
| Compound | Relative Binding Affinity (Dexamethasone = 1) | Cell Type | Reference |
| Dexamethasone | 1 | Mouse Thymocytes | [1] |
| Cortisol | 0.20 | Mouse Thymocytes | [1] |
| This compound Pivalate | 0.16 | Mouse Thymocytes | [1] |
| Cortisol Pivalate | 0.080 | Mouse Thymocytes | [1] |
| This compound | 0.065 | Mouse Thymocytes | [1] |
| Cortisol Acetate | 0.05 | Mouse Thymocytes | [1] |
Signaling Pathways and Experimental Workflow
Glucocorticoid Receptor Signaling Pathway
Glucocorticoids, like this compound, exert their effects by binding to the cytosolic Glucocorticoid Receptor (GR).[1] Upon binding, the GR undergoes a conformational change, dissociates from a chaperone protein complex, and translocates to the nucleus.[3] In the nucleus, the ligand-activated GR can modulate gene expression through two primary mechanisms:
-
Transactivation: The GR dimer binds directly to Glucocorticoid Response Elements (GREs) in the DNA, leading to the recruitment of coactivators and the initiation of gene transcription.[3]
-
Transrepression: The GR monomer interacts with other transcription factors, such as NF-κB and AP-1, to repress the expression of pro-inflammatory genes.[3]
References
- 1. Affinity of this compound pivalate (JO 1016), this compound, cortisol acetate and cortisol for dexamethasone receptors of mouse thymus cells and rat renomedullary interstitial cells in culture. Correlation with their biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isolation and identification of major metabolites of this compound pivalate in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
Standard Protocol for In Vivo Administration of Tixocortol Pivalate
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tixocortol pivalate is a synthetic corticosteroid distinguished by its potent local anti-inflammatory activity with minimal systemic glucocorticoid effects.[1][2] This unique pharmacological profile makes it an invaluable tool for investigating localized inflammatory responses without the confounding variables of systemic immunosuppression.[2] Its therapeutic action is primarily mediated through the glucocorticoid receptor (GR), leading to the modulation of pro-inflammatory gene expression.[1][3] This document provides a detailed protocol for the in vivo administration of this compound pivalate, focusing on the widely used carrageenan-induced paw edema model in rats, along with relevant quantitative data and a summary of its mechanism of action.
Mechanism of Action
Like other corticosteroids, this compound pivalate exerts its anti-inflammatory effects by binding to the intracellular glucocorticoid receptor.[1] The activated this compound pivalate-GR complex translocates to the nucleus, where it primarily suppresses inflammation through a mechanism known as transrepression.[2] In this process, the activated GR complex interferes with the activity of key pro-inflammatory transcription factors, such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1), thereby inhibiting the expression of genes encoding cytokines, chemokines, and other inflammatory mediators.[2][3]
Signaling Pathway
Caption: Glucocorticoid receptor signaling pathway of this compound pivalate.
Quantitative Data
The following tables summarize key quantitative data related to the in vivo and in vitro activity of this compound pivalate.
Table 1: Pharmacokinetic Parameters in Rats
| Parameter | This compound Pivalate | Cortisol | Reference |
| Plasma Clearance (Cl) | 33.3 L/h/kg | 4.7 L/h/kg | [4] |
| Volume of Distribution (Vd) | 21.7 L/kg | 1.9 L/kg | [4] |
| Oral Bioavailability | 0.10 - 0.20 | Complete | [4] |
| Following a 2.5 mg/kg intravenous dose and oral doses of 25-1500 mg/kg for this compound pivalate and 1-25 mg/kg for cortisol. |
Table 2: In Vitro Glucocorticoid Receptor Binding Affinity
| Compound | Relative Affinity | Reference |
| Dexamethasone | 1.00 | [5] |
| Cortisol | 0.20 | [5] |
| This compound Pivalate | 0.16 | [5] |
| This compound | 0.065 | [5] |
| Cortisol Acetate | 0.05 | [5] |
| Affinity for dexamethasone binding sites in mouse thymocytes. |
Table 3: In Vivo Anti-inflammatory Activity in Carrageenan-Induced Pleurisy in Rats
| Compound | Dose (µ g/pleural cavity) | Effect | Reference |
| This compound Pivalate | 12.4 | ID30 (Exudate Volume) | [6] |
| This compound | 13.1 | ID30 (Exudate Volume) | [6] |
| This compound Pivalate | 83 | ID30 (Leukocyte Count) | [6] |
| This compound | 230 | ID30 (Leukocyte Count) | [6] |
| Dexamethasone | 0.7 | ID30 (Exudate Volume) | [6] |
| Dexamethasone | 2.6 | ID30 (Leukocyte Count) | [6] |
| ID30: Dose producing 30% inhibition. |
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats
This is a standard and highly reproducible model for evaluating the anti-inflammatory activity of topical agents.
Materials:
-
This compound pivalate
-
Vehicle (e.g., ethanol/saline, or a cream base as described below)
-
Positive control (e.g., a known topical anti-inflammatory agent)
-
Lambda-carrageenan (1% w/v in sterile saline)
-
Male Wistar or Sprague-Dawley rats (150-200g)
-
Plethysmometer
Protocol:
-
Animal Acclimatization: Allow animals to acclimatize for at least one week before the experiment.
-
Grouping and Baseline Measurement:
-
Divide animals into groups (n=6-8 per group):
-
Vehicle control
-
This compound pivalate group(s) (e.g., 0.1%, 0.5%, 1% w/v)
-
Positive control group
-
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
-
Treatment Application:
-
One hour before inducing edema, apply a standardized amount of the respective formulation to the plantar surface of the right hind paw of each rat.[7]
-
-
Induction of Edema:
-
Inject 0.1 mL of a 1% (w/v) solution of lambda-carrageenan in sterile saline into the subplantar region of the right hind paw of each rat.[2]
-
-
Measurement of Edema:
-
Measure the paw volume using the plethysmometer at regular intervals after the carrageenan injection (e.g., every hour for up to 6 hours).[2]
-
-
Data Analysis:
-
Calculate the percentage increase in paw volume for each animal at each time point relative to its baseline volume.
-
Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control group.
-
Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine significant differences between groups.
-
Preparation of a Topical Cream Formulation
A stable and consistent vehicle is crucial for topical administration.
Materials:
-
This compound pivalate powder
-
Cetyl alcohol
-
Stearyl alcohol
-
Propylene glycol
-
Purified water
Protocol:
-
Oil Phase Preparation: In a suitable vessel, melt the cetyl alcohol and stearyl alcohol at 70-75°C.[7]
-
Drug Dispersion: Disperse the this compound pivalate powder in propylene glycol. Gentle heating (not exceeding 60°C) may be used to aid dissolution. Add this dispersion to the melted oil phase and maintain the temperature.[7]
-
Aqueous Phase Preparation: In a separate vessel, heat the purified water to 70-75°C.[7]
-
Emulsification: Slowly add the aqueous phase to the oil phase while homogenizing to form a cream.
-
Cooling: Continue gentle stirring until the cream has cooled to room temperature.
Experimental Workflow
Caption: Workflow for in vivo evaluation of this compound pivalate.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Pharmacological study of a new anti-inflammatory steroid, this compound pivalate (JO 1016) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Affinity of this compound pivalate (JO 1016), this compound, cortisol acetate and cortisol for dexamethasone receptors of mouse thymus cells and rat renomedullary interstitial cells in culture. Correlation with their biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Local anti-inflammatory activities of this compound 21-pivalate, inhibition of prostaglandins and leukotrienes synthesis, in carrageenin-induced pleurisy. Reversion of effects by RU 486 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Tixocortol Pivalate: A Tool for Investigating Localized Immune and Inflammatory Responses
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Tixocortol pivalate (TP) is a synthetic corticosteroid that serves as a valuable tool for studying localized immune and inflammatory responses.[1][2] Its distinct pharmacological profile, characterized by potent local anti-inflammatory activity with minimal systemic effects, allows for the investigation of inflammatory processes within a specific tissue or anatomical site without the confounding influence of systemic immunosuppression.[1][2][3] TP is a 21-thiol derivative of hydrocortisone and is classified as a class A corticosteroid.[2][4] Its local efficacy is comparable to that of hydrocortisone.[1][3][5] The lack of significant systemic effects is attributed to its rapid and extensive metabolism into inactive metabolites in the liver and red blood cells.[2][4]
These application notes provide an overview of the mechanism of action of this compound pivalate, summarize key quantitative data, and offer detailed protocols for its use in both in vitro and in vivo models of localized inflammation.
Mechanism of Action: Glucocorticoid Receptor Signaling
Like other corticosteroids, this compound pivalate exerts its anti-inflammatory effects by binding to the intracellular glucocorticoid receptor (GR).[1][2] The GR, in its inactive state, resides in the cytoplasm as part of a multiprotein complex. Upon binding by this compound pivalate, the GR undergoes a conformational change, dissociates from the chaperone protein complex, dimerizes, and translocates to the nucleus.[1][2] Once in the nucleus, the activated GR complex modulates gene expression through two primary mechanisms:
-
Transrepression: The GR complex interferes with the activity of pro-inflammatory transcription factors such as NF-κB and AP-1. This is considered the principal mechanism for its anti-inflammatory effects and does not require direct DNA binding by the GR.[1][2]
-
Transactivation: The GR complex can also bind directly to specific DNA sequences known as glucocorticoid response elements (GREs), leading to the increased expression of anti-inflammatory proteins.[1][2]
This modulation of gene expression results in the decreased production of pro-inflammatory mediators like prostaglandins and cytokines, and the inhibition of inflammatory cell infiltration, thereby suppressing the localized immune response.[1]
Quantitative Data
The following tables summarize key quantitative data related to the biological activity of this compound pivalate, facilitating comparison with other corticosteroids.
Table 1: Glucocorticoid Receptor Binding Affinity
| Compound | Relative Binding Affinity (RBA)¹ |
| Dexamethasone | 100 |
| Cortisol | 20 |
| This compound pivalate | 16 |
| Cortisol pivalate | 8 |
| This compound | 6.5 |
| Cortisol acetate | 5 |
| ¹ Data from mouse thymocytes.[6] RBA is calculated relative to Dexamethasone. |
Table 2: Inhibition of Prostaglandin E2 (PGE2) Secretion in Rat Renomedullary Interstitial Cells
| Compound (at 10⁻⁶ M) | % Inhibition of PGE2 Secretion |
| This compound pivalate | 38-55% |
| Cortisol acetate | 38-55% |
| Cortisol | 38-55% |
| This compound | 26% |
| Data sourced from Vivat et al., J Steroid Biochem, 1984.[1][6] |
Table 3: In Vivo Anti-inflammatory Activity of a this compound Pivalate Derivative (JO 1222) in Rodent Models
| Model | ED₅₀ / ED₃₀ |
| Carrageenan-induced edema (rat) | ED₃₀: 3 µg |
| Croton oil-induced inflammation (rat) | ED₅₀: 5 ng |
| Carrageenan-induced pleurisy (rat) | ED₅₀: 4 µ g/pleural cavity |
| Carrageenan-induced pleurisy (mouse) | ED₅₀: 2 µ g/pleural cavity |
| Cotton pellet-induced granuloma (rat) | ED₅₀: 39 µ g/pellet |
| Oxazolone-induced hypersensitivity (mouse) | ED₅₀: 13 ng |
| Data for this compound 17-butyrate,21-propionate (JO 1222), a related compound.[7] |
Experimental Protocols
Detailed methodologies for key experiments utilizing this compound pivalate are provided below.
Protocol 1: In Vitro Assessment of Anti-inflammatory Efficacy - Inhibition of Prostaglandin E2 (PGE2) Secretion
This protocol details a method to assess the local anti-inflammatory efficacy of this compound pivalate by measuring its ability to inhibit the production of the pro-inflammatory mediator PGE2 in a cell culture model.[1]
Objective: To determine the IC₅₀ value of this compound pivalate for the inhibition of PGE2 secretion in cultured cells.
Materials:
-
Rat renomedullary interstitial cells (or a suitable alternative like RAW 264.7 macrophages)
-
Appropriate cell culture medium and supplements
-
This compound pivalate
-
Vehicle (e.g., DMSO)
-
Stimulating agent (e.g., Lipopolysaccharide - LPS)
-
PGE2 ELISA kit
-
Cell culture plates and incubator
Procedure:
-
Cell Culture: Culture the selected cell line in appropriate media and conditions until confluent.
-
Treatment: Pre-incubate the cells with varying concentrations of this compound pivalate or vehicle for a specified time (e.g., 1 hour).
-
Stimulation: Add the stimulating agent (e.g., LPS) to all wells except the negative control to induce an inflammatory response.
-
Incubation: Incubate the cells for a period sufficient to allow for PGE2 production (e.g., 24 hours).
-
Supernatant Collection: Collect the cell culture supernatant for analysis.
-
PGE2 Quantification: Measure the concentration of PGE2 in the supernatant using a commercial ELISA kit, following the manufacturer's instructions.
-
Data Analysis:
-
Calculate the percentage inhibition of PGE2 secretion for each concentration of this compound pivalate relative to the stimulated vehicle control.[1]
-
Plot a dose-response curve and determine the IC₅₀ value (the concentration at which 50% of PGE2 secretion is inhibited).[1]
-
Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine significant differences between groups.[1]
-
Protocol 2: In Vivo Assessment of Local Anti-inflammatory Activity - Carrageenan-Induced Pleurisy in Rats
This protocol describes an in vivo model to evaluate the local anti-inflammatory activity of this compound pivalate by measuring its effect on exudate volume and leukocyte migration in response to an inflammatory stimulus in the pleural cavity of rats.[8]
Objective: To assess the ability of locally administered this compound pivalate to inhibit inflammation in a rat model.
Materials:
-
Male Wistar rats
-
This compound pivalate and reference compounds (e.g., Dexamethasone)
-
Vehicle (e.g., ethanol/saline)
-
Carrageenan solution (1% in sterile saline)
-
Anesthetic agent
-
Phosphate-buffered saline (PBS)
-
Hemocytometer
Procedure:
-
Acclimatization: Allow animals to acclimatize for at least one week before the experiment.[1]
-
Grouping: Divide animals into groups (n=6-8 per group): Vehicle control, this compound pivalate-treated, and positive control (e.g., Dexamethasone).[1]
-
Drug Administration: Administer this compound pivalate, reference compound, or vehicle locally into the pleural cavity of the rats.
-
Induction of Pleurisy: Thirty minutes after drug administration, inject 0.1 mL of carrageenan solution into the pleural cavity to induce inflammation.[8]
-
Euthanasia and Exudate Collection: Four hours after the carrageenan injection, euthanize the animals. Collect the pleural exudate by washing the cavity with a known volume of PBS.[8]
-
Measurements:
-
Data Analysis:
Protocol 3: Study of Localized Type IV Hypersensitivity - Patch Testing in Humans
This compound pivalate is a known contact allergen and is used as a screening tool for corticosteroid allergy.[1] This makes it a useful agent for studying the mechanisms of localized Type IV hypersensitivity reactions.[1]
Objective: To investigate the elicitation phase of a T-cell mediated immune response in human skin.
Note: This protocol is for research and diagnostic purposes and should be conducted under appropriate clinical or ethical guidelines.[1]
Materials:
-
This compound pivalate (0.1% or 1% in petrolatum)
-
Petrolatum (negative control)
-
Standard patch test chambers (e.g., Finn Chamber®)
-
Adhesive tape
Procedure:
-
Subject Selection: Select subjects based on a clinical history suggestive of corticosteroid contact allergy.[1]
-
Patch Preparation and Application:
-
Incubation: Leave the patches in place for 48 hours (Day 2).[1]
-
Reading:
-
Remove the patches and perform an initial reading of the test site 30-60 minutes after removal.[1]
-
Perform a final reading at 72 or 96 hours (Day 3 or 4).
-
-
Interpretation:
Conclusion
This compound pivalate's unique property of potent local anti-inflammatory action with minimal systemic effects makes it an invaluable tool for researchers in immunology and drug development. The provided protocols and data offer a framework for utilizing this compound to investigate localized immune and inflammatory pathways in both in vitro and in vivo settings. Its utility in studying contact hypersensitivity further broadens its application in dermatological and immunological research.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Pharmacological study of a new anti-inflammatory steroid, this compound pivalate (JO 1016) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C21H30O4S | CID 162955 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Affinity of this compound pivalate (JO 1016), this compound, cortisol acetate and cortisol for dexamethasone receptors of mouse thymus cells and rat renomedullary interstitial cells in culture. Correlation with their biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory properties of this compound 17-butyrate,21-propionate (JO 1222), a novel, locally acting corticosteroid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Standardized Tixocortol Pivalate Patch Test Methodology for Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed, standardized methodology for conducting Tixocortol Pivalate (TP) patch testing in a research setting. Adherence to this protocol is crucial for ensuring the reliability and reproducibility of clinical research data when investigating contact allergy to corticosteroids.
Introduction
This compound pivalate is a Group A corticosteroid used as a primary screening tool and a reliable marker for diagnosing allergic contact dermatitis to hydrocortisone and other related corticosteroids.[1][2][3] A standardized approach to patch testing is essential to minimize variability in results and allow for accurate data interpretation across different research studies.[4]
Materials and Equipment
| Material/Equipment | Specification |
| This compound Pivalate (TP) | 0.1% or 1.0% preparation |
| Vehicle | Petrolatum (pet.) is standard. Ethanol may be used but can lead to false-positive reactions.[4] |
| Patch Test Chambers | Standard chambers (e.g., Finn Chambers® on Scanpor® tape) |
| Control Substances | Negative Control (vehicle only) and Positive Control (known allergen, if applicable) |
| Measurement Tool | Micropipette or similar for precise application |
| Skin Marking Pen | For outlining the patch test area |
| Documentation Tools | Subject files, data recording sheets, camera for photographic documentation |
Experimental Protocols
Subject Selection and Preparation
-
Inclusion/Exclusion Criteria: Define and document clear criteria for subject enrollment based on the research question. Exclude subjects with active dermatitis at the test site.
-
Informed Consent: Obtain written informed consent from all participants.
-
Test Site Preparation: The upper back is the recommended test site. The skin should be clean, dry, and free from hair and any signs of dermatitis.[4]
Allergen and Patch Preparation
-
Allergen Concentration: this compound pivalate is typically prepared at a concentration of 0.1% or 1.0% in petrolatum.[4] The choice of concentration may depend on the specific research goals and the standard series being utilized.
-
Application to Chamber: Apply approximately 20 mg of the TP preparation onto a standard patch test chamber.[4]
Patch Application
-
Affix the patch test system to the subject's upper back.
-
Ensure firm adhesion of the patches to the skin.
-
Instruct subjects to keep the test area dry and to avoid disturbing the patches.[4]
Patch Removal and Reading Schedule
A multiple-reading schedule is critical for accurate diagnosis of corticosteroid allergies, as many reactions are delayed.[2][4]
| Day | Procedure |
| Day 0 | Patch Application |
| Day 2 (48 hours) | Patches are removed by the clinician.[4] |
| Day 3 or 4 | First Reading: Performed 30-60 minutes after patch removal to allow any pressure-related erythema to subside.[4] |
| Day 6 or 7 | Second Reading: This reading is crucial for identifying delayed-type hypersensitivity reactions, which are common with corticosteroids.[2][4] Missing this reading can lead to false-negative results.[4] |
Interpretation of Results
Patch test reactions are graded according to the International Contact Dermatitis Research Group (ICDRG) criteria.[4]
| Score | Interpretation | Description |
| - | Negative | No reaction.[4] |
| ?+ | Doubtful | Faint macular erythema only.[4] |
| + | Weak Positive | Erythema, infiltration, possibly papules.[4] |
| ++ | Strong Positive | Erythema, infiltration, papules, vesicles.[4] |
| +++ | Extreme Positive | Intense erythema, infiltration, coalescing vesicles, bullous or ulcerative reaction.[4] |
| IR | Irritant Reaction | Discrete patchy erythema without infiltration, or other morphologies suggestive of an irritant response.[4] |
It is important to differentiate between a true allergic reaction and an irritant response.[4]
Data Presentation
All quantitative data should be summarized in structured tables for clear comparison.
Table 1: Summary of Patch Test Results
| Subject ID | Age | Gender | TP Concentration (%) | Reading Day 3/4 (ICDRG Score) | Reading Day 6/7 (ICDRG Score) | Notes |
Table 2: Incidence of Positive Reactions
| TP Concentration (%) | Number of Subjects | Number of Positive Reactions (Day 3/4) | % Positive (Day 3/4) | Number of Positive Reactions (Day 6/7) | % Positive (Day 6/7) |
| 0.1% | |||||
| 1.0% |
Troubleshooting and Optimization
-
Weak or Doubtful Reactions: These can be caused by early reading times. A late reading on Day 6 or 7 is crucial.[4] The vehicle can also impact results; petrolatum is generally preferred over ethanol to avoid false positives.[4]
-
Edge Effects: Reactions confined to the outer ring of the patch test chamber may be considered doubtful. Re-testing at a lower concentration or relying on the late reading can help clarify these results.[2]
-
Vehicle Influence: The vehicle plays a critical role in the transepidermal penetration of the corticosteroid. Creams may elicit a positive response more readily than ointments.[1]
Visualized Experimental Workflow
References
- 1. Clinical relevance of this compound pivalate-positive patch tests and questionable bioequivalence of different hydrocortisone preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Corticosteroid Markers: Part I. This compound-21-Pivalate » SmartPractice Blog [blog.smartpractice.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
Screening Tixocortol Pivalate's Efficacy: Application Notes & Protocols for In Vivo Inflammation Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Tixocortol Pivalate, a locally potent anti-inflammatory corticosteroid with minimal systemic effects, in various preclinical in vivo models of inflammation. This document outlines detailed experimental protocols, summarizes available efficacy data, and visualizes key pathways and workflows to facilitate the screening and characterization of this compound.
Introduction
This compound pivalate is a synthetic corticosteroid that exhibits a strong topical anti-inflammatory activity comparable to, or greater than, hydrocortisone.[1][2][3] Its key advantage lies in its pharmacological profile: a distinct separation between local efficacy and systemic glucocorticoid effects.[3] This is attributed to its rapid metabolism into inactive forms, making it an ideal candidate for localized inflammatory conditions where systemic side effects are a concern.[4] These characteristics make this compound pivalate a valuable tool for studying inflammatory processes in a tissue-specific manner.
Mechanism of Action: Glucocorticoid Receptor Signaling
Like other corticosteroids, this compound pivalate exerts its anti-inflammatory effects by binding to the cytosolic glucocorticoid receptor (GR). Upon binding, the GR dissociates from a chaperone protein complex, dimerizes, and translocates to the nucleus. In the nucleus, the this compound pivalate-GR complex modulates gene expression through two primary mechanisms:
-
Transactivation: The GR dimer binds to glucocorticoid response elements (GREs) on the DNA, leading to the increased transcription of anti-inflammatory genes.
-
Transrepression: The GR monomer interacts with and inhibits the activity of pro-inflammatory transcription factors such as NF-κB and AP-1. This is a major contributor to the anti-inflammatory effects of glucocorticoids.
This modulation of gene expression leads to the reduced production of pro-inflammatory mediators like prostaglandins and cytokines, and the inhibition of inflammatory cell infiltration at the site of inflammation.
References
- 1. This compound pivalate, a corticosteroid with no systemic glucocorticoid effect after oral, intrarectal, and intranasal application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Pharmacological study of a new anti-inflammatory steroid, this compound pivalate (JO 1016) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Amelioration of experimental colitis after short‐term therapy with glucocorticoid and its relationship to the induction of different regulatory markers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Inducing Contact Hypersensitivity with Tixocortol Pivalate in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tixocortol pivalate (TP) is a corticosteroid used in human and veterinary medicine that, paradoxically, can also act as a contact sensitizer, inducing allergic contact dermatitis, a form of delayed-type hypersensitivity (Type IV).[1][2] This dual functionality makes it a valuable tool for researchers studying the mechanisms of contact hypersensitivity (CHS), evaluating the sensitizing potential of corticosteroids, and developing novel anti-inflammatory or immunomodulatory therapies. These application notes provide detailed protocols for inducing and assessing CHS with this compound pivalate in animal models, primarily focusing on the murine ear swelling test.
Mechanism of Action in Contact Hypersensitivity
This compound pivalate, like other small chemical sensitizers, functions as a hapten. Haptens are low-molecular-weight molecules that are not immunogenic on their own but become so after binding to carrier proteins in the skin, such as keratinocytes.[3] This process of haptenation forms a complete antigen that can be recognized by the immune system.
The induction of CHS is a two-phase process:
-
Sensitization Phase: Upon initial topical application, TP penetrates the stratum corneum and binds to endogenous skin proteins. These haptenated proteins are then processed by antigen-presenting cells (APCs), primarily Langerhans cells and dermal dendritic cells. The APCs migrate to the draining lymph nodes where they present the hapten-peptide complexes to naive T-lymphocytes. This leads to the clonal expansion and differentiation of hapten-specific effector and memory T-cells (primarily CD8+ and CD4+ T-cells).
-
Elicitation Phase: Upon subsequent exposure to the same hapten at a different skin site, the circulating memory T-cells are recruited to the area of application. These T-cells recognize the hapten-protein complexes on local APCs and release a cascade of pro-inflammatory cytokines and chemokines. This inflammatory response leads to the characteristic clinical signs of contact dermatitis, such as erythema, edema (swelling), and cellular infiltration, which typically peaks 24-48 hours after the challenge.[3]
Data Presentation
Table 1: In Vitro Activity and Receptor Binding of this compound Pivalate and other Corticosteroids
| Compound | Relative Binding Affinity for Dexamethasone Receptor in Mouse Thymocytes | Inhibition of Prostaglandin E2 (PGE2) Secretion in Rat Renomedullary Interstitial Cells (IC50, M) |
| This compound Pivalate | 1.9 | 1.8 x 10⁻⁸ |
| Cortisol | 9.4 | 1.3 x 10⁻⁸ |
| Dexamethasone | 100 | 1.5 x 10⁻⁹ |
| Data sourced from Vivat et al., J Steroid Biochem, 1984.[4] |
Table 2: Dose-Response in Guinea Pig Maximization Test (GPMT) with this compound Pivalate
| Induction Concentration | Challenge Concentration | Sensitization Rate (48h post-challenge) |
| Low to Intermediate | Intermediate to High | Highest Frequency of Positive Animals |
| Not specified | 1% | More positive reactions than 3% challenge |
| Not specified | 3% | Fewer positive reactions than 1% challenge |
| A significant sensitization was observed in test animals compared to the control group (p<0.05).[1][5] |
Experimental Protocols
Protocol 1: Induction of Contact Hypersensitivity in the Mouse Ear Swelling Test (MEST)
This protocol is adapted from standard procedures for other haptens and should be optimized for specific experimental needs.
Materials:
-
This compound pivalate (TP) powder
-
Acetone
-
Olive oil (or another suitable vehicle)
-
8-12 week old BALB/c or C57BL/6 mice
-
Micrometer with a resolution of at least 0.01 mm
-
Pipettes and sterile, disposable tips
-
Animal clippers
Procedure:
Day 0: Sensitization
-
Prepare the sensitization solution of this compound pivalate. Based on GPMT data, a starting concentration range of 0.5% to 5% (w/v) in a 4:1 acetone:olive oil vehicle is recommended for initial studies.[1][5]
-
Anesthetize the mice lightly.
-
Shave a small area (approximately 2 cm x 2 cm) on the abdomen of each mouse.
-
Apply 50 µL of the TP sensitization solution or vehicle control to the shaved abdomen.
-
Allow the solution to dry completely before returning the mice to their cages.
Day 5: Challenge (Elicitation)
-
Prepare the challenge solution of this compound pivalate. A lower concentration than the sensitization solution is typically used to minimize irritation. A starting concentration of 0.5% to 1% (w/v) in a 4:1 acetone:olive oil vehicle is recommended.[1][5]
-
Measure the baseline thickness of both ears of each mouse using a micrometer. Take three measurements per ear and calculate the average.
-
Apply 20 µL of the TP challenge solution to the dorsal and ventral surfaces of the right ear of each mouse.
-
Apply 20 µL of the vehicle control to the left ear of each mouse.
Day 6-7: Measurement of Ear Swelling
-
At 24 and 48 hours after the challenge, measure the thickness of both ears of each mouse.
-
Calculate the change in ear thickness for each ear by subtracting the baseline measurement from the post-challenge measurement.
-
The contact hypersensitivity response is typically expressed as the difference in the change in ear thickness between the TP-challenged ear and the vehicle-challenged ear.
Data Analysis:
The results can be presented as the mean increase in ear thickness (in mm) ± standard error of the mean (SEM). Statistical significance between the experimental and control groups can be determined using a Student's t-test or ANOVA. A response is generally considered positive if there is a statistically significant increase in ear swelling in the TP-treated group compared to the control group.
Protocol 2: Guinea Pig Maximization Test (GPMT) for this compound Pivalate
The GPMT is a more sensitive method for assessing the sensitizing potential of a substance. This protocol is a summary of the OECD 406 guideline.
Materials:
-
This compound pivalate (TP) powder
-
Suitable vehicle (e.g., petrolatum, acetone/olive oil)
-
Freund's Complete Adjuvant (FCA)
-
Young adult Dunkin-Hartley guinea pigs
-
Syringes and needles for intradermal injections
-
Occlusive patches
Procedure:
Week 1: Induction
-
Intradermal Injections:
-
Inject 0.1 mL of a 1-5% solution/suspension of TP in the chosen vehicle intradermally into the shaved scapular region.
-
Inject 0.1 mL of FCA emulsified with the TP solution/suspension.
-
Inject 0.1 mL of FCA alone.
-
-
Topical Application: One week after the injections, apply an occlusive patch containing a high concentration of TP (e.g., 25% in petrolatum) to the same site for 48 hours.
Week 3: Challenge
-
Two weeks after the topical induction, apply a non-irritating concentration of TP (e.g., 1-5% in petrolatum) under an occlusive patch to a naive site on the flank for 24 hours.
-
Evaluate the challenge sites for erythema and edema at 48 and 72 hours after patch application.
Data Analysis:
The number of animals showing a positive reaction (erythema and/or edema) in the test group is compared to the control group. The substance is classified as a sensitizer based on the percentage of responding animals.
Visualizations
Caption: Experimental workflow for the Mouse Ear Swelling Test (MEST).
Caption: Simplified signaling pathway of contact hypersensitivity.
Caption: Anti-inflammatory signaling pathway of corticosteroids.
References
- 1. researchgate.net [researchgate.net]
- 2. Contact hypersensitivity to this compound pivalate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Induction of contact hypersensitivity in the mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. This compound pivalate contact allergy in the GPMT: frequency and cross-reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Tixocortol Pivalate Stability in Research Vehicles
Welcome to the technical support center for researchers, scientists, and drug development professionals working with tixocortol pivalate. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of this compound pivalate in various research vehicles.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound pivalate in common research vehicles?
A1: Based on available stability data, this compound pivalate demonstrates good stability in petrolatum and ethanolic solutions for at least one year when stored at room temperature, refrigerated, or deep frozen.[1][2] For aqueous solutions, it is advisable to use buffers with a pH close to neutral (pH 6.5-7.4) to minimize hydrolysis. Short-term storage (up to a few days) of aqueous solutions should be at 2-8°C, while long-term storage is recommended at -20°C or below.
Q2: How does the choice of vehicle impact the stability of this compound pivalate?
A2: The vehicle can significantly influence the stability of this compound pivalate. While it is stable in non-aqueous vehicles like petrolatum and ethanol, aqueous environments can promote hydrolysis, especially at non-neutral pH.[3] The polarity of the solvent can also play a role; for instance, ethanol appears to have a stabilizing effect compared to water for some pharmaceutical compounds.[4] For topical formulations, the vehicle also affects physical and therapeutic stability, influencing attributes like consistency and drug penetration.[5][6]
Q3: What are the likely degradation pathways for this compound pivalate?
A3: While specific degradation pathways in various research vehicles are not extensively documented, potential degradation can be inferred from its metabolic pathways and the known instability of similar corticosteroids. The primary routes of degradation are likely hydrolysis of the C-21 pivalate ester and oxidation. Metabolic studies have shown transformations of the C-21 thiol ester function into methylthio, methylsulfinyl, and methylsulfonyl derivatives, as well as cleavage of the side chain at C-17.[7] Forced degradation studies on similar corticosteroids often reveal degradation through hydrolysis, oxidation, and photolysis.[8][9][10]
Q4: How can I monitor the stability of this compound pivalate in my experimental setup?
A4: A stability-indicating high-performance liquid chromatography (HPLC) method is the recommended approach for monitoring the concentration of this compound pivalate over time. This method should be capable of separating the intact drug from its potential degradation products. Key parameters to monitor include the percentage of remaining this compound pivalate and the appearance of any new peaks in the chromatogram, which may indicate degradation products.
Q5: What is an acceptable level of degradation for this compound pivalate in a research setting?
A5: An acceptable level of degradation depends on the nature of the experiment. However, a common threshold used in stability studies is a decrease of ≤20% of the initial concentration.[1][2] For sensitive applications, a stricter limit may be necessary.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Unexpectedly rapid degradation of this compound pivalate in an aqueous solution. | pH of the solution is not optimal. Corticosteroid esters can be susceptible to acid or base-catalyzed hydrolysis. | 1. Measure the pH of your vehicle. 2. Adjust the pH to a neutral range (6.5-7.4) using a suitable buffer system. 3. If the experiment allows, consider using a less aqueous vehicle or adding a co-solvent like ethanol or propylene glycol to improve stability. |
| Precipitation of this compound pivalate from the solution over time. | Poor solubility of this compound pivalate in the chosen vehicle. This can be exacerbated by changes in temperature. | 1. Ensure the concentration of this compound pivalate does not exceed its solubility limit in the vehicle at the storage and experimental temperatures. 2. Consider using a co-solvent (e.g., ethanol, propylene glycol) to increase solubility. 3. For aqueous solutions, the use of solubilizing agents like cyclodextrins may be beneficial. |
| Appearance of unknown peaks in HPLC analysis of the stability sample. | Degradation of this compound pivalate. These new peaks likely represent degradation products. | 1. Document the retention times and peak areas of the new peaks. 2. If possible, use a mass spectrometer (LC-MS) to identify the mass of the degradation products to help elucidate their structure. 3. Compare the degradation profile with samples subjected to forced degradation (e.g., acid, base, peroxide, heat, light) to understand the nature of the degradation. |
| Inconsistent stability results between batches of the same formulation. | Variability in the preparation of the vehicle or the formulation itself. Minor differences in pH, moisture content, or the presence of impurities can affect stability. | 1. Standardize the protocol for preparing the research vehicle and the this compound pivalate formulation. 2. Ensure all components are of high purity. 3. Document all preparation steps and parameters for each batch to ensure reproducibility. |
Data Presentation
Table 1: Summary of this compound Pivalate Stability in Selected Research Vehicles
| Vehicle | Concentration | Storage Conditions | Duration | Remaining this compound Pivalate (%) | Analytical Method | Reference |
| Petrolatum | Not Specified | Room Temperature, Refrigerated, Deep Frozen | 1 year | ≥80% | HPLC | [1][2] |
| Ethanolic Solution | Not Specified | Room Temperature, Refrigerated, Deep Frozen | 1 year | ≥80% | HPLC | [1][2] |
| Aqueous Buffer | Not Specified | 2-8°C | Short-term (days) | Stable (Qualitative) | Not Specified | N/A |
| Aqueous Buffer | Not Specified | -20°C | Long-term (weeks/months) | Stable (Qualitative) | Not Specified | N/A |
Note: Quantitative data for aqueous solutions and other common vehicles like propylene glycol are limited in publicly available literature. The stability in aqueous buffers is inferred from general knowledge of corticosteroid stability.
Experimental Protocols
Protocol 1: General Stability Testing of this compound Pivalate in a Research Vehicle
1. Objective: To evaluate the chemical stability of this compound pivalate in a specific research vehicle over time under defined storage conditions.
2. Materials:
- This compound pivalate reference standard
- Research vehicle (e.g., propylene glycol, phosphate-buffered saline pH 7.4)
- Calibrated analytical balance
- Volumetric flasks and pipettes
- HPLC system with UV detector
- Stability chambers or incubators set to desired storage conditions (e.g., 25°C/60% RH, 40°C/75% RH)
3. Method:
- Preparation of Stock Solution: Accurately weigh a known amount of this compound pivalate and dissolve it in a suitable solvent to prepare a concentrated stock solution.
- Preparation of Stability Samples: Dilute the stock solution with the research vehicle to the final desired concentration. Prepare a sufficient volume to allow for sampling at all time points.
- Initial Analysis (Time 0): Immediately after preparation, analyze an aliquot of the stability sample by a validated stability-indicating HPLC method to determine the initial concentration of this compound pivalate.
- Storage: Store the remaining stability samples in the appropriate stability chambers. Protect from light if the compound is known to be light-sensitive.
- Sampling and Analysis: At predetermined time intervals (e.g., 1, 2, 4 weeks; 1, 3, 6 months), withdraw an aliquot from the stability samples and analyze by HPLC.
- Data Analysis: Calculate the percentage of this compound pivalate remaining at each time point relative to the initial concentration. Note the formation of any degradation products.
Protocol 2: Forced Degradation Study of this compound Pivalate
1. Objective: To identify potential degradation products and pathways of this compound pivalate under stress conditions to support the development of a stability-indicating analytical method.
2. Materials:
- This compound pivalate
- Hydrochloric acid (HCl)
- Sodium hydroxide (NaOH)
- Hydrogen peroxide (H₂O₂)
- HPLC system with UV/DAD or MS detector
3. Method:
- Acid Hydrolysis: Dissolve this compound pivalate in a solution of 0.1 M HCl and heat at 60-80°C for a specified time. Neutralize the solution before HPLC analysis.
- Base Hydrolysis: Dissolve this compound pivalate in a solution of 0.1 M NaOH and keep at room temperature or heat gently for a specified time. Neutralize the solution before HPLC analysis.
- Oxidative Degradation: Dissolve this compound pivalate in a solution containing 3-30% H₂O₂ and keep at room temperature for a specified time.
- Thermal Degradation: Expose solid this compound pivalate to dry heat (e.g., 105°C) for a specified time.
- Photodegradation: Expose a solution of this compound pivalate to UV light (e.g., 254 nm) and/or visible light for a specified time.
- Analysis: Analyze the stressed samples using a suitable HPLC method, preferably with a mass spectrometer, to separate and identify the degradation products.
Mandatory Visualizations
Caption: Experimental workflow for stability testing of this compound pivalate.
Caption: Glucocorticoid receptor signaling pathway for this compound pivalate.
References
- 1. Stability of corticosteroid patch test preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Influence of pH on the kinetics of hydrolysis reactions: the case of epichlorohydrin and glycidol - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 4. Effect of ethanol, glycerol, and propylene glycol on the stability of phenobarbital sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mastering Stability: Understanding The 5 Types Of Drug Stability In Topical Development - Dow Development Labs [dowdevelopmentlabs.com]
- 6. researchgate.net [researchgate.net]
- 7. Isolation and identification of major metabolites of this compound pivalate in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmatutor.org [pharmatutor.org]
- 10. rjptonline.org [rjptonline.org]
Technical Support Center: Optimizing Tixocortol Pivalate in Cell Culture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tixocortol pivalate in cell culture studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound pivalate?
A1: this compound pivalate is a synthetic corticosteroid that exerts its anti-inflammatory effects by binding to the intracellular glucocorticoid receptor (GR).[1][2] Upon binding, the this compound pivalate-GR complex translocates to the nucleus and modulates gene expression. This leads to the inhibition of pro-inflammatory mediators.[1][3] A key feature is its potent local activity with minimal systemic effects due to its rapid metabolism into inactive forms.[2][4][5][6][7]
Q2: What is a good starting concentration for this compound pivalate in an anti-inflammatory assay?
A2: A concentration of 10⁻⁶ M (1 µM) has been shown to inhibit prostaglandin E2 (PGE2) secretion by 38-55% in rat renomedullary interstitial cells after a 24-hour incubation.[8] For dose-response experiments, a range of 10⁻⁹ M to 10⁻⁵ M is recommended.[1] The optimal concentration will be cell-type and assay-dependent, so a dose-response experiment is crucial.
Q3: How can I determine the optimal, non-toxic working concentration of this compound pivalate for my specific cell line?
A3: You should perform a cell viability assay, such as the MTT assay, to determine the cytotoxic concentration range. Test a broad range of concentrations (e.g., 0.1 µM to 100 µM) for a duration relevant to your planned experiment (e.g., 24, 48, or 72 hours). The highest concentration that does not significantly reduce cell viability compared to a vehicle control is your maximum working concentration.
Q4: I am not observing an anti-inflammatory effect with this compound pivalate. What could be the issue?
A4: There are several potential reasons:
-
Concentration: The concentration of this compound pivalate may be too low. Try performing a dose-response experiment to determine the optimal concentration for your specific cell line and inflammatory stimulus.
-
Incubation Time: The incubation time may be insufficient for the drug to exert its effect. Consider a time-course experiment.
-
Inflammatory Stimulus: Ensure your inflammatory stimulus (e.g., LPS) is potent enough to induce a measurable response.
-
Cell Health: Poor cell health can affect experimental outcomes. Ensure your cells are healthy and in the logarithmic growth phase.
-
Drug Stability: Ensure the this compound pivalate stock solution is properly stored and has not degraded.
Troubleshooting Guide
Problem: High Cell Death in this compound Pivalate-Treated Wells
| Possible Cause | Suggested Solution |
| Cytotoxicity | The concentration of this compound pivalate is too high for your cell line. |
| Action: Perform an MTT or similar cell viability assay to determine the IC50 value and select a non-toxic concentration for your experiments.[9][10][11][12] | |
| Solvent Toxicity | The concentration of the solvent (e.g., DMSO) used to dissolve this compound pivalate is too high. |
| Action: Ensure the final concentration of the solvent in the cell culture medium is low (typically ≤ 0.1%) and include a vehicle control in your experiments. | |
| Contamination | The cell culture may be contaminated. |
| Action: Visually inspect cells under a microscope for any signs of contamination. If suspected, discard the culture and start a new one from a frozen stock. |
Problem: Inconsistent or No Anti-Inflammatory Effect
| Possible Cause | Suggested Solution |
| Sub-optimal Drug Concentration | The concentration of this compound pivalate is not in the optimal range for your cell line and assay. |
| Action: Perform a dose-response curve, testing a range of concentrations (e.g., 10⁻⁹ M to 10⁻⁵ M) to identify the IC50 for the desired anti-inflammatory effect (e.g., cytokine inhibition).[1] | |
| Inadequate Incubation Time | The duration of treatment is not sufficient to see a biological response. |
| Action: Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the optimal incubation period. A 24-hour incubation is a common starting point.[1][8] | |
| Weak Inflammatory Stimulus | The inflammatory stimulus (e.g., LPS, TNF-α) is not potent enough to induce a robust and measurable inflammatory response. |
| Action: Titrate your inflammatory stimulus to determine the concentration that gives a strong but sub-maximal response, allowing for a clear window to observe inhibition. | |
| Cell Passage Number | High passage number cells may have altered phenotypes and responsiveness. |
| Action: Use cells with a low passage number and maintain consistent cell culture practices. |
Data Presentation
Table 1: Recommended Working Concentrations of this compound Pivalate for In Vitro Anti-Inflammatory Assays
| Cell Type | Assay | Concentration Range | Incubation Time | Observed Effect | Reference |
| Rat Renomedullary Interstitial Cells | PGE2 Secretion Inhibition | 10⁻⁶ M | 24 hours | 38-55% Inhibition | [8] |
| Macrophages (e.g., RAW 264.7) | PGE2 Secretion Inhibition | 10⁻⁹ M to 10⁻⁵ M | 24 hours | Dose-dependent inhibition | [1] |
| Macrophages (e.g., RAW 264.7) | Cytokine (TNF-α, IL-6) Release | Suggested: 10⁻⁹ M to 10⁻⁵ M | 24 hours | Expected dose-dependent inhibition | [3] |
Note: This table is based on available data and should be used as a guideline. Optimal concentrations may vary depending on the specific cell line and experimental conditions.
Experimental Protocols
Protocol 1: Determining this compound Pivalate Cytotoxicity using MTT Assay
This protocol is adapted from standard MTT assay procedures.[9][10][11][13][14]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound pivalate in culture medium. Remove the old medium from the cells and add 100 µL of the this compound pivalate solutions to the respective wells. Include wells with medium only (blank) and cells with vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes to ensure complete solubilization and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the percentage of viability against the log of the this compound pivalate concentration to determine the IC50 value.
Protocol 2: Measuring IL-6 Inhibition by this compound Pivalate
This protocol is based on standard ELISA procedures for cytokine measurement.[3][15][16][17][18][19]
-
Cell Seeding and Treatment: Seed cells (e.g., RAW 264.7 macrophages) in a 24-well plate and allow them to adhere. Pre-treat the cells with various concentrations of this compound pivalate (e.g., 10⁻⁹ M to 10⁻⁵ M) for 1 hour.
-
Inflammatory Stimulation: Induce inflammation by adding an appropriate stimulus, such as Lipopolysaccharide (LPS), at a final concentration of 1 µg/mL.
-
Incubation: Incubate the cells for 24 hours at 37°C and 5% CO₂.
-
Supernatant Collection: Collect the cell culture supernatant from each well and centrifuge at 1000 x g for 10 minutes to pellet any detached cells.
-
ELISA: Quantify the concentration of IL-6 in the supernatant using a commercially available IL-6 ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of IL-6 production for each this compound pivalate concentration relative to the LPS-stimulated vehicle control. Plot a dose-response curve and determine the IC50 value.
Visualizations
Caption: Workflow for optimizing this compound pivalate working concentrations.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound | C21H30O4S | CID 162955 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Pharmacological study of a new anti-inflammatory steroid, this compound pivalate (JO 1016) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Affinity of this compound pivalate (JO 1016), this compound, cortisol acetate and cortisol for dexamethasone receptors of mouse thymus cells and rat renomedullary interstitial cells in culture. Correlation with their biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. In Vitro Cytotoxicity Assays and IC50 for 120 Tumor Cell Lines | Transfection Reagents | Cell Lines, In Vivo | Altogen Biosystems [altogen.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. file.elabscience.com [file.elabscience.com]
- 16. kamiyabiomedical.com [kamiyabiomedical.com]
- 17. mpbio.com [mpbio.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
Troubleshooting variability in Tixocortol pivalate patch test results
This technical support center is designed for researchers, scientists, and drug development professionals to address variability and troubleshoot common issues encountered during Tixocortol pivalate (TP) patch testing.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during experimentation, providing potential causes and solutions.
Issue 1: Inconsistent or Unexpected Patch Test Reactions
Q1: We are observing a high rate of weak, doubtful, or inconsistent positive reactions. What are the potential causes?
A1: Several factors can contribute to weak or doubtful reactions. Consider the following troubleshooting steps:
-
Reading Time: A primary cause of missed or weak reactions is the timing of the readings. A significant number of positive reactions to corticosteroids are delayed.[1][2] It is critical to perform a late reading around Day 6 or 7 to capture these delayed-type hypersensitivity reactions.[1][2]
-
Concentration and Vehicle: The concentration of this compound pivalate and the vehicle used can significantly impact the results. While 0.1% and 1.0% concentrations are standard, the vehicle (e.g., petrolatum vs. ethanol) can alter bioavailability and the potential for irritation.[1][3] For instance, TP at 0.1% in ethanol has been associated with some false-positive reactions, whereas 1% in petrolatum might lead to some missed allergic responses.[3][4]
-
Edge Effects: Reactions that are confined to the outer ring of the patch test chamber are known as "edge effects."[1][2] These can be a source of ambiguous readings. Re-testing with a lower concentration or relying on a late reading can help to clarify these results.[2]
-
Formulation Differences: The formulation of corticosteroids (e.g., creams vs. ointments) used in follow-up testing can lead to discrepancies. Hydrocortisone creams are more likely to elicit a positive patch test and repeated open application test (ROAT) response compared to hydrocortisone ointments in individuals who have tested positive for TP.[5][6] This variability is likely due to differences in how the vehicle releases the active substance and facilitates its penetration into the skin.[5][6]
Q2: A large number of our test subjects are showing positive reactions to this compound pivalate, even without a known history of corticosteroid allergy. Is this expected?
A2: Yes, this is a recognized phenomenon. This compound pivalate is a well-established marker for contact allergy to Group A corticosteroids.[1][2] A positive reaction to TP often signals a broader sensitivity to this group of steroids, not just to TP itself.[2][7] Many patients may have an undiagnosed corticosteroid allergy which is then revealed by the patch test.[2] The prevalence of positive reactions to TP in populations undergoing patch testing has been reported to be between 2% and 3%.[2][8]
Q3: What is the significance of cross-reactivity in this compound pivalate patch testing?
A3: this compound pivalate is a marker for sensitization to Coopman Group A corticosteroids.[2] Therefore, a positive test indicates a high likelihood of allergy to other corticosteroids in this group, such as hydrocortisone.[9][10] Cross-reactions can also occur with corticosteroids in other groups, such as hydrocortisone-17-butyrate (Group D2).[2][11] Due to this extensive cross-reactivity, it is recommended to conduct further testing with an extended corticosteroid series if a subject has a positive TP patch test to determine the full scope of their sensitivities.[1][2]
Issue 2: Test Protocol and Interpretation
Q4: What is the recommended reading schedule for this compound pivalate patch tests to minimize variability and avoid false negatives?
A4: A multiple-reading schedule is crucial for accurate results. The standard procedure is as follows:
-
Apply the patch and leave it in place for 48 hours.[1]
-
The first reading should be performed on Day 3 or 4.[1]
-
A second, critical reading should be conducted on Day 6 or 7 to identify delayed-type hypersensitivity reactions.[1][2]
Studies have shown that a significant number of positive reactions to corticosteroids are only apparent at this later reading.[12] For example, one study indicated that about 19% of positive reactions would have been missed if only early readings were performed.[1][2]
Q5: How should we interpret and grade the results of the patch test?
A5: Patch test reactions are typically graded using the International Contact Dermatitis Research Group (ICDRG) criteria. This provides a standardized method for scoring reactions.[1][13]
| Grade | Description |
| - | Negative: No reaction. |
| ?+ | Doubtful: Faint macular erythema only. |
| + | Weak Positive: Erythema, infiltration, and possibly papules. |
| ++ | Strong Positive: Erythema, infiltration, papules, and vesicles. |
| +++ | Extreme Positive: Intense erythema, infiltration, coalescing vesicles, and a bullous or ulcerative reaction. |
Q6: What are the next steps if a subject has a positive this compound pivalate patch test?
A6: A positive TP test suggests a probable allergy to Group A corticosteroids.[1] It is advisable to perform further testing with an extended corticosteroid series to map out the full range of the patient's cross-reactivities.[1][2] Patients should be advised to avoid TP and other cross-reacting corticosteroids in various preparations, including topical and nasal products.[2][7]
Data Presentation
The following tables provide a summary of quantitative data from clinical research, highlighting key factors that contribute to variability in test results.
Table 1: Impact of Reading Time on this compound Pivalate Patch Test Results
| Metric | Result | Significance |
| Positive reactions missed by early readings only | ~19%[1][2] | A single reading at 48 hours is insufficient and can lead to a high rate of false negatives. |
| Delayed positive reactions (first appearing at D7) for TRUE Test® this compound-21-pivalate | 21.8%[1] | Emphasizes the critical need for a late reading to accurately diagnose corticosteroid allergy. |
| Delayed positive reactions across a panel of corticosteroids | 28.1%[1][12] | Confirms that delayed reactions are a common phenomenon for this class of allergens. |
Table 2: Influence of Formulation on Reactivity in TP-Positive Patients
| Test | Hydrocortisone Cream | Hydrocortisone Ointment |
| Positive Repeated Open Application Test (ROAT) | 75% (15 of 20 patients)[5][6] | 38% (6 of 16 patients)[5][6] |
| Positive Patch Test | 85% (23 of 27 patients)[5][6] | 7% (1 of 14 patients)[5][6] |
Experimental Protocols
Detailed Methodology: Standard this compound Pivalate Patch Test Protocol
This protocol is a synthesis of standard practices for epicutaneous patch testing.
-
Allergen Preparation: this compound Pivalate is typically prepared at a concentration of 0.1% or 1.0% in petrolatum (pet.).[1] The choice of concentration may depend on the specific standard series being used (e.g., European Baseline Series vs. American Contact Dermatitis Society Core Allergen Series).[1]
-
Patch Application:
-
Apply approximately 20 mg of the TP preparation onto a standard patch test chamber (e.g., Finn Chambers® on Scanpor® tape).[1]
-
Affix the patch test system to the upper back of the subject. The skin should be clean, dry, and free of hair and any signs of dermatitis.[1]
-
The patches should remain in place and undisturbed for 48 hours. Subjects should be instructed to avoid getting the test area wet.[1]
-
-
Patch Removal and Readings:
-
At 48 hours (Day 2): The patches are removed by the clinician.[1]
-
First Reading (Day 3 or 4): After a delay of 30-60 minutes to allow any pressure-related erythema to subside, the first reading is performed. The test sites are scored according to the ICDRG scale.[1]
-
Second Reading (Day 6 or 7): A second reading is performed to identify any delayed-type hypersensitivity reactions. This reading is critical for corticosteroids.[1][2]
-
Visualizations
The following diagrams illustrate key workflows and relationships in this compound pivalate patch testing.
Caption: Workflow for this compound Pivalate Patch Testing.
References
- 1. benchchem.com [benchchem.com]
- 2. Corticosteroid Markers: Part I. This compound-21-Pivalate » SmartPractice Blog [blog.smartpractice.com]
- 3. Reactivity of this compound pivalate-positive patients in intradermal and oral provocation tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Patch testing to detect corticosteroid allergy: is it adequate? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinical relevance of this compound pivalate-positive patch tests and questionable bioequivalence of different hydrocortisone preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chemotechnique.se [chemotechnique.se]
- 8. Contact hypersensitivity to this compound pivalate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medicaljournalssweden.se [medicaljournalssweden.se]
- 10. Patch-testing with serial dilutions of this compound pivalate and potential cross-reactive substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Screening for corticosteroid contact sensitivity. Comparison of this compound pivalate, hydrocortisone-17-butyrate and hydrocortisone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The benefit of late patch test readings in corticosteroid allergy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bdng.org.uk [bdng.org.uk]
Technical Support Center: Overcoming Low Systemic Absorption of Tixocortol Pivalate in Experimental Design
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of tixocortol pivalate's low systemic absorption in experimental design.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Question 1: My in vivo animal study shows negligible plasma concentrations of this compound pivalate after oral administration. How can I confirm if this is expected?
Answer:
Negligible plasma concentrations of this compound pivalate (TP) after oral administration are expected. TP has a very low oral bioavailability, reported to be between 0.10-0.20 in rats.[1] This is primarily due to a significant first-pass metabolism in the liver, where it is rapidly and extensively converted into inactive metabolites.[2][3] In fact, unchanged this compound pivalate is often not detected in urine following oral administration.[2][3]
To confirm this in your experimental setup, you can include a positive control group administered with a corticosteroid known for good systemic absorption, such as cortisol. A comparative pharmacokinetic study in rats showed that for the same 25 mg/kg oral dose, the maximum plasma concentrations (Cmax) of TP and its active metabolite, this compound, were 100 times lower than that of cortisol.[1]
Question 2: I am developing a topical formulation of this compound pivalate, but the in vitro skin permeation study using Franz diffusion cells shows very low penetration. What are the potential reasons and how can I improve it?
Answer:
Low skin permeation of this compound pivalate can be attributed to several factors, including its lipophilic nature and the formulation's composition. Here are some troubleshooting steps and strategies to enhance penetration:
-
Optimize the Vehicle: The choice of vehicle (e.g., cream, ointment, gel) significantly impacts drug release and skin penetration. Experiment with different vehicles to find one that provides the optimal balance between drug solubilization and partitioning into the stratum corneum.
-
Incorporate Penetration Enhancers: Chemical penetration enhancers can reversibly disrupt the stratum corneum, facilitating drug diffusion. Consider incorporating enhancers such as propylene glycol, oleic acid, or Transcutol® into your formulation.
-
Advanced Formulation Strategies: For significant enhancement, consider advanced formulation approaches designed for poorly soluble drugs:
-
Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): Encapsulating this compound pivalate in these lipid-based nanocarriers can improve skin penetration and provide controlled release.[4][5][6][7]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These isotropic mixtures of oils, surfactants, and co-solvents form fine emulsions in situ, which can enhance drug solubilization and absorption.[8]
-
Question 3: My attempts to formulate this compound pivalate into a solid dispersion to improve its dissolution rate are not yielding consistent results. What factors should I consider?
Answer:
Inconsistent results with solid dispersions can arise from several variables in the formulation and preparation process. Here's a checklist of factors to consider for optimization:
-
Polymer Selection: The choice of a hydrophilic carrier is crucial. Common polymers for solid dispersions include polyethylene glycols (PEGs), polyvinylpyrrolidone (PVP), and hydroxypropyl methylcellulose (HPMC). The miscibility and potential for hydrogen bonding between the polymer and this compound pivalate will affect the stability and dissolution of the dispersion.
-
Drug-to-Polymer Ratio: The ratio of this compound pivalate to the polymer can significantly impact the dissolution rate. Systematically evaluate different ratios to find the optimal composition.
-
Preparation Method: The method used to prepare the solid dispersion (e.g., solvent evaporation, melting/fusion, spray drying) can influence the physical state (amorphous vs. crystalline) of the drug within the polymer matrix.[9][10][11] The solvent evaporation method, for instance, involves dissolving both the drug and carrier in a common solvent, which is then evaporated. Ensure complete solvent removal to prevent plasticization and recrystallization.
-
Characterization: Thoroughly characterize your solid dispersions using techniques like Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) to confirm the amorphous state of this compound pivalate within the polymer matrix.
Frequently Asked Questions (FAQs)
What is this compound pivalate and why is its systemic absorption low?
This compound pivalate is a synthetic corticosteroid with potent local anti-inflammatory effects.[12] Its systemic absorption is intentionally low due to its chemical structure, which leads to rapid and extensive first-pass metabolism in the liver.[1][2][3] This rapid conversion to inactive metabolites minimizes the risk of systemic side effects commonly associated with corticosteroids.
What are the key pharmacokinetic parameters of this compound pivalate?
In rats, this compound pivalate exhibits a high plasma clearance (33.3 L/h/kg) and a large volume of distribution (21.7 L/kg) compared to cortisol (4.7 L/h/kg and 1.9 L/kg, respectively).[1] Its oral bioavailability is very low, estimated at 10-20%.[13]
What are the main strategies to overcome the low systemic absorption of this compound pivalate for experimental purposes?
To achieve measurable systemic concentrations of this compound pivalate for experimental studies, the following strategies can be employed:
-
Parenteral Administration: Intravenous or intraperitoneal administration bypasses the first-pass metabolism, ensuring 100% bioavailability.
-
Advanced Formulation Approaches: For oral or topical delivery with enhanced absorption, consider formulating this compound pivalate using:
How can I assess the systemic absorption of my this compound pivalate formulation in vivo?
-
Pharmacokinetic Studies in Animal Models: Administer your formulation to an appropriate animal model (e.g., rats) and collect blood samples at various time points.[14][15] Analyze the plasma samples for this compound pivalate and its major metabolites using a validated analytical method like HPLC-MS/MS.
-
Pharmacodynamic Endpoints: For topical formulations, the vasoconstrictor assay is a well-established method to assess the bioequivalence and potency of corticosteroids.[2][5][6][16][17][18][19] This assay measures the degree of skin blanching, which correlates with the drug's local bioavailability.
Data Presentation
The following tables summarize key quantitative data relevant to the experimental design with this compound pivalate and other corticosteroids.
Table 1: Pharmacokinetic Parameters of this compound Pivalate vs. Cortisol in Rats (Intravenous Administration)
| Parameter | This compound Pivalate | Cortisol |
| Plasma Clearance (L/h/kg) | 33.3 | 4.7 |
| Volume of Distribution (L/kg) | 21.7 | 1.9 |
| Oral Bioavailability (%) | 10-20 | ~100 |
Data from comparative pharmacokinetic studies in rats.[1]
Table 2: Example Compositions of Nanostructured Lipid Carriers (NLCs) for Topical Corticosteroid Delivery
| Component | Formulation 1 | Formulation 2 |
| Solid Lipid | Stearic Acid | Glyceryl Monostearate |
| Liquid Lipid | Oleic Acid | Caprylic/Capric Triglyceride |
| Surfactant | Tween 80 | Poloxamer 188 |
| Aqueous Phase | Purified Water | Phosphate Buffer (pH 7.4) |
This table provides examples of components used in NLC formulations for corticosteroids.[7][20]
Table 3: Physicochemical Properties of this compound Pivalate
| Property | Value |
| Molecular Weight | 462.64 g/mol |
| Molecular Formula | C26H38O5S |
| XLogP3 | 3.6 |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 6 |
| Predicted Aqueous Solubility | ~0.0131 mg/mL |
Data from PubChem and other chemical databases.
Experimental Protocols
This section provides detailed methodologies for key experiments to enhance and evaluate the systemic absorption of this compound pivalate.
Protocol 1: Preparation of this compound Pivalate-Loaded Nanostructured Lipid Carriers (NLCs) by Melt-Emulsification and Ultrasonication
Objective: To prepare NLCs to improve the delivery of this compound pivalate.
Materials:
-
This compound Pivalate
-
Solid Lipid (e.g., Stearic Acid)
-
Liquid Lipid (e.g., Oleic Acid)
-
Surfactant (e.g., Tween 80)
-
Purified Water
-
Magnetic stirrer with heating
-
High-shear homogenizer
-
Probe sonicator
Methodology:
-
Preparation of Lipid Phase:
-
Accurately weigh the solid lipid, liquid lipid, and this compound pivalate.
-
Melt the solid lipid by heating it to approximately 5-10°C above its melting point.
-
Add the liquid lipid and this compound pivalate to the molten solid lipid and stir until a clear, homogenous lipid phase is obtained. Maintain the temperature.
-
-
Preparation of Aqueous Phase:
-
Dissolve the surfactant in purified water and heat it to the same temperature as the lipid phase.
-
-
Formation of Pre-emulsion:
-
Add the hot aqueous phase to the hot lipid phase dropwise under continuous stirring with a magnetic stirrer.
-
Homogenize the mixture using a high-shear homogenizer at a high speed for a specified time (e.g., 10 minutes) to form a coarse pre-emulsion.
-
-
Sonication:
-
Immediately sonicate the hot pre-emulsion using a probe sonicator for a defined period (e.g., 15 minutes) to reduce the particle size and form the NLC dispersion.
-
-
Cooling:
-
Allow the nanoemulsion to cool down to room temperature under gentle stirring to solidify the lipid matrix and form the NLCs.
-
Protocol 2: In Vitro Skin Permeation Study using Franz Diffusion Cells
Objective: To evaluate the skin permeation of a this compound pivalate formulation.
Materials:
-
Franz diffusion cells
-
Excised skin (e.g., human or porcine skin)
-
Receptor medium (e.g., phosphate-buffered saline with a solubility enhancer like Tween 80)
-
This compound pivalate formulation
-
Syringes and needles for sampling
-
HPLC system for analysis
Methodology:
-
Skin Preparation:
-
Thaw the excised skin and cut it into appropriate sizes to fit the Franz diffusion cells.
-
Mount the skin between the donor and receptor compartments of the Franz diffusion cell, with the stratum corneum facing the donor compartment.
-
-
Cell Assembly and Equilibration:
-
Fill the receptor compartment with pre-warmed receptor medium, ensuring no air bubbles are trapped beneath the skin.
-
Equilibrate the cells in a water bath at 32°C for about 30 minutes.
-
-
Application of Formulation:
-
Apply a known amount of the this compound pivalate formulation onto the skin surface in the donor compartment.
-
-
Sampling:
-
At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot of the receptor medium for analysis.
-
Immediately replace the withdrawn volume with fresh, pre-warmed receptor medium.
-
-
Sample Analysis:
-
Analyze the collected samples for this compound pivalate concentration using a validated HPLC method.
-
-
Data Analysis:
-
Calculate the cumulative amount of this compound pivalate permeated per unit area over time.
-
Determine the steady-state flux (Jss) and permeability coefficient (Kp) of this compound pivalate from the formulation.
-
Protocol 3: Vasoconstrictor Assay for Topical this compound Pivalate Formulations
Objective: To assess the in vivo potency and bioequivalence of topical this compound pivalate formulations.
Materials:
-
This compound pivalate test and reference formulations
-
Healthy human volunteers
-
Chromameter or trained visual assessors
-
Occlusive dressing
Methodology:
-
Subject Selection:
-
Screen healthy volunteers to ensure they exhibit a clear vasoconstrictive response to a known corticosteroid.
-
-
Application of Formulations:
-
Apply a standardized amount of the test and reference formulations to designated sites on the forearms of the volunteers.
-
Cover the application sites with an occlusive dressing for a specified duration (e.g., 6 hours).
-
-
Assessment of Vasoconstriction:
-
After the occlusion period, remove the dressing and gently clean the application sites.
-
At predetermined time points post-removal (e.g., 2, 4, 6, 12, and 24 hours), measure the degree of skin blanching using a chromameter or a visual scoring scale.
-
-
Data Analysis:
-
Plot the vasoconstriction scores (or chromameter readings) against time for each formulation.
-
Calculate the area under the effect curve (AUEC) for both the test and reference formulations.
-
Compare the AUEC values to determine the relative potency or bioequivalence.
-
Mandatory Visualizations
Caption: Workflow for developing and evaluating an enhanced this compound pivalate formulation.
Caption: Simplified signaling pathway of this compound pivalate's anti-inflammatory action.
Caption: Logical relationship between the problem and solution strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacokinetic analysis of the FDA guidance for industry--'Topical dermatologic corticosteroids: in vivo bioequivalence' - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isolation and identification of major metabolites of this compound pivalate in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nanostructured Lipid Carriers for the Formulation of Topical Anti-Inflammatory Nanomedicines Based on Natural Substances - PMC [pmc.ncbi.nlm.nih.gov]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. Solid Lipid Nanoparticles: A Modern Formulation Approach in Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nanostructured Lipid Carriers: A Groundbreaking Approach for Transdermal Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sphinxsai.com [sphinxsai.com]
- 9. This compound pivalate - Wikipedia [en.wikipedia.org]
- 10. In Vivo Methods for the Assessment of Topical Drug Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Topical Dermatologic Corticosteroids: In Vivo Bioequivalence | FDA [fda.gov]
- 16. jddtonline.info [jddtonline.info]
- 17. This compound 21-pivalate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 18. This compound Pivalate | C26H38O5S | CID 15052414 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
Technical Support Center: Identification of Tixocortol Degradation Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying Tixocortol degradation products in experimental samples.
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation pathways for this compound?
A1: this compound, a corticosteroid, is susceptible to degradation through several pathways, primarily targeting its key functional groups. Based on its structural similarity to other corticosteroids and known metabolic routes, the expected degradation pathways include:
-
Hydrolysis: The pivalate ester at the C-21 position is a likely site for hydrolysis, which would yield this compound.
-
Oxidation: The C-21 thiol group can be oxidized to form sulfenic acid, sulfinic acid, and ultimately sulfonic acid derivatives. The dihydroxyacetone side chain is also a common site of oxidative degradation in corticosteroids.
-
Modifications to the Steroid Core: Similar to its metabolism, degradation can involve reduction of the 3-keto, delta-4 system, reduction of the C-20 carbonyl group, oxidation of the C-11 alcohol, and cleavage of the side chain at C-17.[1]
Q2: What are the known metabolites of this compound pivalate, and can they be considered potential degradation products?
A2: The major metabolites of this compound pivalate identified in human urine can provide valuable clues for potential degradation products, as metabolic and degradation pathways can sometimes overlap. The known metabolic transformations include:
-
Transformations of the C-21 thiol ester into methylthio, methylsulfinyl, and methylsulfonyl derivatives.[1]
-
Reductive cleavage of the C-21-S bond, leading to 21-methyl structures.[1]
-
Modifications to the steroid nucleus, such as reduction of the 3-keto, delta-4 system, reduction of the C-20 carbonyl group, oxidation of the C-11 alcohol, and cleavage of the C-17 side chain.[1]
While these metabolites are formed enzymatically in the body, the underlying chemical transformations can also be triggered by chemical stress conditions in forced degradation studies. Therefore, it is prudent to consider these structures as potential degradation products in your experimental samples.
Troubleshooting Guides
Issue 1: No or minimal degradation observed during forced degradation studies.
Possible Cause: The stress conditions are not stringent enough to induce degradation of the this compound molecule.
Troubleshooting Steps:
-
Increase Stressor Concentration: For hydrolytic studies, increase the concentration of the acid or base (e.g., from 0.1 N to 1 N or higher). For oxidative studies, increase the concentration of the oxidizing agent (e.g., from 3% to 30% hydrogen peroxide).
-
Increase Temperature: Elevate the temperature of the stress condition. For many corticosteroids, studies are conducted at temperatures ranging from 60°C to 80°C.[2]
-
Extend Exposure Time: Increase the duration of the exposure to the stress condition. It is recommended to aim for a degradation of 5-20% of the active pharmaceutical ingredient (API).
-
Combination of Stressors: For particularly stable compounds, a combination of stressors (e.g., heat and humidity) may be necessary to induce degradation.
Issue 2: Poor chromatographic separation of this compound and its degradation products.
Possible Cause: The chosen HPLC/LC-MS method is not optimized for resolving structurally similar compounds.
Troubleshooting Steps:
-
Column Selection: Ensure you are using a high-resolution column, such as a C18 or phenyl-hexyl column with a small particle size (e.g., ≤ 3 µm), which provides better efficiency and separation for steroid isomers and degradation products.
-
Mobile Phase Optimization:
-
Organic Modifier: Experiment with different organic modifiers (e.g., acetonitrile vs. methanol) or a combination of both. Acetonitrile often provides sharper peaks for corticosteroids.
-
pH Adjustment: Adjust the pH of the aqueous portion of the mobile phase. Small changes in pH can significantly impact the retention and selectivity of ionizable degradation products.
-
Additives: The use of additives like formic acid or ammonium acetate can improve peak shape and ionization efficiency in mass spectrometry.
-
-
Gradient Elution: Employ a shallow gradient elution program. A slow, gradual increase in the organic solvent concentration can effectively separate closely eluting peaks.
-
Temperature Control: Maintain a constant and optimized column temperature. Temperature can affect the viscosity of the mobile phase and the kinetics of interaction with the stationary phase, thereby influencing retention times and selectivity.
Issue 3: Difficulty in identifying and characterizing unknown degradation products.
Possible Cause: Insufficient data from a single analytical technique to elucidate the structure of the unknown compound.
Troubleshooting Steps:
-
High-Resolution Mass Spectrometry (HRMS): Utilize HRMS (e.g., Q-TOF or Orbitrap) to obtain accurate mass measurements of the degradation products. This allows for the determination of the elemental composition and can help in proposing potential structures.
-
Tandem Mass Spectrometry (MS/MS): Perform MS/MS experiments to obtain fragmentation patterns of the degradation products. By comparing the fragmentation of the degradation product to that of the parent drug, it is often possible to pinpoint the site of modification.
-
Isotope Labeling Studies: If feasible, use isotopically labeled this compound to aid in tracking the core structure through the degradation process and to differentiate drug-related peaks from matrix effects.
-
Literature and Database Search: Compare the obtained mass spectral data with known degradation pathways of similar corticosteroids and search chemical databases for potential structures that match the observed accurate mass and fragmentation patterns.
Experimental Protocols
Protocol 1: Forced Degradation of this compound Pivalate
This protocol outlines the general procedures for subjecting this compound pivalate to various stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines.
1. Sample Preparation:
-
Prepare a stock solution of this compound pivalate in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
2. Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of 1 N HCl. Incubate at 60°C for 24 hours.
-
Basic Hydrolysis: Mix the stock solution with an equal volume of 1 N NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 30% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid drug substance to 105°C for 24 hours.
-
Photolytic Degradation: Expose the drug solution (in a photostable container) to UV light (254 nm) and visible light (as per ICH Q1B guidelines) for a specified duration.
3. Sample Analysis:
-
After the specified stress period, neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the initial mobile phase of the analytical method.
-
Analyze the samples using a validated stability-indicating analytical method (see Protocol 2).
Protocol 2: Stability-Indicating LC-MS/MS Method for this compound and its Degradation Products
This protocol provides a starting point for developing a stability-indicating LC-MS/MS method. Optimization will be required based on the specific degradation products formed.
Liquid Chromatography (LC) Conditions:
| Parameter | Recommended Condition |
| Column | C18 reverse-phase (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry (MS) Conditions:
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Mode | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 350°C |
Quantitative Data: Predicted MRM Transitions
The following table provides predicted MRM transitions for this compound and some of its potential degradation products based on its known metabolites. These should be optimized on the specific instrument being used.
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |
| This compound pivalate | 463.2 | 361.2 | 121.1 |
| This compound | 379.2 | 361.2 | 331.2 |
| This compound-methylthio | 393.2 | 345.2 | 327.2 |
| This compound-methylsulfinyl | 409.2 | 345.2 | 327.2 |
| This compound-methylsulfonyl | 425.2 | 345.2 | 327.2 |
Visualizations
Caption: Potential degradation pathways of this compound pivalate.
Caption: Experimental workflow for identifying this compound degradation products.
References
How to address edge effects in Tixocortol patch testing analysis
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing edge effects and other common issues encountered during Tixocortol pivalate (TP) patch testing.
Frequently Asked Questions (FAQs)
Q1: What is the "edge effect" in this compound patch testing and what causes it?
A1: The "edge effect" refers to a positive reaction that is confined to the outer ring of the patch test chamber. This phenomenon can be particularly relevant in corticosteroid patch testing.[1] It may be caused by several factors, including:
-
Uneven Allergen Distribution: The test substance may accumulate at the perimeter of the chamber.[2][3][4]
-
Anti-inflammatory Effect: The higher concentration of the corticosteroid in the center of the patch may suppress the allergic reaction, making it apparent only at the edges where the concentration is lower.[1][2][5]
-
Type of Patch Test Chamber: The design and material of the patch test chamber can influence allergen distribution.[3][6]
Q2: How should a patch test result with a distinct edge effect be interpreted?
A2: An edge effect should not be immediately dismissed as an irritant reaction, especially with corticosteroids.[5] It can be an early indicator of a true positive allergic reaction.[7] The recommended approach is to perform a late reading of the patch test, typically on day 6 or 7.[8] Often, the reaction will evolve to involve the entire patch test site by the later reading.[1] If the reaction remains confined to the edge, it may be considered a doubtful reaction, and re-testing at a lower concentration might be warranted to clarify the finding.[9]
Q3: Why are late readings so critical in this compound patch testing?
A3: A significant percentage of positive reactions to corticosteroids, including this compound pivalate, are delayed and may not be apparent at the initial reading on day 3 or 4.[5][8] Studies have shown that a substantial number of positive responses would be missed with only early readings.[9][8] Therefore, a second reading on day 6 or 7 is crucial to avoid false-negative results and to accurately interpret evolving reactions like the edge effect.[8]
Q4: Can the choice of patch test chamber influence the occurrence of edge effects?
A4: Yes, the design and material of the patch test chamber can play a role. Some studies suggest that different patch test systems can lead to variations in allergen distribution.[3] For instance, square-shaped chambers may offer a clearer distinction between allergic and irritant reactions due to their defined edges.[6][10] While research on the direct comparison of different chambers for this compound-induced edge effects is limited, using a chamber known for uniform allergen dispersion is a good practice.[10]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Weak or doubtful reaction observed at Day 3/4 reading. | - Delayed hypersensitivity reaction.- Insufficient allergen concentration.- Immunosuppressive effect of the corticosteroid. | - Crucially, perform a second reading on Day 6 or 7. A significant number of corticosteroid allergies present as delayed reactions.[5][8]- If the reaction remains doubtful at the late reading, consider re-testing with a different concentration or vehicle. |
| A reaction is observed only at the edge of the patch test chamber (Edge Effect). | - Uneven distribution of the allergen.- Central suppression of the reaction by the corticosteroid. | - Do not immediately dismiss the reaction.[5]- Perform a late reading on Day 6 or 7. The reaction may evolve to cover the entire test site.[1]- If the edge effect persists at the late reading, document it as a doubtful reaction and consider re-testing.[9] |
| No reaction is observed, but a corticosteroid allergy is still suspected. | - False-negative result due to systemic or potent topical steroid use by the patient prior to testing.[11][12][13]- Incorrect patch test application technique.- Allergen degradation. | - Ensure the patient has avoided systemic corticosteroids and potent topical steroids on the test area for the recommended period before testing.[12][14][15]- Review the application protocol to ensure proper occlusion and skin contact.- Verify the stability and expiration date of the this compound pivalate preparation. |
| A strong, blistering reaction occurs. | - High sensitivity of the patient to the allergen. | - Document the reaction according to the International Contact Dermatitis Research Group (ICDRG) scale.[16]- The patient may require topical treatment for the reaction site. |
Quantitative Data Summary
The timing of patch test readings is critical for the accurate diagnosis of corticosteroid allergy. The following table summarizes data on the prevalence of delayed positive reactions to this compound pivalate from a large retrospective study.
| Allergen | Percentage of Positive Reactions First Appearing at Day 7 | Implication for Analysis |
| This compound-21-pivalate | 21.8%[5] | A significant portion of positive reactions are missed with early readings alone, emphasizing the necessity of a late reading.[5] |
| All Corticosteroids (in the study) | 28.1%[5] | This confirms that delayed reactions are a common characteristic of this allergen class.[5] |
Experimental Protocols
Detailed Methodology: Standard this compound Pivalate Epicutaneous Patch Test
This protocol is based on established best practices for patch testing.[8][13]
1. Allergen Preparation:
-
This compound pivalate is typically prepared at a concentration of 0.1% or 1.0% in petrolatum.[8] The choice of concentration can depend on the specific standard series being used.
2. Patient Preparation:
-
Ensure the patient has not used potent topical corticosteroids on the test area (typically the upper back) for at least three days prior to patch application.[12]
-
Systemic corticosteroid use should also be avoided, as it can suppress reactions and lead to false negatives.[11][12]
-
The skin at the application site should be clean, dry, and free from hair and any signs of dermatitis.[8]
3. Patch Application:
-
Apply approximately 20 mg of the this compound pivalate preparation onto a standard patch test chamber (e.g., Finn Chambers® on Scanpor® tape).[8]
-
Affix the patch test system to the patient's upper back, ensuring good adhesion.
-
The patches should remain in place and undisturbed for 48 hours.[8]
-
Instruct the patient to avoid getting the test area wet.[8][14][17]
4. Patch Removal and Readings:
-
At 48 hours (Day 2): The clinician removes the patches.
-
First Reading (Day 3 or 4): After a 30-60 minute delay to allow any pressure-related redness to fade, perform the first reading.[8] Score the test sites according to the International Contact Dermatitis Research Group (ICDRG) scale.[16]
-
Second Reading (Day 6 or 7): A crucial second reading is performed to identify any delayed-type hypersensitivity reactions.[5][8] This is especially important for corticosteroids.
5. Interpretation and Documentation:
-
Record the scores for each reading time.
-
Pay close attention to any reactions that appear or evolve between the first and second readings.
-
Differentiate between true allergic reactions and irritant responses. An irritant reaction is typically characterized by discrete patchy erythema without infiltration.[16]
Visualizations
Experimental Workflow for this compound Pivalate Patch Testing
References
- 1. medicaljournalssweden.se [medicaljournalssweden.se]
- 2. medicaljournalssweden.se [medicaljournalssweden.se]
- 3. The "edge effect" with patch test materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The benefit of late patch test readings in corticosteroid allergy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benthamopen.com [benthamopen.com]
- 7. karger.com [karger.com]
- 8. benchchem.com [benchchem.com]
- 9. Timing of interpretation of allergy patch testing [aaaai.org]
- 10. MEDELINK- Advantages of Van der Bend Patch Test Chambers in Clinical and Product Testing [medelink.ca]
- 11. Patch tests - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dermnetnz.org [dermnetnz.org]
- 13. bdng.org.uk [bdng.org.uk]
- 14. stanfordhealthcare.org [stanfordhealthcare.org]
- 15. laderaderm.com [laderaderm.com]
- 16. Interpretation | Chemotechnique Diagnostics [chemotechnique.se]
- 17. adaderm.com [adaderm.com]
Factors influencing Tixocortol bioavailability in topical research formulations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tixocortol pivalate in topical research formulations.
Frequently Asked Questions (FAQs)
Q1: What is this compound pivalate and why is its topical bioavailability a key consideration?
This compound pivalate is a synthetic corticosteroid known for its potent local anti-inflammatory activity with minimal systemic absorption. This favorable safety profile is due to its rapid metabolism into inactive metabolites.[1] Maximizing its bioavailability in the skin is crucial for therapeutic efficacy in treating inflammatory skin conditions, while its limited systemic uptake reduces the risk of systemic side effects.
Q2: What are the primary factors influencing the topical bioavailability of this compound pivalate?
The topical bioavailability of this compound pivalate is influenced by a combination of factors related to the drug itself, the vehicle (formulation base), and the skin's condition. Key factors include:
-
Vehicle Composition: The type of formulation (e.g., cream, ointment, gel, lotion) significantly impacts drug release and skin penetration.
-
Drug Concentration: The amount of this compound pivalate in the formulation can affect the concentration gradient and, consequently, the rate of diffusion into the skin.
-
pH of the Formulation: The pH can influence the stability and solubility of this compound pivalate in the vehicle.
-
Penetration Enhancers: The inclusion of certain excipients can reversibly alter the skin's barrier function, facilitating drug permeation.
Q3: How does the vehicle choice (e.g., cream vs. ointment) affect this compound pivalate penetration?
The choice of vehicle is a critical determinant of this compound pivalate's skin penetration. Generally, different vehicle types have distinct properties that influence drug delivery:
-
Ointments: These are typically petrolatum-based and provide an occlusive layer on the skin. This occlusion hydrates the stratum corneum, which can enhance the penetration of some drugs. However, for certain corticosteroids, ointments have shown lower positive patch test reactivity compared to creams, suggesting potentially lower penetration in some contexts.
-
Creams: These are emulsions of oil and water and are generally less occlusive than ointments. They are often preferred for their cosmetic acceptability. Studies on hydrocortisone, a related corticosteroid, suggest that creams may lead to greater transepidermal penetration than ointments.
-
Gels: These are typically non-greasy and can provide a cooling sensation. They are particularly useful for hairy areas.
-
Lotions: These have a high water content and are easy to apply over large areas. They may contain alcohol, which can have a drying effect.
-
Foams: Novel foam vehicles can offer advantages in spreading easily and may contain penetration-enhancing components like alcohols.
Troubleshooting Guides
Issue 1: Low or Inconsistent Bioavailability in In Vitro Permeation Studies
| Possible Cause | Troubleshooting Step |
| Inappropriate Vehicle Selection | The vehicle may not be optimized for this compound pivalate release. Creams and ethanol-based vehicles have been observed to facilitate higher penetration in some studies compared to ointments or petrolatum bases. Consider reformulating with a different vehicle type. |
| Drug Precipitation in Formulation | This compound pivalate has low aqueous solubility. If the drug is not fully dissolved or dispersed, it will not be available for permeation. Visually inspect the formulation for any signs of precipitation. Consider using co-solvents like propylene glycol to improve solubility. |
| Incorrect Franz Diffusion Cell Setup | Air bubbles under the skin membrane, improper sealing, or incorrect receptor fluid temperature can all lead to inaccurate results. Ensure the Franz cells are properly assembled, and the receptor medium is maintained at a physiological temperature (around 32°C). |
| Receptor Fluid Saturation | If the concentration of this compound pivalate in the receptor fluid approaches its solubility limit, the concentration gradient will be reduced, slowing down permeation. Use a receptor fluid in which this compound pivalate is sufficiently soluble, or add a solubility enhancer like polysorbate 80. |
| Skin Barrier Integrity | The integrity of the skin used in the experiment is crucial. Ensure the skin was properly stored and handled to maintain its barrier function. |
Issue 2: Formulation Instability (e.g., phase separation, crystallization)
| Possible Cause | Troubleshooting Step |
| pH Shift | The pH of the formulation can affect the chemical stability of ester-containing corticosteroids like this compound pivalate. Monitor the pH of your formulation over time. Buffering the formulation to a pH near neutral (6.5-7.4) may improve stability. |
| Incompatible Excipients | Some excipients may interact with this compound pivalate or other components of the formulation, leading to instability. Review the compatibility of all excipients used. |
| Improper Storage Conditions | Temperature fluctuations can affect the stability of emulsions and the solubility of the drug. Store formulations at controlled room temperature or as determined by stability studies. For long-term storage of this compound pivalate solutions, freezing at -20°C or -80°C is recommended. |
Data Presentation
Table 1: Influence of Vehicle Type on In Vitro Skin Permeation of this compound Pivalate
| Formulation ID | Vehicle Type | This compound Pivalate Conc. (%) | Mean Flux (µg/cm²/h) | Permeability Coefficient (cm/h) | Lag Time (h) |
| TP-Oint-01 | Ointment | 1.0 | [Insert Data] | [Insert Data] | [Insert Data] |
| TP-Cream-01 | Cream | 1.0 | [Insert Data] | [Insert Data] | [Insert Data] |
| TP-Gel-01 | Gel | 1.0 | [Insert Data] | [Insert Data] | [Insert Data] |
| TP-Lotion-01 | Lotion | 1.0 | [Insert Data] | [Insert Data] | [Insert Data] |
Table 2: Effect of Penetration Enhancers on the Bioavailability of this compound Pivalate in a Cream Formulation
| Formulation ID | Penetration Enhancer | Concentration (%) | Mean Flux (µg/cm²/h) | Enhancement Ratio* |
| TP-Cream-01 | None (Control) | 0 | [Insert Data] | 1.0 |
| TP-Cream-PE1 | Propylene Glycol | 5 | [Insert Data] | [Calculate] |
| TP-Cream-PE2 | Propylene Glycol | 10 | [Insert Data] | [Calculate] |
| TP-Cream-PE3 | Oleic Acid | 5 | [Insert Data] | [Calculate] |
*Enhancement Ratio = Flux with enhancer / Flux of control
Experimental Protocols
Protocol 1: Preparation of a this compound Pivalate Cream Formulation (Oil-in-Water Emulsion)
This protocol is adapted from standard hydrocortisone cream formulations and may require optimization.[1]
Materials:
-
This compound pivalate
-
Cetyl alcohol
-
Stearyl alcohol
-
Propylene glycol
-
Sodium lauryl sulfate
-
Purified water
Procedure:
-
Oil Phase Preparation: In a suitable vessel, melt the cetyl alcohol and stearyl alcohol at 70-75°C.
-
Drug Dispersion: In a separate container, disperse the this compound pivalate powder in propylene glycol. Gentle heating (not exceeding 60°C) can be used to aid dissolution. Add this dispersion to the melted oil phase and maintain the temperature.
-
Aqueous Phase Preparation: In another vessel, heat the purified water to 70-75°C and dissolve the sodium lauryl sulfate in the heated water.
-
Emulsification: Slowly add the aqueous phase to the oil phase while continuously homogenizing at a moderate speed.
-
Cooling: Continue homogenization while allowing the cream to cool to room temperature.
Protocol 2: In Vitro Skin Permeation Study using Franz Diffusion Cells
Apparatus and Materials:
-
Franz diffusion cells
-
Excised animal skin (e.g., porcine or rat skin) or a synthetic membrane
-
Receptor medium (e.g., phosphate-buffered saline with a solubility enhancer)
-
HPLC system with a UV detector for analysis
Procedure:
-
Skin Preparation: Thaw the excised skin and carefully remove any subcutaneous fat. Mount the skin on the Franz diffusion cells with the stratum corneum facing the donor compartment.
-
Apparatus Setup: Assemble the Franz diffusion cells. Fill the receptor compartment with the receptor medium, ensuring no air bubbles are trapped beneath the skin. Maintain the temperature at 32 ± 0.5°C with constant stirring.
-
Sample Application: Apply a finite dose (e.g., 300 mg) of the this compound pivalate formulation uniformly onto the skin surface in the donor compartment.
-
Sample Collection: Collect samples from the receptor medium at predetermined time points (e.g., 1, 2, 4, 6, 8, 12, 24 hours). Replace the collected volume with fresh, pre-warmed receptor medium.
-
Sample Analysis: Quantify the concentration of this compound pivalate in the collected samples using a validated HPLC method.
-
Data Analysis: Calculate the cumulative amount of drug permeated per unit area over time. The steady-state flux can be determined from the slope of the linear portion of the cumulative amount versus time plot.
Protocol 3: HPLC Method for Quantification of this compound Pivalate
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile and water. The exact ratio should be optimized for best separation.
-
Detection Wavelength: Typically around 240-254 nm, where this compound pivalate has maximum absorbance.
-
Flow Rate: Approximately 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature, e.g., 25°C.
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound pivalate reference standard in a suitable solvent like methanol. From the stock solution, prepare a series of working standard solutions of known concentrations by diluting with the mobile phase to construct a calibration curve.
-
Sample Preparation (from a cream formulation):
-
Accurately weigh an amount of cream equivalent to about 1 mg of this compound pivalate.
-
Add a suitable solvent (e.g., methanol) to extract the drug.
-
Vortex and sonicate to ensure complete extraction.
-
Centrifuge to separate the excipients.
-
Filter the supernatant through a 0.45 µm membrane filter into an HPLC vial.
-
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Quantification: Determine the concentration of this compound pivalate in the samples by comparing the peak area with the calibration curve generated from the standard solutions.
Visualizations
Caption: Experimental workflow for formulation, in vitro testing, and analysis.
Caption: Factors influencing this compound pivalate bioavailability.
References
Minimizing variability in repeated open application test (ROAT) with Tixocortol
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in Repeated Open Application Tests (ROAT) using Tixocortol pivalate.
Frequently Asked Questions (FAQs)
Q1: What is a Repeated Open Application Test (ROAT) and why is this compound pivalate used?
A ROAT is a method used to test for allergic contact dermatitis (delayed-type hypersensitivity) by applying a substance to a small skin area repeatedly over several days.[1][2] It is particularly useful for evaluating reactions to commercial products like cosmetics or topical drugs under conditions that mimic real-world use.[2][3] this compound pivalate is a synthetic corticosteroid used as a surrogate marker for contact allergy to hydrocortisone and other Group A corticosteroids.[4][5] A key feature of this compound pivalate is its potent local anti-inflammatory effect with minimal systemic activity, as it is rapidly metabolized into inactive compounds.[6][7][8]
Q2: My ROAT results are inconsistent. What are the most common sources of variability?
Variability in ROAT can stem from several factors. Key sources include:
-
The Vehicle/Formulation: The base in which the this compound is carried (e.g., cream vs. ointment) significantly affects skin penetration and test reactivity.[4][9]
-
Application Technique: Inconsistencies in the amount of product applied, the size of the application area, and the frequency of application can lead to variable results.[3][10]
-
Test Site: The location on the body can influence absorption and reaction. The volar aspect of the forearm is generally recommended.[3]
-
Reading and Interpretation: The timing of readings is critical, as many positive reactions to corticosteroids are delayed.[9] A standardized scoring system should be used to reduce subjectivity.[11]
-
Subject-Specific Factors: Individual differences in skin metabolism and sensitivity can affect outcomes.[12]
Q3: Which vehicle is better for ROAT with corticosteroids: cream or ointment?
Studies have shown that hydrocortisone creams are significantly more likely to produce positive ROAT and patch test results compared to ointments in this compound pivalate-positive individuals.[4][9] This is likely due to differences in how the vehicle releases the active substance and facilitates its penetration through the skin.[4]
Q4: How critical is the reading schedule for ROAT results?
The reading schedule is extremely critical. For corticosteroid allergy testing, a single reading is often insufficient and can lead to false negatives.[9] A significant percentage of positive reactions may only become apparent at a later reading (e.g., Day 6 or 7).[9] It is best practice to perform multiple readings to capture these delayed reactions accurately.
Troubleshooting Guide
Issue 1: High rate of false-negative results.
-
Question: We suspect a patient is allergic to a Group A corticosteroid, but the ROAT with a this compound pivalate ointment is repeatedly negative. What could be the cause?
-
Answer: The most likely cause is the vehicle. Ointments show a much lower rate of positive reactions compared to creams.[4][5]
-
Recommendation: Switch to a cream-based formulation for the ROAT. As shown in the data below, creams significantly increase the rate of positive reactions.
-
Recommendation: Ensure the reading schedule includes a late reading (e.g., Day 7), as many corticosteroid reactions are delayed.[9]
-
Issue 2: Difficulty in standardizing the amount of product applied.
-
Question: Our team members seem to be applying different amounts of the test substance, leading to inconsistent results. How can we standardize this?
-
Answer: Lack of standardization in the application amount is a major source of variability.[3][10]
-
Recommendation: Use a 1 cm³ syringe to dispense a precise volume of the product for each application. A recommended amount is 0.1 ml to cover an area of approximately 4-5 cm².[3] This removes the guesswork associated with methods like the fingertip unit.
-
Issue 3: Differentiating between an irritant and an allergic reaction.
-
Question: We are observing redness and some scaling at the application site, but we are unsure if it's a true allergic reaction or just irritation. How can we tell the difference?
-
Answer: Because ROAT avoids occlusion, irritant reactions are less common than in patch testing, but can still occur.[3] Allergic reactions typically present as eczema (e.g., erythema, papules, vesicles), while irritant reactions may appear as glazed or pleated skin, mild erythema, or follicular papules.[2]
-
Recommendation: Use a standardized grading scale for reading ROAT results. Often, a true positive allergic reaction begins with follicular papules.[11] If results remain ambiguous, a follow-up patch test with the individual ingredients may be necessary.
-
Data Presentation
Table 1: Comparison of ROAT and Patch Test Positivity with Different Vehicles in this compound Pivalate-Positive Patients
| Test Type | Vehicle | Number of Patients Tested (n) | Positive Results | Percentage Positive (%) | p-value |
| ROAT | Hydrocortisone Cream | 20 | 15 | 75% | 0.02[4][5] |
| ROAT | Hydrocortisone Ointment | 16 | 6 | 38% | 0.02[4][5] |
| Patch Test | Hydrocortisone Cream | 27 | 23 | 85% | < 0.0001[4][5] |
| Patch Test | Hydrocortisone Ointment | 14 | 1 | 7% | < 0.0001[4][5] |
Experimental Protocols
Standardized ROAT Protocol for this compound Pivalate
This protocol is designed to maximize reproducibility and minimize variability.
-
Subject Selection:
-
Test Site Selection and Preparation:
-
Application Procedure:
-
Amount: Using a 1 ml syringe, dispense exactly 0.1 ml of the this compound pivalate cream onto the test site for each application.[3]
-
Application: Gently spread the cream over the designated 5 cm x 5 cm area. Do not occlude (cover) the site.
-
Duration: Continue applications for a minimum of 7 days, unless a positive reaction develops earlier.[2][14] Some protocols may extend to 3-4 weeks if suspicion is high and no reaction has appeared.[11]
-
Reading and Evaluation:
-
Schedule: Perform visual assessments daily. Formal readings should be conducted on Day 3 or 4 and again on Day 7.[9]
-
Scoring: Grade any observed reaction using a standardized scale (e.g., 0 = No reaction; 1 = Faint erythema, follicular papules; 2 = Clear erythema, papules, possible vesicles; 3 = Strong reaction with vesicles).[11]
-
Positive Result: A positive result is typically defined as the development of eczema (e.g., erythema and papules) at the application site, usually appearing between 2-4 days.[2]
-
Visualizations
Signaling Pathway
Caption: this compound pivalate acts on the glucocorticoid receptor to modulate gene transcription.[6]
Experimental Workflow
Caption: Standardized workflow for the Repeated Open Application Test (ROAT).[1][2][3]
Troubleshooting Logic
Caption: Decision tree for troubleshooting sources of variability in ROAT results.[3][4][9]
References
- 1. dermnetnz.org [dermnetnz.org]
- 2. Patch tests - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Practical suggestions to improve standardization of repeated open application testing (ROAT) for daily use products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical relevance of this compound pivalate-positive patch tests and questionable bioequivalence of different hydrocortisone preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Pharmacological study of a new anti-inflammatory steroid, this compound pivalate (JO 1016) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Isolation and identification of major metabolites of this compound pivalate in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. bitesizebio.com [bitesizebio.com]
- 11. researchgate.net [researchgate.net]
- 12. medicaljournalssweden.se [medicaljournalssweden.se]
- 13. pro.dermnetnz.org [pro.dermnetnz.org]
- 14. The repeated open application test (ROAT) - PubMed [pubmed.ncbi.nlm.nih.gov]
Challenges in establishing a dose-response curve for Tixocortol pivalate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the dose-response relationship of Tixocortol pivalate.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is establishing a classic systemic dose-response curve for the anti-inflammatory effects of this compound pivalate so challenging?
A1: Establishing a traditional systemic dose-response curve for this compound pivalate (TP) is inherently difficult due to its unique pharmacological profile. TP is designed as a "dissociated" corticosteroid, exhibiting potent local anti-inflammatory effects with minimal systemic glucocorticoid activity[1]. This characteristic is a result of its rapid and extensive metabolism in the liver and red blood cells into inactive metabolites that have no binding affinity for the glucocorticoid receptor[1][2][3]. Consequently, unchanged this compound pivalate is often not detected in urine after administration[2][4]. This rapid inactivation prevents the systemic side effects commonly associated with corticosteroid therapy but also complicates the establishment of a clear dose-response relationship at the systemic level[1].
Q2: We are observing high variability in our in-vivo dose-response experiments. What are the potential contributing factors?
A2: High variability in in-vivo experiments with this compound pivalate can be attributed to several factors related to its pharmacokinetics:
-
Rapid Metabolism: this compound pivalate undergoes swift and extensive first-pass metabolism, leading to a very short half-life and low systemic bioavailability (10-20% after oral administration)[4][5]. This rapid clearance can lead to inconsistent systemic exposure and, therefore, a variable response.
-
Local vs. Systemic Effects: The primary activity of TP is localized to the site of application[4][6]. Any systemic anti-inflammatory effect is significantly less pronounced compared to its local action. Variability in local application technique, absorption at the application site, and individual differences in skin or mucosal properties can all contribute to inconsistent results.
-
Route of Administration: The route of administration (e.g., oral, intrarectal, intranasal) significantly impacts the already low systemic exposure[7]. Experiments must be carefully designed to ensure consistent delivery to the target site.
Q3: How can we design an experiment to demonstrate a dose-response relationship for this compound pivalate's local anti-inflammatory activity?
A3: Given the challenges with systemic dose-response, focusing on local administration and local markers of inflammation is a more effective approach. Consider the following experimental design:
-
Topical Inflammation Model: Utilize a well-established animal model of topical inflammation, such as croton oil-induced ear edema in mice or arachidonic acid-induced ear edema in rats.
-
Dose-Range Application: Apply a range of concentrations of this compound pivalate directly to the inflamed tissue.
-
Local Endpoints: Measure local inflammatory markers at the site of application. These can include:
-
Reduction in tissue swelling (edema).
-
Histological analysis of inflammatory cell infiltration.
-
Measurement of local pro-inflammatory cytokine levels (e.g., TNF-α, IL-1β) in tissue homogenates.
-
-
Control Groups: Include a vehicle control group and a positive control group with a corticosteroid known to have both local and systemic effects (e.g., hydrocortisone acetate) to validate the model[6].
Q4: Are there any established dose concentrations for this compound pivalate in non-clinical or clinical settings?
A4: this compound pivalate is often used in patch testing for allergic contact dermatitis, and in this context, specific concentrations have been investigated. Concentrations of 0.1% and 1.0% in petrolatum are commonly used, with studies showing no statistically significant difference between the two for detecting sensitization, though 1% is often recommended for screening[8]. In animal studies, doses have varied widely depending on the model and route of administration. For instance, in rats, oral doses have ranged from 25 to 1500 mg/kg to study its pharmacokinetics, while subcutaneous doses up to 300 mg/kg have been used to assess its lack of systemic glucocorticoid activity[5][6].
Quantitative Data Summary
Table 1: Comparative Pharmacokinetics of this compound Pivalate (TP) and Cortisol in Rats [5]
| Parameter | This compound Pivalate (TP) | Cortisol |
| Plasma Clearance (Cl) | 33.3 L/h/kg | 4.7 L/h/kg |
| Volume of Distribution (Vd) | 21.7 L/kg | 1.9 L/kg |
| Oral Bioavailability | 0.10 - 0.20 | Complete |
| Plasma Cmax (after 25 mg/kg p.o.) | ~100 times less than cortisol | - |
Experimental Protocols
Protocol 1: Standard this compound Pivalate Patch Test for Allergic Contact Dermatitis
This protocol is a standard method for assessing contact allergy to corticosteroids, for which this compound pivalate is a marker[9][10].
-
Allergen Preparation: this compound pivalate is prepared at a concentration of 1.0% in petrolatum.
-
Patch Application: A small amount of the preparation is applied to a Finn Chamber® on Scanpor® tape. The patch is then applied to the upper back of the subject.
-
Application Duration: The patch remains in place for 48 hours. The subject is instructed to keep the area dry.
-
Readings:
-
First Reading (Day 3): The patch is removed at 48 hours, and the first reading is performed on day 3.
-
Second Reading (Day 7): A second reading is performed on day 7 to detect any delayed reactions.
-
-
Scoring: Reactions are scored according to the International Contact Dermatitis Research Group (ICDRG) criteria.
Visualizations
Caption: Rapid metabolism of this compound pivalate leading to inactive metabolites and low systemic bioavailability.
Caption: Experimental workflow for establishing a local dose-response curve for this compound pivalate.
Caption: Glucocorticoid receptor signaling pathway for this compound pivalate, highlighting transactivation and transrepression.
References
- 1. benchchem.com [benchchem.com]
- 2. Isolation and identification of major metabolites of this compound pivalate in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. This compound | C21H30O4S | CID 162955 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Comparative pharmacokinetic studies of this compound pivalate and cortisol in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacological study of a new anti-inflammatory steroid, this compound pivalate (JO 1016) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound pivalate, a corticosteroid with no systemic glucocorticoid effect after oral, intrarectal, and intranasal application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound pivalate: what is the right concentration? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Corticosteroid Markers: Part I. This compound-21-Pivalate » SmartPractice Blog [blog.smartpractice.com]
- 10. benchchem.com [benchchem.com]
Long-term stability of Tixocortol pivalate solutions for laboratory use
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term stability of Tixocortol pivalate solutions for laboratory use. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to ensure the integrity and reliability of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and questions regarding the stability of this compound pivalate solutions.
Q1: My this compound pivalate solution appears cloudy or has precipitated. What should I do?
A1: Precipitation is a common issue due to the low aqueous solubility of this compound pivalate. Follow these troubleshooting steps:
-
Verify Concentration: Ensure the concentration of your solution does not exceed the solubility limit in the chosen solvent.
-
Co-Solvent Use: For aqueous-based experiments, prepare a concentrated stock solution in an organic solvent like DMSO first, then dilute it into your aqueous buffer. The final concentration of the organic solvent should be kept low to avoid affecting your experimental system.[1]
-
pH Adjustment: The stability of corticosteroids can be pH-dependent. Maintain a pH close to neutral (6.5-7.4) for your aqueous solutions.[1]
-
Gentle Warming & Sonication: If precipitation occurs upon storage, gentle warming in a water bath (e.g., 37°C) or sonication can help redissolve the compound. However, be cautious with temperature-sensitive experiments.
-
Filtration: If precipitation persists and you only need the soluble fraction, you can filter the solution using a suitable syringe filter (e.g., 0.22 µm PTFE for organic solvents). Note that this will reduce the effective concentration.
Q2: What is the recommended solvent for preparing this compound pivalate stock solutions?
A2: Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing concentrated stock solutions of this compound pivalate due to its good solubilizing properties for lipophilic compounds.[1] For applications where DMSO is not suitable, other organic solvents like ethanol can be used. A study has shown that ethanolic solutions of this compound pivalate are stable for at least one year under various storage conditions.[2][3]
Q3: How should I store my this compound pivalate solutions to ensure long-term stability?
A3: Proper storage is critical for maintaining the stability of your this compound pivalate solutions.
-
Stock Solutions (in DMSO or Ethanol): For long-term storage, it is recommended to store stock solutions in small aliquots in tightly sealed vials at -20°C or -80°C to minimize freeze-thaw cycles.[1]
-
Aqueous Working Solutions: Aqueous solutions are generally less stable and should ideally be prepared fresh on the day of use. For short-term storage (hours to a few days), refrigeration at 2-8°C is recommended.[1]
-
Protection from Light: Protect all solutions from light to prevent potential photodegradation.[1]
Q4: For how long are this compound pivalate solutions stable?
A4: The stability of this compound pivalate solutions is highly dependent on the solvent and storage conditions.
-
In Ethanol and Petrolatum: this compound pivalate preparations in ethanol and petrolatum have been shown to be stable for at least one year, irrespective of whether they are stored at room temperature, refrigerated, or deep frozen.[2][3]
-
In DMSO (Stock Solution): When stored properly at -20°C or -80°C, DMSO stock solutions are generally usable for up to one month.[4]
-
In Aqueous Buffers: The stability in aqueous solutions is lower and is influenced by pH. It is best to prepare these solutions fresh. If storage is necessary, a preliminary stability study for your specific formulation and storage duration is recommended.[1]
Q5: What are the potential degradation pathways for this compound pivalate in solution?
A5: While specific forced degradation studies on this compound pivalate are not widely published, based on its structure as a corticosteroid ester, the following degradation pathways are likely:
-
Hydrolysis: The ester linkage in this compound pivalate can be susceptible to hydrolysis, especially under acidic or basic conditions, which would cleave the pivalate group. The stability of ester-containing corticosteroids is known to be pH-dependent.[1]
-
Oxidation: The corticosteroid structure itself can be prone to oxidation.
-
Photodegradation: Exposure to light can induce degradation. It is always recommended to protect solutions from light.[1]
Metabolic degradation pathways in biological systems are well-documented and involve transformations such as reduction of the 3-keto and C-20 carbonyl groups, oxidation of the C-11 alcohol, cleavage of the C-17 side chain, and metabolism of the C-21 thiol ester.[5]
Data Presentation
Table 1: Summary of this compound Pivalate Solution Stability
| Solvent | Concentration | Storage Temperature | Duration | Stability Outcome | Citation(s) |
| Ethanol | Not Specified | Room Temp, Refrigerated, Deep Frozen | At least 1 year | Stable (≤20% decrease from initial value) | [2][3] |
| Petrolatum | Not Specified | Room Temp, Refrigerated, Deep Frozen | At least 1 year | Stable (≤20% decrease from initial value) | [2][3] |
| DMSO (Stock) | e.g., 10 mM | -20°C or -80°C | Up to 1 month | Recommended storage duration | [1][4] |
| Aqueous Buffer | Varies | 2-8°C | Hours to a few days | Recommended for short-term storage | [1] |
Experimental Protocols
Protocol 1: Preparation of a this compound Pivalate Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound pivalate in DMSO.
Materials:
-
This compound pivalate powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
-
Sterile, filtered pipette tips
-
Vortex mixer
-
Calibrated analytical balance
Procedure:
-
Weighing: In a sterile microcentrifuge tube, accurately weigh the desired amount of this compound pivalate powder. For a 10 mM solution, this would be 4.626 mg per 1 mL of DMSO.
-
Dissolution: Add the appropriate volume of DMSO to achieve the desired stock concentration.
-
Vortexing: Vortex the tube vigorously until the this compound pivalate is completely dissolved. If necessary, gentle warming in a 37°C water bath can aid dissolution.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[1]
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Stability Analysis
This protocol provides a general method for analyzing the stability of this compound pivalate solutions using HPLC with UV detection. This method can be adapted to create a stability-indicating method by validating its ability to separate the intact drug from its degradation products.
Instrumentation and Materials:
-
HPLC system with a pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
This compound pivalate reference standard
-
HPLC grade acetonitrile and water
-
Methanol (for sample preparation)
-
0.45 µm membrane filters
Chromatographic Conditions (Starting Point):
-
Mobile Phase: A mixture of acetonitrile and water. The exact ratio should be optimized to achieve good separation.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Procedure:
-
Standard Preparation: Prepare a stock solution of the this compound pivalate reference standard in methanol. From this stock, prepare a series of working standards by diluting with the mobile phase to create a calibration curve.
-
Sample Preparation:
-
For solutions in organic solvents (e.g., DMSO, ethanol), dilute an aliquot of the sample with the mobile phase to a concentration within the calibration range.
-
For aqueous solutions, an extraction step may be necessary depending on the matrix.
-
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Data Analysis: Quantify the amount of this compound pivalate remaining in the samples by comparing the peak area to the calibration curve. The appearance of new peaks may indicate the formation of degradation products.
Visualizations
Caption: Workflow for preparing and using this compound pivalate solutions.
Caption: Decision tree for troubleshooting precipitation issues.
References
Validation & Comparative
Comparative Analysis of Tixocortol and Beclomethasone Dipropionate on Collagen Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of two corticosteroids, Tixocortol pivalate and Beclomethasone dipropionate, on collagen synthesis. The inhibitory effect of glucocorticoids on collagen production is a primary factor in skin atrophy, a common side effect of topical corticosteroid therapy. Understanding the differential effects of these agents is crucial for the development of safer anti-inflammatory therapies. This analysis is supported by experimental data, detailed methodologies, and visualizations of the underlying biological and experimental processes.
Mechanism of Action: Glucocorticoid Effect on Collagen Gene Expression
Glucocorticoids regulate collagen synthesis primarily at the transcriptional level. The mechanism involves the intracellular glucocorticoid receptor (GR), which is part of the nuclear receptor superfamily.[1][2]
-
Ligand Binding and Translocation: The corticosteroid molecule diffuses across the cell membrane and binds to the GR in the cytoplasm.[2]
-
Nuclear Translocation: Upon binding, the GR-ligand complex undergoes a conformational change and translocates into the nucleus.[1][2]
-
Transcriptional Regulation: In the nucleus, the activated complex modulates the expression of target genes. It can down-regulate the expression of procollagen genes, such as COL1A1 and COL1A2 (which code for Type I collagen), by binding to specific DNA sequences known as Glucocorticoid Response Elements (GREs) or by interfering with other key transcription factors.[3][4][5]
-
TGF-β Pathway Interference: Glucocorticoids can also indirectly inhibit collagen synthesis by decreasing the secretion of Transforming Growth Factor-beta (TGF-β), a potent stimulator of collagen gene expression.[3]
This pathway leads to a reduction in the synthesis of procollagen mRNA and, consequently, a decrease in the production of collagen proteins by fibroblasts.[3][4]
Comparative Data on Collagen Synthesis Inhibition
Experimental data indicates a significant difference in potency between Beclomethasone dipropionate and this compound pivalate concerning their effects on collagen metabolism. Beclomethasone dipropionate consistently demonstrates a more marked impact.
| Drug | Experimental System | Key Finding | Quantitative Data | Reference |
| Beclomethasone dipropionate | Mouse Calvariae (in vitro) | More potent effect on collagen metabolism compared to this compound pivalate. | Effective at lower concentrations than this compound. | [6] |
| This compound pivalate | Mouse Calvariae (in vitro) | Significantly less potent; much less likely to cause degenerative changes in connective tissue. | Effective only at much higher concentrations than Beclomethasone. | [6] |
| Beclomethasone dipropionate | Asthmatic Children (in vivo, inhaled) | Suppresses systemic collagen and bone turnover more markedly than Budesonide. | Serum PIIINP (Type III procollagen) reduced by 36%. Serum PICP (Type I procollagen) reduced by 20%. | [7] |
PIIINP: Aminoterminal propeptide of type III procollagen. PICP: Carboxyterminal propeptide of type I procollagen.
The data collectively suggests that this compound pivalate possesses a more favorable profile regarding the adverse effect of collagen synthesis inhibition, a crucial factor for topical therapies where skin atrophy is a concern.[6]
Experimental Protocols
The following outlines a standard methodology for the in vitro comparative assessment of corticosteroid effects on collagen synthesis in human dermal fibroblasts.
Objective: To quantify the dose-dependent effects of this compound pivalate and Beclomethasone dipropionate on the synthesis of Type I and Type III collagen.
1. Cell Culture:
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 0.15 mM L-ascorbic acid (ascorbate is essential for procollagen processing).[9][10]
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO₂. Grow cells to confluence in 6-well plates.
2. Corticosteroid Treatment:
-
Prepare stock solutions of this compound pivalate and Beclomethasone dipropionate in a suitable solvent (e.g., DMSO).
-
Once cells are confluent, replace the growth medium with a serum-free or low-serum medium containing the corticosteroids at various concentrations (e.g., 0.01 µM to 10 µM).
-
Include a vehicle control group treated with the solvent alone.
-
Incubate the cells for a defined period, typically 24 to 48 hours.
3. Quantification of Collagen Synthesis:
-
Sample Collection: After incubation, collect the cell culture supernatant.
-
Assay Method: Use a quantitative radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA) to measure the concentration of procollagen propeptides in the supernatant.
-
Target Analytes: Aminoterminal propeptide of type I procollagen (PINP) and aminoterminal propeptide of type III procollagen (PIIINP).[11] These propeptides are released stoichiometrically during collagen formation and serve as reliable markers for de novo synthesis.
-
-
Alternative Method (Radioactive Labeling):
4. Data Analysis:
-
Normalize the propeptide concentrations to the total protein content or cell number in each well.
-
Express the results for each treatment group as a percentage of the vehicle control.
-
Calculate the IC₅₀ (half-maximal inhibitory concentration) for each compound to quantitatively compare their potency.
References
- 1. Reversion of glucocorticoid-induced senescence and collagen synthesis decrease by LY294002 is mediated through p38 in skin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Glucocorticoid Receptor Target Genes That Potentially Inhibit Collagen Synthesis in Human Dermal Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glucocorticoids coordinately regulate type I collagen pro alpha 1 promoter activity through both the glucocorticoid and transforming growth factor beta response elements: a novel mechanism of glucocorticoid regulation of eukaryotic genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glucocorticoids decrease the synthesis of type I procollagen mRNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Influence of corticosteroids on chemotactic response and collagen metabolism of human skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CAS:50-03-3 - FACTA Search [nactem.ac.uk]
- 7. Bone and collagen turnover during treatment with inhaled dry powder budesonide and beclomethasone dipropionate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of corticosteroids on the growth and metabolism of fibroblasts cultured from human skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Procollagen I synthesis in human skin fibroblasts: effect on culture conditions on biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of long-term inhaled corticosteroids on skin collagen synthesis and thickness in asthmatic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Glucocorticoids stimulate collagen and noncollagen protein synthesis in cultured vascular smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibitory effects of glucocorticoids on collagen synthesis by mouse sponge granulomas and granuloma fibroblasts in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
Tixocortol Pivalate: A Comparative Guide to Cross-Reactivity with Topical Corticosteroids
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Tixocortol pivalate's cross-reactivity profile with other topical corticosteroids, supported by experimental data. This compound pivalate, a non-halogenated corticosteroid, is a crucial marker for identifying contact allergy to corticosteroids. Understanding its cross-reactivity patterns is essential for the diagnosis and management of allergic contact dermatitis and for the development of safer topical steroid formulations.
Quantitative Analysis of Cross-Reactivity
Patch testing is the primary method for assessing cross-reactivity among corticosteroids. The following tables summarize quantitative data from key studies investigating the cross-reaction patterns in patients sensitized to this compound pivalate.
Table 1: Cross-Reactivity in this compound Pivalate-Positive Patients
| Corticosteroid | Number of this compound Pivalate-Positive Patients Tested | Number of Patients with Positive Cross-Reaction | Percentage of Cross-Reactivity (%) | Corticosteroid Group |
| Hydrocortisone | 11 | 11 | 100% | A |
| Prednisolone | 11 | Varies by study | - | A |
| Methylprednisolone | 52 | 35 | 67.3% | A |
| Hydrocortisone-17-butyrate | - | - | - | D2 |
| Budesonide | - | - | - | B |
| Amcinonide | - | No cross-reactivity observed in one study | 0% | B |
Data compiled from multiple sources. The cross-reactivity of prednisolone varied in the studies reviewed. In one study of 52 patients positive for a this compound pivalate-containing product, 30 also reacted to prednisolone.[1]
Table 2: Patch Test Positivity Rates in a Large Cohort (n=1188)
| Corticosteroid | Percentage of Patients with Allergic Reaction (%) |
| This compound pivalate | 5.03% |
| Budesonide | 2.61% |
| Desoximetasone | 1.68% |
| Clobetasol propionate | 1.18% |
| Triamcinolone acetonide | 0.41% |
This table, adapted from a retrospective study at the Mayo Clinic, shows the rates of allergic reactions to various corticosteroids in a large group of patients undergoing patch testing.[2]
Corticosteroid Classification and Cross-Reactivity
Topical corticosteroids are classified into groups based on their chemical structure, which helps predict cross-reactivity patterns.[3][4][5] this compound pivalate belongs to Group A.[3][4]
-
Group A (Hydrocortisone type): Includes hydrocortisone, prednisolone, and methylprednisolone. Cross-reactions within this group are common.[3][4][6]
-
Group B (Triamcinolone acetonide type): Includes triamcinolone acetonide, budesonide, and fluocinonide.[4]
-
Group C (Betamethasone type): Includes betamethasone and dexamethasone.[4]
-
Group D1 (Betamethasone dipropionate type): Halogenated and C16-methylated molecules.[3][7]
-
Group D2 (Methylprednisolone aceponate type): "Labile" prodrug esters without C16-methylation.[3][7]
A more recent classification system proposes three groups, with Group 1 encompassing the former Groups A and D2, and budesonide.[7]
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing cross-reactivity studies.
Human Patch Testing
Objective: To identify individuals with delayed-type hypersensitivity to specific corticosteroids.
Protocol:
-
Patient Selection: Patients with a history of chronic dermatitis or suspected allergic contact dermatitis to topical corticosteroids are selected.[8]
-
Pre-test Instructions: Patients are advised to avoid topical corticosteroids on the test area for at least two weeks and systemic corticosteroids for at least one month prior to testing.[9][10]
-
Allergen Preparation: Corticosteroids are prepared in appropriate vehicles (e.g., petrolatum) at standardized concentrations (e.g., this compound pivalate 1.0% in petrolatum).
-
Application: Small quantities of the allergens are applied to aluminum chambers (Finn Chambers®) on an adhesive tape. The patches are then applied to the patient's upper back.[11]
-
Occlusion: The patches are left in place for 48 hours, during which the patient is instructed to avoid getting their back wet and to limit physical activity to prevent sweating.[9][11]
-
Reading: The patches are removed after 48 hours, and an initial reading is performed. A second reading is typically done at 72 or 96 hours.[12] Some reactions may be delayed and a final reading at 7 days can be beneficial.[12]
-
Interpretation: Reactions are graded based on the intensity of erythema, infiltration, and vesiculation.
Guinea Pig Maximization Test (GPMT) - OECD Guideline 406
Objective: To assess the skin sensitization potential of a substance in an animal model.[13][14][15][16][17]
Protocol:
-
Animal Selection: Young, healthy adult guinea pigs are used.[13][14][16][17] A minimum of 10 animals are in the treatment group and 5 in the control group.[17]
-
Induction Phase - Day 0 (Intradermal Injections):
-
Three pairs of intradermal injections (0.1 ml each) are administered into the shaved shoulder region of the test animals.
-
Injection 1: Freund's Complete Adjuvant (FCA) mixed with water (1:1).
-
Injection 2: The test substance in a suitable vehicle.
-
Injection 3: The test substance emulsified in the FCA/water mixture.
-
Control animals receive injections of the vehicle and FCA/water mixture only.[13]
-
-
Induction Phase - Day 7 (Topical Application):
-
The test substance, prepared in petrolatum, is applied to a filter paper patch and secured over the injection sites with an occlusive dressing for 48 hours.
-
-
Challenge Phase - Day 21:
-
A non-irritating concentration of the test substance and the vehicle alone are applied to separate sites on the flank of both test and control animals using an occlusive patch.
-
-
Reading: The patches are removed after 24 hours, and the challenge sites are observed for erythema and edema at 48 and 72 hours after patch application.
-
Interpretation: The incidence and severity of skin reactions in the test group are compared to the control group. A substance is classified as a sensitizer if a certain percentage of animals show a positive reaction (e.g., at least 30% for an adjuvant test).[17]
Visualizing Experimental and Biological Pathways
To better understand the processes involved in cross-reactivity studies, the following diagrams illustrate a typical experimental workflow and the underlying biological signaling pathway.
Conclusion
The available data robustly support the role of this compound pivalate as a primary screening agent for contact allergy to Group A corticosteroids, with a very high rate of cross-reactivity with hydrocortisone. While cross-reactivity with other corticosteroid groups is less common, it is not unheard of, highlighting the complexity of the immune response to these drugs. The provided experimental protocols for patch testing and the Guinea Pig Maximization Test offer standardized methods for further investigation into these cross-reactivity patterns. The signaling pathway diagram illustrates the cell-mediated immune response that underlies these allergic reactions. This guide serves as a foundational resource for researchers and professionals in the field, enabling a more informed approach to the study and development of topical corticosteroids.
References
- 1. Reactivity of this compound pivalate-positive patients in intradermal and oral provocation tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Results of patch testing to a corticosteroid series: a retrospective review of 1188 patients during 6 years at Mayo Clinic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdn-uat.mdedge.com [cdn-uat.mdedge.com]
- 4. minarsdermatology.com [minarsdermatology.com]
- 5. dermatitisacademy.com [dermatitisacademy.com]
- 6. medicaljournalssweden.se [medicaljournalssweden.se]
- 7. researchgate.net [researchgate.net]
- 8. cutaneousallergy.org [cutaneousallergy.org]
- 9. laderaderm.com [laderaderm.com]
- 10. asthmaallergysinuscenter.com [asthmaallergysinuscenter.com]
- 11. stanfordhealthcare.org [stanfordhealthcare.org]
- 12. bdng.org.uk [bdng.org.uk]
- 13. Skin sensitization test (oecd 406) | PPTX [slideshare.net]
- 14. catalog.labcorp.com [catalog.labcorp.com]
- 15. eurolab.net [eurolab.net]
- 16. oecd.org [oecd.org]
- 17. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Tixocortol Pivalate: A Key Screening Marker for Group A Corticosteroid Allergy
A Comparative Guide for Researchers and Drug Development Professionals
Allergic contact dermatitis (ACD) to corticosteroids, a paradoxical inflammatory reaction to anti-inflammatory drugs, presents a significant diagnostic challenge. Identifying the causative agent is crucial for effective patient management and the development of safer therapeutic alternatives. Tixocortol pivalate has emerged as a valuable screening marker for identifying sensitization to Group A corticosteroids, a class that includes hydrocortisone and prednisolone. This guide provides a comprehensive comparison of this compound pivalate with other screening agents, supported by experimental data, detailed protocols, and visual representations of the underlying immunological mechanisms.
Performance Comparison of Corticosteroid Screening Markers
The diagnosis of corticosteroid allergy primarily relies on patch testing. This compound pivalate, budesonide, and hydrocortisone-17-butyrate are the most commonly used screening markers to detect sensitization to different groups of corticosteroids. The selection of appropriate screening agents is critical for maximizing detection rates.
A positive patch test to this compound pivalate is a strong indicator of allergy to Group A corticosteroids.[1][2] Studies have shown that a significant percentage of patients with dermatitis react to this compound pivalate in patch testing. For instance, one study of 727 patients found that 3.9% reacted to this compound pivalate.[3] In contrast, another study reported that this compound pivalate alone would identify fewer than 50% of all corticosteroid allergies, underscoring the need for a broader panel of screening agents.[2]
Budesonide is recognized as a good marker for Group B corticosteroid allergy and also detects some Group D allergies.[4] Hydrocortisone-17-butyrate is another important screening agent, particularly for Group D2 corticosteroids.[5] The combination of this compound pivalate and budesonide has been shown to detect a large majority of corticosteroid-allergic patients.[4] Some studies suggest that the most effective screening panel includes this compound pivalate and hydrocortisone-17-butyrate.[3]
Table 1: Prevalence of Positive Patch Test Reactions to Corticosteroid Screening Markers
| Screening Marker | Corticosteroid Group Detected | Prevalence of Positive Reactions (%) | Study Population (n) | Reference(s) |
| This compound Pivalate | Group A | 2.9 - 3.9 | 727 - 1536 | [3][6] |
| Budesonide | Group B (and some D) | 0.87 - 77.8 | Varied | [4][7] |
| Hydrocortisone-17-Butyrate | Group D2 | 0.43 - 51.8 | Varied | [3][4][7] |
| Hydrocortisone | Group A | 0.4 | 521 | [3] |
Prevalence rates can vary significantly based on the study population, geographic location, and specific patch test methodology used.
Experimental Protocols
Accurate and reproducible patch testing is fundamental to the diagnosis of corticosteroid allergy. The following is a standardized protocol for patch testing with this compound pivalate.
Patch Test Protocol for this compound Pivalate
1. Allergen Preparation:
-
This compound pivalate is typically prepared at a concentration of 0.1% to 1.0% in petrolatum (pet.) or ethanol. The choice of vehicle can influence test results.[2]
2. Patch Application:
-
Apply a small amount of the this compound pivalate preparation onto a standard patch test chamber (e.g., Finn Chambers®).
-
The patch is typically applied to the upper back of the patient. The skin should be clean, dry, and free from any existing dermatitis.
-
The patches should remain in place for 48 hours. Patients should be advised to avoid getting the test area wet.
3. Patch Removal and Readings:
-
The patches are removed after 48 hours.
-
The first reading is performed at 48 hours (Day 2) or 72 hours (Day 3).
-
A second, and often crucial, reading is performed at 96 hours (Day 4) or Day 7, as delayed reactions to corticosteroids are common.[8]
4. Interpretation of Results:
-
Reactions are graded according to the International Contact Dermatitis Research Group (ICDRG) criteria:
-
- : Negative reaction
-
? : Doubtful reaction (faint erythema)
-
+ : Weak positive reaction (erythema, infiltration, papules)
-
++ : Strong positive reaction (erythema, infiltration, papules, vesicles)
-
+++ : Extreme positive reaction (bullous or ulcerative reaction)
-
Signaling Pathways and Diagnostic Workflow
The development of allergic contact dermatitis to corticosteroids is a complex T-cell mediated immune response. Corticosteroids, being small molecules (haptens), must first bind to carrier proteins in the skin to become immunogenic.[9][10][11]
Signaling Pathway of Corticosteroid-Induced Allergic Contact Dermatitis
The following diagram illustrates the key steps in the signaling pathway leading to an allergic reaction to corticosteroids.
References
- 1. medicaljournalssweden.se [medicaljournalssweden.se]
- 2. Corticosteroid Markers: Part I. This compound-21-Pivalate » SmartPractice Blog [blog.smartpractice.com]
- 3. Screening for corticosteroid contact sensitivity. Comparison of this compound pivalate, hydrocortisone-17-butyrate and hydrocortisone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Contact allergy in the population of patients with chronic inflammatory dermatoses and contact hypersensitivity to corticosteroids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Contact hypersensitivity to this compound pivalate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The benefit of late patch test readings in corticosteroid allergy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ftp.cdc.gov [ftp.cdc.gov]
- 10. The importance of hapten-protein complex formation in the development of drug allergy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Haptenation: Chemical Reactivity and Protein Binding - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Tixocortol Pivalate and Budesonide in Patch Testing for Corticosteroid Allergy
For Immediate Release
In the realm of dermatological diagnostics, particularly in the identification of allergic contact dermatitis (ACD) to corticosteroids, tixocortol-21-pivalate and budesonide serve as crucial screening agents. This guide provides a comprehensive comparison of their performance in patch testing, supported by experimental data, to inform researchers, scientists, and drug development professionals.
This compound pivalate is a key indicator for allergies to corticosteroids of Group A, while budesonide is the primary marker for Group B allergies and can also detect sensitivities to some Group D2 corticosteroids.[1][2] Their inclusion in standard patch test series is paramount for the accurate diagnosis of corticosteroid hypersensitivity.[2][3]
Quantitative Comparison of Patch Test Reactivity
The prevalence of positive patch test reactions to this compound pivalate and budesonide has been extensively studied, providing valuable data on their diagnostic utility. The following tables summarize findings from large-scale retrospective studies, offering a quantitative perspective on their performance.
| Study (Year) | Total Patients Tested | Positive Reactions to this compound Pivalate (%) | Positive Reactions to Budesonide (%) |
| North American Contact Dermatitis Group (2007-2014)[4] | 17,978 | 2.26% | 0.87% |
| Spanish Study (2022-2023)[5][6] | 4,338 | 0.21% | 0.55% |
| Retrospective Analysis (2006-2020)[6] | 6,823 | 1.6% | 1.2% |
Table 1: Prevalence of Positive Patch Test Reactions
| Study (Year) | Strength of Positive Reactions (++ or +++) to this compound Pivalate | Strength of Positive Reactions (++ or +++) to Budesonide |
| North American Contact Dermatitis Group (2007-2014)[4] | >64% | >64% |
Table 2: Strength of Positive Patch Test Reactions
A retrospective analysis by the North American Contact Dermatitis Group between 2007 and 2014 found that this compound-21-pivalate was the most common corticosteroid allergen, with a positivity rate of 2.26%, followed by budesonide at 0.87%.[4] Notably, both allergens elicited strong positive reactions (defined as ++ or +++) in over 64% of cases.[4] In a Spanish study, budesonide was the more frequent sensitizer at 0.55% compared to this compound pivalate at 0.21%.[5][6] These variations highlight potential geographical differences in sensitization patterns.
Experimental Protocols for Patch Testing
A standardized methodology is critical for reliable and reproducible patch test results. The following protocol outlines the key steps for patch testing with this compound pivalate and budesonide.
1. Patient Preparation:
-
Patients should discontinue the use of topical corticosteroids on the test area (typically the back) for at least two weeks prior to testing.[3]
-
Oral corticosteroids should be stopped for at least one week before testing.[3]
-
The skin on the back should be clean and free of any lotions or oils.
2. Allergen Preparation and Application:
-
This compound-21-pivalate: Typically prepared at a concentration of 1.0% in petrolatum.[4]
-
Budesonide: Typically prepared at a concentration of 0.1% in petrolatum.[4]
-
The allergens are applied to Finn Chambers® on Scanpor® tape.
-
The patches are then applied to the upper back of the patient.
3. Patch Test Reading and Interpretation:
-
The patches are left in place for 48 hours.[7]
-
Initial reading is performed at 48 hours (Day 2) after patch removal.
-
Subsequent readings are crucial for detecting delayed reactions and are typically performed on Day 3 or 4, and again on Day 7.[8] A significant percentage of positive reactions to corticosteroids may only become apparent at the later reading.[8]
-
Reactions are scored according to the International Contact Dermatitis Research Group (ICDRG) criteria:
-
- : Negative reaction
-
?+ : Doubtful reaction (faint erythema only)
-
+ : Weak (non-vesicular) positive reaction (erythema, infiltration, papules)
-
++ : Strong (vesicular) positive reaction (erythema, infiltration, papules, vesicles)
-
+++ : Extreme positive reaction (intense erythema, infiltration, coalescing vesicles, bullae)
-
IR : Irritant reaction
-
Visualization of Experimental Workflow and Pathophysiological Mechanisms
To further elucidate the processes involved in patch testing and the underlying immunological response, the following diagrams are provided.
Cross-Reactivity Patterns
An important aspect of corticosteroid allergy is the potential for cross-reactions. This compound pivalate is a reliable marker for Group A corticosteroids.[7] Budesonide, belonging to Group B, can cross-react with other corticosteroids in its group and has also been shown to identify sensitivities to certain esters in Group D2.[3][9] A study on patients allergic to this compound pivalate demonstrated that all of them also reacted to hydrocortisone, another Group A corticosteroid, highlighting the strong cross-reactivity within this group.[10] However, there is little co-reactivity between this compound pivalate and budesonide, emphasizing the need to include both in a standard screening panel to avoid missing diagnoses.[1]
Conclusion
This compound pivalate and budesonide are indispensable tools in the diagnostic armamentarium for corticosteroid-induced allergic contact dermatitis. Their distinct yet complementary roles in identifying sensitivities to different corticosteroid groups underscore the importance of using them in conjunction for comprehensive screening. Understanding their comparative performance, supported by robust experimental data and standardized protocols, is essential for accurate diagnosis and improved patient outcomes in dermatological practice and research.
References
- 1. dermnetnz.org [dermnetnz.org]
- 2. Corticosteroid - Wikipedia [en.wikipedia.org]
- 3. laderaderm.com [laderaderm.com]
- 4. Allergic contact dermatitis to corticosteroids: experience of a referral clinic from 2014 to 2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Three-part scoring system (tripartite) for teledermatology versus International Contact Dermatitis Research Group criteria to interpret patch test readings: A comparative, observational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. stanfordhealthcare.org [stanfordhealthcare.org]
- 8. Allergic contact dermatitis caused by topical corticosteroids: A review for clinicoepidemiological presentation, evaluation, and management aspects - Cosmoderma [cosmoderma.org]
- 9. medicaljournalssweden.se [medicaljournalssweden.se]
- 10. Patch testing for corticosteroid allergy with low and high concentrations of this compound pivalate and budesonide - PubMed [pubmed.ncbi.nlm.nih.gov]
Tixocortol Pivalate: A Comparative Efficacy Analysis of Cream and Ointment Formulations
An objective comparison of tixocortol pivalate delivery and potential efficacy in cream versus ointment bases, supported by established experimental methodologies.
General Principles: Cream vs. Ointment
Topical drug delivery is significantly influenced by the formulation's vehicle. Creams are emulsions of oil and water, making them more cosmetically appealing and easier to spread. Ointments, conversely, are typically single-phase, lipophilic bases that are occlusive, meaning they form a layer on the skin that traps moisture.
| Feature | Cream Base | Ointment Base |
| Composition | Emulsion of water and oil | Primarily oil-based (e.g., petrolatum, mineral oil) |
| Properties | Water-washable, non-greasy, less occlusive | Greasy, emollient, highly occlusive |
| Skin Hydration | Less hydrating | Increases skin hydration by preventing water loss |
| Drug Penetration | Generally lower than ointments | Enhanced due to occlusive and hydrating effects |
| Patient Preference | Often preferred for cosmetic reasons and ease of use | May be considered greasy and less cosmetically elegant |
Generally, the occlusive nature of an ointment enhances the penetration of the active corticosteroid into the stratum corneum, leading to greater potency compared to a cream formulation of the same corticosteroid.[3]
Experimental Protocols for Efficacy Determination
To definitively compare the efficacy of this compound pivalate in cream versus ointment bases, standardized experimental protocols would be employed. The following sections detail the methodologies for the most relevant assays.
Vasoconstrictor Assay (VCA)
The vasoconstrictor assay is a well-established in vivo method for determining the bioequivalence and relative potency of topical corticosteroids.[4] The principle behind the VCA is the ability of corticosteroids to cause vasoconstriction in the dermal capillaries, leading to visible skin blanching. The degree of blanching is proportional to the potency of the corticosteroid formulation.
Experimental Workflow:
Caption: Workflow of a Vasoconstrictor Assay for Topical Corticosteroids.
Detailed Methodology:
-
Subject Recruitment: A panel of healthy volunteers with normal skin on their forearms is selected.
-
Application: Standardized amounts of the this compound pivalate cream and ointment formulations are applied to designated sites on the volar forearm. Untreated sites are used as controls.
-
Occlusion: The application sites are typically covered with an occlusive dressing for a specified duration (e.g., 6 to 16 hours).[5]
-
Assessment: After removal of the formulations, the degree of skin blanching at each site is visually assessed by trained, blinded observers at predetermined time points. A standardized scale (e.g., 0-4, where 0 is no blanching and 4 is maximal blanching) is used.
-
Instrumentation (Optional but Recommended): A chromameter can be used to provide objective, quantitative measurements of skin color changes.
-
Data Analysis: The blanching scores or chromameter readings for the cream and ointment formulations are statistically compared to determine if there is a significant difference in vasoconstrictive effect, and thus, potency.
In Vitro Skin Permeation Testing (IVPT)
In vitro skin permeation testing using Franz diffusion cells is a common method to evaluate the release and penetration of a drug from a topical formulation through a skin sample.[6] This method provides valuable data on how the vehicle influences drug delivery into and across the skin layers.
Experimental Workflow:
Caption: Workflow for In Vitro Skin Permeation Testing using Franz Diffusion Cells.
Detailed Methodology:
-
Skin Preparation: Excised human or animal (e.g., porcine) skin is prepared to a uniform thickness and mounted on Franz diffusion cells, with the stratum corneum facing the donor compartment.[7]
-
Formulation Application: A finite dose of the this compound pivalate cream or ointment is applied to the skin surface in the donor compartment.
-
Receptor Fluid: The receptor compartment is filled with a suitable buffer solution, maintained at a constant temperature (typically 32°C) to simulate physiological conditions.
-
Sampling: At predetermined time intervals, samples are withdrawn from the receptor fluid and replaced with fresh buffer.
-
Quantification: The concentration of this compound pivalate in the collected samples is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Data Analysis: The cumulative amount of drug permeated per unit area is plotted against time to determine the permeation profile and calculate key parameters like the steady-state flux (Jss) and permeability coefficient (Kp). At the end of the experiment, the amount of drug retained in different skin layers can also be determined.
Expected Outcomes and Comparative Efficacy
Based on the established principles of topical drug formulation, the following outcomes would be expected from the experimental protocols described above:
Vasoconstrictor Assay: It is anticipated that the this compound pivalate ointment would produce a greater vasoconstrictor response (i.e., a higher blanching score) compared to the cream formulation at the same concentration. This would indicate a higher potency for the ointment base.
In Vitro Skin Permeation: The IVPT studies would likely demonstrate a higher flux and greater penetration of this compound pivalate into and through the skin from the ointment base compared to the cream base. The occlusive nature of the ointment would facilitate the diffusion of the lipophilic this compound pivalate into the stratum corneum.
It is important to note that while these are the expected outcomes, the specific excipients used in each formulation can significantly influence drug release and penetration. For instance, a study on hydrocortisone, a related corticosteroid, found that cream formulations led to more frequent positive reactions in patch testing than ointments, suggesting that under certain conditions, a cream vehicle might enhance transepidermal penetration.[8] However, for therapeutic efficacy, the enhanced penetration and occlusivity of ointments are generally considered to result in higher potency.[3]
Conclusion
References
- 1. This compound pivalate, a corticosteroid with no systemic glucocorticoid effect after oral, intrarectal, and intranasal application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Corticosteroid - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Critical factors determining the potency of topical corticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. gmp-compliance.org [gmp-compliance.org]
- 6. mdpi.com [mdpi.com]
- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 8. Clinical relevance of this compound pivalate-positive patch tests and questionable bioequivalence of different hydrocortisone preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
Tixocortol Pivalate Demonstrates Higher Sensitization Detection Rate Compared to Hydrocortisone in Allergic Contact Dermatitis Screening
For Immediate Release
[City, State] – A comprehensive review of multiple clinical studies indicates that tixocortol pivalate is a more effective screening agent for corticosteroid contact allergy than hydrocortisone, consistently identifying a higher percentage of sensitized individuals. This finding is critical for researchers, scientists, and drug development professionals in the fields of dermatology and immunology, as it underscores the importance of selecting appropriate screening agents to accurately diagnose and study allergic contact dermatitis (ACD) induced by corticosteroids.
Allergic contact dermatitis to corticosteroids is a significant clinical challenge, often mimicking the very conditions it is intended to treat. Accurate identification of sensitization is paramount for patient care and for the development of safer topical therapies. This compound pivalate, a non-halogenated corticosteroid, has emerged as a superior marker for allergy to group A corticosteroids, which includes hydrocortisone.
Comparative Analysis of Sensitization Rates
Data from several key studies highlight the disparity in sensitization detection between this compound pivalate and hydrocortisone. A seminal study comparing screening corticosteroids found that out of 727 patients, 3.9% reacted to this compound pivalate, while only 0.4% of 521 patients showed an allergic reaction to hydrocortisone[1]. Another multicenter study involving 7,238 patients reported that 1.3% had positive reactions to this compound pivalate[2]. These findings consistently position this compound pivalate as a more sensitive indicator of corticosteroid allergy.
The higher detection rate of this compound pivalate is thought to be due to its molecular structure, which may facilitate binding to skin proteins to form an antigen, a critical step in the sensitization process[3]. While a positive patch test to this compound pivalate is a strong indicator of hydrocortisone allergy, it is important to note that it may also reveal sensitivity to other group A corticosteroids[2][4].
| Study Cohort Size | This compound Pivalate Positive Reactions | Hydrocortisone Positive Reactions | Reference |
| 727 patients | 3.9% (28 patients) | 0.4% (2 of 521 patients) | [1] |
| 7238 patients | 1.3% | Not specified in this study | [2] |
| 1306 patients | 5.2% (to 0.1% in ethanol) | Not specified in this study | [5][6] |
| 3594 patients | 0.8% | Not specified in this study | [2] |
| 6823 patients | 1.6% | Not specified in this study | [7] |
Experimental Protocols
The standard method for diagnosing corticosteroid allergy is the patch test. The methodologies outlined below are synthesized from established clinical practices.
Patch Test Protocol
1. Allergen Preparation:
-
This compound Pivalate: Typically prepared at a concentration of 0.1% or 1.0% in petrolatum (pet.)[8][9]. The concentration can influence test sensitivity, and the choice may depend on the specific screening series being used[9].
-
Hydrocortisone: Often tested at a 1.0% concentration in petrolatum[10]. The vehicle is crucial, as some studies suggest that hydrocortisone in a mixture of ethanol and dimethylsulfoxide can improve epidermal penetration and test sensitivity[2].
2. Patch Application:
-
Approximately 20 mg of the allergen preparation is applied to a standard patch test chamber (e.g., Finn Chambers® on Scanpor® tape)[8].
-
The patches are applied to the upper back of the subject on clean, dry, and intact skin[8].
-
The patches remain in place for 48 hours[8].
3. Reading and Interpretation:
-
Initial reading is performed at 48 hours (D2) after patch application.
-
A crucial second reading should be conducted at a later time point, typically on day 6 or 7 (D6/D7), as a significant percentage of positive reactions to corticosteroids are delayed[8][10]. Omitting the late reading can lead to false-negative results[9].
-
Reactions are graded based on the International Contact Dermatitis Research Group (ICDRG) criteria, ranging from doubtful to strong positive reactions.
Mechanism of Sensitization and Signaling Pathway
The development of allergic contact dermatitis to corticosteroids involves a delayed-type hypersensitivity reaction (Type IV). The proposed mechanism involves the corticosteroid acting as a hapten.
-
Haptenation: The corticosteroid molecule penetrates the skin and covalently binds to endogenous proteins, forming a hapten-carrier complex. This process is essential for the molecule to become immunogenic[3].
-
Antigen Presentation: Antigen-presenting cells (APCs), such as Langerhans cells in the epidermis, internalize and process the haptenated protein.
-
T-cell Priming: APCs migrate to regional lymph nodes and present the processed antigen to naive T-lymphocytes. This leads to the clonal expansion of antigen-specific T-cells (sensitization phase).
-
Elicitation Phase: Upon subsequent exposure to the same corticosteroid, sensitized T-cells are recruited to the skin, where they release pro-inflammatory cytokines, leading to the characteristic eczematous reaction of allergic contact dermatitis.
While the exact intracellular signaling pathways are complex and not fully elucidated for corticosteroid-induced ACD, the general pathway for Type IV hypersensitivity is understood to involve T-cell receptor (TCR) signaling, leading to the activation of transcription factors like NF-κB and AP-1, which drive the expression of inflammatory genes.
References
- 1. Screening for corticosteroid contact sensitivity. Comparison of this compound pivalate, hydrocortisone-17-butyrate and hydrocortisone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Allergic contact dermatitis caused by topical corticosteroids: A review for clinicoepidemiological presentation, evaluation, and management aspects - Cosmoderma [cosmoderma.org]
- 3. Allergic contact dermatitis to corticosteroids: experience of a referral clinic from 2014 to 2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Reactivity of this compound pivalate-positive patients in intradermal and oral provocation tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Prevalence of contact allergy to corticosteroids in a Danish patient population - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Corticosteroid Markers: Part I. This compound-21-Pivalate » SmartPractice Blog [blog.smartpractice.com]
- 10. The benefit of late patch test readings in corticosteroid allergy - PMC [pmc.ncbi.nlm.nih.gov]
Investigating Cross-Reactivity Patterns Between Tixocortol and Other Hydrocortisone-Type Steroids: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity patterns between Tixocortol and other hydrocortisone-type steroids. The information presented herein is intended to assist researchers and professionals in the fields of drug development and immunology in understanding the potential for co-sensitization and immunological interactions between these compounds. The guide summarizes key experimental data, details relevant testing methodologies, and provides visual representations of associated biological pathways.
Cross-Reactivity Data
Corticosteroids are often classified into groups based on their chemical structure to predict cross-reactivity patterns. This compound is a member of Group A. The following table summarizes the co-reactivity observed between this compound pivalate (a common ester of this compound used in testing) and other corticosteroids in a large-scale retrospective analysis of patients undergoing patch testing. It is important to note that this data reflects co-sensitization in a patient population rather than in-vitro binding affinity.
| Corticosteroid Group | Corticosteroid | Co-reactivity with this compound-21-pivalate * |
| Group A | This compound-21-pivalate | 100% |
| Group B | Budesonide | 7.1% |
| Group D2 | Hydrocortisone-17-butyrate (HC-17-B) | 5.2% |
| Group D1 | Clobetasol-17-propionate | Not specified |
| Group C | Desoximetasone | Not specified |
*Data sourced from a retrospective analysis of 17,978 patients by the North American Contact Dermatitis Group (2007-2014). The percentages represent the proportion of this compound-21-pivalate sensitive individuals who also reacted to the specified corticosteroid.
Experimental Protocols
The assessment of corticosteroid cross-reactivity can be approached through various experimental designs. The two primary methods are in vivo patch testing, which assesses the clinical manifestation of allergic cross-reactivity, and in vitro immunoassays, which can quantify the degree of interaction based on antibody binding.
Patch Testing for Allergic Cross-Reactivity
Patch testing is the gold standard for diagnosing allergic contact dermatitis to corticosteroids and assessing cross-reactivity in a clinical setting.[1][2]
Objective: To determine if a subject sensitized to one corticosteroid exhibits an allergic skin reaction to another structurally similar corticosteroid.
Materials:
-
Allergens (e.g., this compound pivalate 1.0% in petrolatum, Hydrocortisone 1.0% in petrolatum, Budesonide 0.1% in petrolatum, Hydrocortisone-17-butyrate 1.0% in petrolatum).
-
Patch test chambers (e.g., Finn Chambers® on Scanpor® tape).
-
Occlusive dressings.
-
Skin marking pen.
-
Control vehicle (e.g., petrolatum).
Procedure:
-
Patient Preparation: The patient should avoid topical steroids on the test area (typically the back) for at least one week and oral corticosteroids for two to three weeks prior to testing, as they can suppress the reaction.[3][4] The skin on the upper back should be clean and dry.
-
Application: A small amount of each corticosteroid allergen and the control vehicle is applied to a separate patch test chamber. The patches are then applied to the patient's back in a mapped sequence.
-
Occlusion: The patches are left in place for 48 hours, during which time the patient should avoid getting their back wet and strenuous physical activity that could dislodge the patches.[3][5]
-
First Reading: At 48 hours, the patches are removed, and the test sites are marked. An initial reading is performed approximately 30 minutes after removal to allow any pressure-related erythema to subside.
-
Second Reading: A final reading is conducted at 96 hours after the initial application.[5] Additional readings may be performed at 5-7 days, as some corticosteroid reactions can be delayed.[3]
-
Interpretation of Results: The reactions are graded based on the intensity of the observed dermatitis (e.g., erythema, papules, vesicles). A positive reaction to a corticosteroid other than the initial sensitizer, in a patient with a known allergy, indicates cross-reactivity.
Competitive ELISA for In Vitro Cross-Reactivity Assessment
A competitive Enzyme-Linked Immunosorbent Assay (ELISA) can be developed to quantify the cross-reactivity of various hydrocortisone-type steroids with antibodies raised against this compound.
Objective: To determine the percentage of cross-reactivity of a panel of corticosteroids against a this compound-specific antibody based on their ability to compete with a this compound-enzyme conjugate for antibody binding sites.
Materials:
-
High-binding 96-well microtiter plates.
-
Anti-Tixocortol antibody (polyclonal or monoclonal).
-
This compound-horseradish peroxidase (HRP) conjugate.
-
This compound standard.
-
Test corticosteroids (e.g., Hydrocortisone, Prednisolone, Methylprednisolone, Hydrocortisone-17-butyrate).
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
-
Wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking buffer (e.g., 1% BSA in PBS).
-
TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution.
-
Stop solution (e.g., 2N H₂SO₄).
-
Microplate reader.
Procedure:
-
Plate Coating: The wells of the microtiter plate are coated with the anti-Tixocortol antibody diluted in coating buffer and incubated overnight at 4°C.[6]
-
Washing and Blocking: The plate is washed to remove unbound antibody. The remaining protein-binding sites in the wells are blocked by adding blocking buffer and incubating for 1-2 hours at room temperature.[6][7]
-
Competitive Reaction: A fixed concentration of the this compound-HRP conjugate is added to each well, along with either the this compound standard (for the standard curve) or the test corticosteroid at various concentrations. The plate is incubated for 1-2 hours at 37°C.[6][8] During this step, the free corticosteroid (this compound standard or test steroid) competes with the this compound-HRP conjugate for binding to the coated antibody.
-
Washing: The plate is washed to remove unbound reagents.
-
Substrate Addition and Incubation: TMB substrate is added to each well, and the plate is incubated in the dark at room temperature for 15-30 minutes, allowing the HRP to catalyze the color development.[9]
-
Stopping the Reaction: The enzymatic reaction is stopped by adding the stop solution, which changes the color from blue to yellow.
-
Data Acquisition: The absorbance of each well is measured at 450 nm using a microplate reader.[6]
-
Calculation of Cross-Reactivity: A standard curve is generated by plotting the absorbance versus the concentration of the this compound standard. The concentration of each test corticosteroid that causes a 50% reduction in the maximum signal (IC50) is determined. The percent cross-reactivity is calculated using the following formula:
% Cross-Reactivity = (IC50 of this compound / IC50 of Test Corticosteroid) x 100
Mandatory Visualizations
Glucocorticoid Receptor Signaling Pathway
The therapeutic and some adverse effects of hydrocortisone-type steroids are mediated through the glucocorticoid receptor. Understanding this pathway is fundamental to comprehending their mechanism of action.
Caption: Glucocorticoid Receptor Signaling Pathway.
Mechanism of Allergic Contact Dermatitis (Type IV Hypersensitivity)
Cross-reactivity between topical corticosteroids can lead to allergic contact dermatitis, a T-cell mediated delayed-type hypersensitivity reaction.
References
- 1. dermnetnz.org [dermnetnz.org]
- 2. Hypersensitivity Reactions to Corticosteroids | Actas Dermo-Sifiliográficas [actasdermo.org]
- 3. stanfordhealthcare.org [stanfordhealthcare.org]
- 4. nationaljewish.org [nationaljewish.org]
- 5. dermnetnz.org [dermnetnz.org]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. biossusa.com [biossusa.com]
- 8. Corticosterone Competitive ELISA Kit (EIACORT) - Invitrogen [thermofisher.com]
- 9. stjohnslabs.com [stjohnslabs.com]
A Comparative Guide to the Bioequivalence of Hydrocortisone Formulations and Tixocortol Pivalate
For Researchers, Scientists, and Drug Development Professionals
Understanding Bioequivalence for Topical Corticosteroids
The bioequivalence of topical dermatologic corticosteroids is primarily determined using pharmacodynamic (PD) studies rather than traditional pharmacokinetic studies that measure systemic drug concentrations. The most common PD endpoint is the vasoconstrictor assay, which measures the skin blanching effect of the corticosteroid.[1][2][3] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have provided detailed guidance on the design and execution of these studies to ensure the therapeutic equivalence of generic and innovator products.[4][5][6]
Tixocortol pivalate is a corticosteroid primarily used in clinical practice as a surrogate marker for diagnosing contact allergy to hydrocortisone and other corticosteroids.[7][8][9] While it possesses topical anti-inflammatory activity comparable to hydrocortisone, it exhibits minimal systemic glucocorticoid effects.[10][11]
Experimental Protocols for Bioequivalence Assessment
The gold standard for assessing the bioequivalence of topical corticosteroids is the in vivo vasoconstrictor assay. This assay is based on the principle that the intensity of skin blanching (vasoconstriction) is proportional to the potency of the corticosteroid formulation.
Vasoconstrictor Assay Protocol
The FDA guidance recommends a two-stage approach for vasoconstrictor bioequivalence studies: a pilot study to determine the dose duration-response and a pivotal study to establish bioequivalence.[1][3]
Pilot Dose Duration-Response Study:
-
Objective: To determine the median effective dose duration (ED50), which is the application time that produces 50% of the maximal vasoconstrictor response of the reference standard product.[1][2]
-
Design: The reference product is applied to designated sites on the forearm of healthy subjects for varying durations.
-
Measurements: Skin blanching is assessed at specified time points after removal of the formulation using a chromameter and visual scoring.
-
Analysis: A nonlinear mixed-effect model is used to analyze the dose-response data and estimate the ED50.[1]
Pivotal Bioequivalence Study:
-
Objective: To compare the vasoconstrictor response of the test product with that of the reference standard.
-
Design: The test and reference products are applied for the ED50 duration determined in the pilot study.[12]
-
Measurements: Skin blanching is measured over a 24-hour period, and the area under the effect curve (AUEC) is calculated.
-
Bioequivalence Criteria: The 90% confidence interval for the ratio of the test to reference product's mean AUEC should fall within the limits of 80-125%.[12]
Below is a diagram illustrating the typical workflow of a vasoconstrictor bioequivalence study.
Comparison of Hydrocortisone and this compound Pivalate
While a direct bioequivalence comparison is lacking, the following table summarizes the known characteristics of hydrocortisone and this compound pivalate based on available literature.
| Feature | Hydrocortisone | This compound Pivalate |
| Primary Use | Topical anti-inflammatory | Marker for corticosteroid contact allergy[7][8] |
| Topical Potency | Varies by formulation | Similar to hydrocortisone[10][11] |
| Systemic Effects | Can occur with high doses or prolonged use | Minimal systemic glucocorticoid effect[11] |
| Bioequivalence Testing | Vasoconstrictor assay is the standard[4][5] | Not typically assessed for bioequivalence |
| Chemical Classification | Group A Corticosteroid[13] | Group A Corticosteroid[13] |
The chemical similarity between hydrocortisone and this compound pivalate as Group A corticosteroids underpins the use of the latter in allergy testing.[13] The diagram below illustrates this relationship.
Formulation and Bioequivalence
It is crucial to note that the vehicle of a topical formulation significantly influences the drug's penetration through the skin and, consequently, its bioavailability and bioequivalence.[7] Studies have shown that different hydrocortisone cream and ointment formulations can lead to significant differences in patch test reactivity, suggesting variations in transepidermal penetration.[7][8] For instance, a cream with dissolved hydrocortisone was found to have greater vasoconstrictor activity than a cream with dispersed hydrocortisone.[14]
Conclusion
The bioequivalence of hydrocortisone formulations is well-defined by regulatory agencies, with the vasoconstrictor assay serving as the primary methodology. This compound pivalate, while structurally and functionally related to hydrocortisone at the topical level, is primarily utilized as a diagnostic tool for corticosteroid allergies and is noted for its lack of systemic effects. The development of bioequivalent topical products requires rigorous adherence to established protocols, with careful consideration of how formulation excipients can impact drug delivery and clinical efficacy. Future research could explore the development of novel formulations with enhanced bioavailability and safety profiles.
References
- 1. fda.gov [fda.gov]
- 2. Topical Corticosteroid Bioequivalence – An Evaluation of the FDA Guidance [page-meeting.org]
- 3. FDA releases new draft guidances on topical generic drugs | RAPS [raps.org]
- 4. Topical Dermatologic Corticosteroids: In Vivo Bioequivalence | FDA [fda.gov]
- 5. ema.europa.eu [ema.europa.eu]
- 6. ema.europa.eu [ema.europa.eu]
- 7. Clinical relevance of this compound pivalate-positive patch tests and questionable bioequivalence of different hydrocortisone preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Clinical relevance of this compound pivalate‐positive patch tests and questionable bioequivalence of different hydrocortisone preparations | Semantic Scholar [semanticscholar.org]
- 10. Pharmacological study of a new anti-inflammatory steroid, this compound pivalate (JO 1016) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound pivalate, a corticosteroid with no systemic glucocorticoid effect after oral, intrarectal, and intranasal application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. medicaljournalssweden.se [medicaljournalssweden.se]
- 14. Increased bioavailability of hydrocortisone dissolved in a cream base - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Tixocortol
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. Tixocortol, a corticosteroid utilized in research and pharmaceutical development, requires specific handling and disposal procedures to mitigate risks to human health and the environment. This guide provides essential, step-by-step instructions for the safe disposal of this compound and its associated waste.
Regulatory Framework
The disposal of pharmaceutical waste, including corticosteroids like this compound, is governed by multiple regulatory bodies. In the United States, the Environmental Protection Agency (EPA) sets guidelines for hazardous waste management under the Resource Conservation and Recovery Act (RCRA).[1][2] Additionally, the Drug Enforcement Administration (DEA) regulates the disposal of controlled substances.[1] Many states have their own, often more stringent, regulations for pharmaceutical waste disposal.[1] It is crucial to adhere to all applicable federal, state, and local laws.
This compound Disposal Procedures
When a take-back program is not available, this compound can be disposed of in the household trash by following these steps:
-
Do Not Crush: Tablets or capsules should not be crushed.[3]
-
Mix with Undesirable Substance: The medicine should be mixed with an unappealing substance such as dirt, cat litter, or used coffee grounds.[3][4][5][6] This step helps to prevent accidental ingestion or diversion.
-
Seal in a Container: The mixture should be placed in a sealed container, such as a sealable plastic bag, to prevent leakage.[3][4][6][7]
-
Dispose of in Trash: The sealed container can then be disposed of in the household trash.[3][7]
-
Remove Personal Information: Before discarding the original container, ensure all personal information on the prescription label is scratched out to protect privacy.[3][5][7]
It is important to note that flushing medications is generally not recommended unless they are on the FDA's specific flush list, as this can lead to water contamination.[1][8]
Waste Containerization
Proper segregation and containerization of pharmaceutical waste are essential. While specific regulations may vary, a common color-coding system is often used:
-
Black containers: For RCRA hazardous pharmaceutical waste.
-
Blue or white containers: For non-RCRA pharmaceutical waste.
Specialized containers may be required for chemotherapy agents and controlled substances.
Safety and Handling
When handling this compound, it is imperative to use appropriate Personal Protective Equipment (PPE), including gloves, a gown, and eye protection.[3] Handling should be done in a well-ventilated area, such as a fume hood, to avoid the generation of dust or aerosols.[3] In case of accidental skin contact, the affected area should be immediately washed with soap and water.[9][10] For eye contact, flush with water for at least 15 minutes and seek medical attention.[3][10]
Disposal Workflow
The following diagram illustrates the general workflow for the proper disposal of this compound.
References
- 1. sdmedwaste.com [sdmedwaste.com]
- 2. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 3. benchchem.com [benchchem.com]
- 4. actenviro.com [actenviro.com]
- 5. fda.gov [fda.gov]
- 6. dea.gov [dea.gov]
- 7. Where and How to Dispose of Unused Medicines | FDA [fda.gov]
- 8. dtsc.ca.gov [dtsc.ca.gov]
- 9. dormer.com [dormer.com]
- 10. cdn.pfizer.com [cdn.pfizer.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Tixocortol
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Tixocortol pivalate, a corticosteroid known to cause allergic skin reactions.[1][2][3] Adherence to these procedural steps and disposal plans will minimize risk and promote a secure operational workflow.
Personal Protective Equipment (PPE): A Tabulated Overview
Engineering controls, such as local exhaust ventilation and fume hoods, should be the primary method of controlling exposure.[1] When handling this compound pivalate, the following personal protective equipment is recommended to prevent direct contact and inhalation.
| Equipment | Specification | Recommended Usage Scenario |
| Hand Protection | Impervious, chemical-resistant disposable gloves (e.g., Nitrile).[1] | Required for all handling operations to prevent skin contact.[1] |
| Eye Protection | Safety glasses with side shields or goggles.[1] | Required where there is a risk of splashing or dust generation.[1] |
| Body Protection | Laboratory coat or suitable protective clothing.[1] | Required for all handling operations.[1] |
| Respiratory Protection | NIOSH-approved respirator.[1] | Recommended if airborne concentrations may exceed Occupational Exposure Limits (OELs) or if dust/aerosols are generated. Not typically required for normal use with adequate ventilation.[1] |
Note: Specific Occupational Exposure Limits (OELs) for this compound Pivalate are not widely established. Therefore, it is crucial to handle it as a potent compound and minimize exposure through engineering controls and PPE.[1]
Procedural Workflow for Handling and Disposal
The following diagram outlines the step-by-step process for safely managing this compound pivalate from initial preparation to final disposal.
Key Operational Plans
Accidental Release Measures
-
Containment: Prevent further leakage or spillage if it is safe to do so.[1]
-
Spill Cleanup: For powder spills, cover with a plastic sheet to minimize spreading. Mechanically collect the material, avoiding dust creation, and place it in appropriate containers for disposal.[1]
-
Ventilation: Ensure the area is well-ventilated.[1]
-
Personnel: Evacuate non-essential personnel from the affected area. Clean-up should only be performed by trained individuals wearing appropriate PPE.[1]
First-Aid Procedures
-
Skin Contact: Immediately remove contaminated clothing. Flush the affected area with large amounts of water and use soap. Seek medical attention.[1]
-
Eye Contact: Flush eyes with water for at least 15 minutes while holding the eyelids open. Seek immediate medical attention.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek medical attention.[1]
-
Ingestion: Never give anything by mouth to an unconscious person. Clean their mouth with water and seek medical attention.[1]
Disposal Plan
Disposal of this compound pivalate and its containers must be carried out in accordance with all applicable regional, national, and local laws and regulations.[1][2] For unused medicines, the recommended procedure is as follows:
-
Do not crush tablets or capsules.[1] Mix the medicine with an unappealing substance such as dirt, cat litter, or used coffee grounds.[1][4][5]
-
Place the mixture into a sealed container, such as a sealable plastic bag.[1][4]
-
Dispose of the sealed container in the household trash.[1][4]
-
Scratch out all personal information on the prescription label of the original empty container to make it unreadable before recycling or discarding.[4][5]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
